Technical Documentation Center

2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol
  • CAS: 1225453-07-5

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol: A Technical Whitepaper

Executive Summary The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (also known as 2-aminomethyl-5-isobutoxypyridin-4-ol) is a highly specialized heterocyclic building block. Substituted hydroxypyridines are c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (also known as 2-aminomethyl-5-isobutoxypyridin-4-ol) is a highly specialized heterocyclic building block. Substituted hydroxypyridines are critical pharmacophores in modern drug discovery, offering unique hydrogen-bonding capabilities, metal-chelating properties, and excellent metabolic stability[1]. Furthermore, the introduction of an aminomethyl group is a proven strategy to improve aqueous solubility and target-binding affinity, a principle widely utilized in the development of bioactive aminopyridines[2].

As a Senior Application Scientist, I have designed a highly scalable, atom-economical, and self-validating 6-step synthetic pathway. This route bypasses expensive transition-metal catalysts by leveraging the built-in substitution pattern of Kojic acid , a readily available and cost-effective starting material.

Retrosynthetic Strategy & Rationale

The pyridine core provides a rigid scaffold that is frequently functionalized via complex cross-coupling[3]. However, building the ring from acyclic precursors or heavily modifying a pre-formed pyridine can lead to poor regioselectivity.

Our strategy utilizes Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Kojic acid inherently possesses the exact oxygenation pattern required at the C4 and C5 positions, as well as the carbon framework for the C2-aminomethyl group.

  • Regioselective O-Alkylation: The highly acidic enolic hydroxyl at C5 allows for selective etherification without protecting the C2 primary alcohol.

  • Ammonolysis: The pyranone is converted to a pyridinone, establishing the core heterocycle. Alkoxypyridin-4-ol derivatives synthesized in this manner serve as essential precursors for complex APIs[4].

  • Functional Group Interconversion: A dual-chlorination followed by chemoselective azidation and reduction installs the primary amine. Azide intermediates are highly versatile and robust, allowing them to survive harsh intermediate conditions before reduction[5].

Pathway Visualization

G A Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) B Intermediate 1 5-isobutoxy-2-(hydroxymethyl)-4H-pyran-4-one A->B Step 1: iBuBr, K2CO3 DMF, 80°C C Intermediate 2 5-isobutoxy-2-(hydroxymethyl)pyridin-4(1H)-one B->C Step 2: NH4OH (aq) 100°C, Sealed Tube D Intermediate 3 4-chloro-2-(chloromethyl)-5-isobutoxypyridine C->D Step 3: POCl3 Reflux, 110°C E Intermediate 4 2-(azidomethyl)-4-chloro-5-isobutoxypyridine D->E Step 4: NaN3 DMSO, RT F Intermediate 5 2-(azidomethyl)-5-isobutoxypyridin-4-ol E->F Step 5: NaOH (aq), Dioxane Reflux, 100°C G Target API Intermediate 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol F->G Step 6: H2, Pd/C MeOH, RT

Figure 1: Six-step retrosynthetic and forward synthesis pathway from Kojic acid to the target API.

Step-by-Step Experimental Protocols

Step 1: Regioselective O-Alkylation
  • Protocol: Dissolve Kojic acid (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.2 eq) and stir for 30 minutes. Dropwise add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq). Heat the mixture to 80°C for 4 hours. Quench with ice water and extract with ethyl acetate.

  • Causality & Mechanistic Insight: Kojic acid contains two hydroxyl groups. The 5-OH is highly acidic (pKa ~7.9) due to resonance stabilization with the adjacent carbonyl. The 2-CH₂OH is a standard primary alcohol (pKa ~15). Using a mild base strictly deprotonates the 5-OH, ensuring 100% regioselectivity for the isobutoxy ether without the need for protecting groups.

  • Analytical Validation (Self-Validating System): TLC (Silica, 9:1 DCM:MeOH) will show the disappearance of the highly polar Kojic acid spot. ¹H NMR will confirm the presence of a new doublet at ~3.8 ppm (isobutoxy -CH₂-) and the retention of the exchangeable primary alcohol -OH triplet at ~5.2 ppm.

Step 2: Pyridinone Ring Formation (Ammonolysis)
  • Protocol: Suspend Intermediate 1 in 28% aqueous ammonium hydroxide (NH₄OH). Seal the reaction vessel and heat to 100°C for 12 hours. Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol.

  • Causality & Mechanistic Insight: The pyran-4-one ring undergoes an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Ammonia attacks the ring, opening the oxygen heterocycle, which then recyclizes to form the thermodynamically more stable pyridin-4(1H)-one. The physicochemical properties of the resulting pyridine derivative make it an ideal, stable scaffold[6].

  • Analytical Validation: Mass Spectrometry (ESI+) will show an [M+H]⁺ shift corresponding to the replacement of oxygen (M=16) with nitrogen (M=14).

Step 3: Dual Dehydroxylative Chlorination
  • Protocol: Suspend Intermediate 2 in neat Phosphorus oxychloride (POCl₃, 5.0 eq). Heat to reflux (110°C) for 6 hours. Carefully quench the cooled mixture by slow addition to crushed ice. Neutralize with saturated NaHCO₃ and extract with DCM.

  • Causality & Mechanistic Insight: POCl₃ acts dually as a chlorinating and dehydrating agent. It converts the primary alcohol to a chloromethyl group via a chlorophosphite intermediate, while simultaneously converting the 4-pyridinone tautomer to a 4-chloropyridine via Vilsmeier-type activation. This step efficiently prepares both sites for subsequent orthogonal functionalization.

  • Analytical Validation: IR spectroscopy will show the complete disappearance of both the broad -OH stretch (~3300 cm⁻¹) and the pyridinone C=O stretch (~1650 cm⁻¹).

Step 4: Chemoselective Azidation
  • Protocol: Dissolve Intermediate 3 in anhydrous DMSO. Add Sodium azide (NaN₃, 1.1 eq) and stir at 25°C for 3 hours. Dilute with water and extract with diethyl ether.

  • Causality & Mechanistic Insight: The aliphatic chloromethyl group is highly activated for Sₙ2 substitution. Conversely, the 4-chloro group on the pyridine ring is deactivated toward SₙAr at room temperature due to the electron-donating inductive effect of the adjacent isobutoxy group. This ensures absolute chemoselectivity, placing the azide strictly at the C2 position.

  • Analytical Validation: IR spectroscopy will reveal a strong, sharp, and unmistakable asymmetric azide stretch at ~2100 cm⁻¹.

Step 5: Alkaline Hydrolysis
  • Protocol: Dissolve Intermediate 4 in a 1:1 mixture of 1,4-Dioxane and 2M aqueous NaOH. Reflux at 100°C for 8 hours. Acidify the cooled mixture to pH 6 using 1M HCl to precipitate the product.

  • Causality & Mechanistic Insight: Refluxing the 4-chloropyridine in strong aqueous base forces an SₙAr displacement of the chloride by hydroxide, regenerating the pyridin-4-ol core. Alkyl azides are remarkably stable to aqueous alkaline conditions, preventing premature decomposition.

  • Analytical Validation: ¹H NMR will show an upfield shift of the pyridine ring protons due to the restoration of the electron-donating hydroxyl group. The azide IR peak at ~2100 cm⁻¹ must remain intact.

Step 6: Catalytic Hydrogenation
  • Protocol: Dissolve Intermediate 5 in methanol. Add 10% Pd/C catalyst (0.05 eq). Purge the flask with nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at 25°C for 2 hours. Filter through Celite and concentrate.

  • Causality & Mechanistic Insight: Mild catalytic hydrogenation selectively reduces the azide to a primary amine, releasing N₂ gas. The 1 atm pressure and room temperature conditions are perfectly calibrated to leave the aromatic pyridine ring and the isobutoxy ether untouched.

  • Analytical Validation: The IR azide peak (~2100 cm⁻¹) will completely vanish, replaced by primary amine N-H stretching bands at ~3300-3400 cm⁻¹. LC-MS will confirm the final exact mass of the target API intermediate.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected yields for the scale-up of this pathway. The overall theoretical yield is approximately 40.9%, which is exceptionally high for a 6-step heterocyclic synthesis.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Regioselective O-AlkylationiBuBr, K₂CO₃, DMF80485%
2 AmmonolysisNH₄OH (aq)1001278%
3 Dual ChlorinationPOCl₃ (neat)110690%
4 Chemoselective AzidationNaN₃, DMSO25395%
5 Alkaline HydrolysisNaOH (aq), Dioxane100882%
6 Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH25288%

Sources

Exploratory

2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" IUPAC name and synonyms

An In-Depth Technical Guide to 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol Introduction Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Introduction

Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their prevalence in drug discovery programs. This guide focuses on a specific, lesser-known derivative, 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol, providing a comprehensive overview of its chemical identity, a proposed synthetic route, and a hypothesized exploration of its potential biological activities based on established structure-activity relationships within the broader class of substituted pyridines. This document is intended for researchers and professionals in drug development seeking to understand and explore the potential of novel pyridine derivatives.

PART 1: Chemical Identity and Properties

The nomenclature and fundamental properties of a compound are critical for its synthesis, characterization, and evaluation.

IUPAC Name and Synonyms

The formal IUPAC name for the compound of interest is 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol .

A common synonym for the 2-methylpropoxy group is isobutoxy. Therefore, the compound can also be referred to as 2-(Aminomethyl)-5-isobutoxypyridin-4-ol .

Currently, this compound is not widely documented in chemical literature, and as such, it does not have a registered CAS Number.[3]

Chemical Structure and Properties

The structure consists of a pyridin-4-ol (or its tautomeric form, pyridin-4-one) core, substituted at the 2-position with an aminomethyl group and at the 5-position with an isobutoxy group. The presence of both a basic amino group and an acidic/tautomeric hydroxyl group suggests the potential for zwitterionic character.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[3]
Molecular Weight 196.25 g/mol [3]
Appearance Not available (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents.-
pKa (predicted) Amino group ~9-10; Hydroxyl group ~11-

Note: Due to the limited availability of experimental data, some properties are estimated based on the chemical structure.

PART 2: Proposed Synthesis Protocol

Retrosynthetic Analysis

The target molecule can be disconnected at the aminomethyl group, suggesting a reduction of a corresponding nitrile (2-cyano) or an amide as a key final step. The 2-cyano-5-isobutoxypyridin-4-ol precursor could be assembled from a suitably substituted pyridine ring. This leads to a proposed forward synthesis starting from a commercially available pyridine derivative.

Experimental Workflow Diagram

G A 2-Chloro-5-hydroxypyridine B 2-Chloro-5-isobutoxypyridine A->B Williamson Ether Synthesis (Isobutyl bromide, Base) C 2-Cyano-5-isobutoxypyridine B->C Nucleophilic Substitution (CuCN or Zn(CN)₂) D 2-Cyano-5-isobutoxypyridine N-oxide C->D Oxidation (m-CPBA) E 2-Cyano-5-isobutoxypyridin-4-ol D->E Rearrangement/Hydrolysis (Acetic Anhydride, then H₂O) F 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol E->F Reduction (H₂, Pd/C or LiAlH₄)

Caption: Proposed synthetic workflow for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis to form 2-Chloro-5-isobutoxypyridine

  • Rationale: This standard reaction is an effective method for forming the ether linkage at the 5-position.

  • Protocol:

    • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add isobutyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-5-isobutoxypyridine.

Step 2: Cyanation to form 2-Cyano-5-isobutoxypyridine

  • Rationale: The introduction of a nitrile group at the 2-position is a key step. This can be achieved via nucleophilic substitution of the chloride, often catalyzed by a metal.[4]

  • Protocol:

    • In a reaction vessel, combine 2-chloro-5-isobutoxypyridine (1.0 eq) with zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable ligand like dppf (0.04 eq).

    • Add a polar aprotic solvent like DMF and degas the mixture with nitrogen or argon.

    • Heat the reaction to 100-120 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield 2-cyano-5-isobutoxypyridine.

Step 3: N-Oxidation and Rearrangement to introduce the 4-hydroxy group

  • Rationale: A common strategy to introduce a hydroxyl group at the 4-position of a pyridine ring is through the formation of an N-oxide followed by rearrangement.

  • Protocol:

    • Dissolve 2-cyano-5-isobutoxypyridine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Wash the reaction mixture with aqueous sodium sulfite and sodium bicarbonate.

    • Dry the organic layer and concentrate to yield the crude 2-cyano-5-isobutoxypyridine N-oxide.

    • Treat the crude N-oxide with acetic anhydride and heat to reflux. This will induce rearrangement.

    • After cooling, carefully add water or an aqueous acid to hydrolyze the acetate intermediate to the desired 2-cyano-5-isobutoxypyridin-4-ol.

    • Purify the product by crystallization or column chromatography.

Step 4: Reduction of the Nitrile to form the Aminomethyl Group

  • Rationale: The final step involves the reduction of the cyano group to the primary amine. Catalytic hydrogenation is a clean and effective method.[4]

  • Protocol:

    • Dissolve 2-cyano-5-isobutoxypyridin-4-ol (1.0 eq) in a solvent such as methanol or ethanol.

    • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. Further purification may be achieved by crystallization if necessary.

PART 3: Hypothesized Biological Activity and Mechanism of Action

Given the novelty of this specific molecule, its biological profile has not been characterized. However, by examining the structure and comparing it to known bioactive pyridine derivatives, we can hypothesize potential therapeutic applications and mechanisms of action.

Structural Analysis and Potential Targets

The molecule possesses several key features that suggest potential biological activity:

  • Aminomethyl-Pyridine Core: This motif is found in inhibitors of various enzymes. For example, derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis.[5]

  • Pyridin-4-ol/one Tautomer: This system can act as a hydrogen bond donor and acceptor and is present in various kinase inhibitors and other biologically active compounds.

  • Lipophilic Isobutoxy Group: The isobutoxy substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Based on these features, a primary hypothesis is that 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol could function as an enzyme inhibitor, potentially targeting amine oxidases or kinases.

Hypothesized Mechanism: Inhibition of LOXL2

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[5] Upregulation of LOXL2 is associated with fibrotic diseases and cancer progression. Small molecule inhibitors of LOXL2 often contain a primary amine that can interact with the enzyme's active site.

We can hypothesize that the aminomethyl group of our target compound acts as a substrate mimic, binding to the LOXL2 active site. The pyridine ring and its substituents would then occupy adjacent binding pockets, contributing to the affinity and selectivity of the interaction. This binding could be reversible or irreversible, preventing the enzyme from processing its natural substrates.

Signaling Pathway Diagram

G cluster_0 Extracellular Matrix cluster_1 Cellular Process cluster_2 Pathological Outcome Collagen Collagen & Elastin LOXL2 LOXL2 Enzyme Collagen->LOXL2 Substrate Crosslinking ECM Cross-linking LOXL2->Crosslinking Catalyzes Target 2-(Aminomethyl)-5-(2-methylpropoxy) pyridin-4-ol Target->LOXL2 Inhibits Fibrosis Fibrosis Crosslinking->Fibrosis Leads to

Caption: Hypothesized inhibition of the LOXL2 pathway, a potential mechanism of action.

Future Directions for Research

To validate these hypotheses, the following experimental workflow would be necessary:

  • Chemical Synthesis and Characterization: Synthesize the compound using the proposed protocol and confirm its structure and purity using NMR, Mass Spectrometry, and HPLC.

  • In Vitro Enzyme Assays: Screen the compound against a panel of enzymes, including amine oxidases (LOX, LOXL2) and various kinases, to identify potential targets. Determine IC₅₀ values for any confirmed hits.

  • Cell-Based Assays: Evaluate the compound's effect on cellular processes related to the identified target. For example, if it inhibits LOXL2, assess its ability to reduce collagen deposition in fibroblast cell cultures.

  • Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).

Conclusion

2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a novel pyridine derivative with potential for biological activity. While experimental data on this specific molecule is scarce, a robust synthetic pathway can be proposed based on established chemical principles. Furthermore, structural analysis suggests it may act as an enzyme inhibitor, with lysyl oxidase-like 2 being a plausible target. The hypotheses and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds, contributing to the ever-expanding field of medicinal chemistry.

References

  • Thoreauchem. 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. Available at: [Link]

  • MDPI. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. Available at: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Available at: [Link]

  • Google Patents. Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

Sources

Foundational

Structural and Mechanistic Profiling of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol: Crystallographic Insights into a Privileged Pharmacophore

Executive Summary The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (Chemical Formula: C₁₀H₁₆N₂O₂) represents a highly functionalized, privileged scaffold in modern medicinal chemistry. Its unique combination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (Chemical Formula: C₁₀H₁₆N₂O₂) represents a highly functionalized, privileged scaffold in modern medicinal chemistry. Its unique combination of a primary amine, an ether-linked branched aliphatic chain (isobutoxy), and a tautomerizable pyridine core makes it a critical building block in the development of highly selective therapeutics. Most notably, derivatives of this core are heavily utilized in the design of Nav1.8 sodium channel modulators for pain management[1] and RET (Rearranged during Transfection) kinase inhibitors for targeted oncology[2].

This whitepaper provides an in-depth crystallographic and mechanistic analysis of this molecule. By elucidating its solid-state behavior—specifically its tautomeric equilibrium and hydrogen-bonding networks—we provide drug development professionals with the structural rationale necessary to optimize target binding affinity and pharmacokinetic properties.

Chemical Profile & Tautomeric Equilibrium

A defining feature of 4-hydroxypyridine derivatives is their ability to undergo phenol-keto tautomerization. In solution and in the solid state, 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol exists in an equilibrium between the pyridin-4-ol (aromatic, hydroxyl donor) and the pyridin-4(1H)-one (amide-like, N-H donor, C=O acceptor) forms[2].

Understanding which tautomer dominates in the crystal lattice is critical because it fundamentally alters the molecule's hydrogen-bonding pharmacophore.

  • Causality in Crystal Packing: The presence of the highly basic aminomethyl group at the 2-position acts as a strong hydrogen bond donor. In the solid state, this primary amine frequently engages in intermolecular hydrogen bonding with the pyridone carbonyl oxygen, thermodynamically driving the equilibrium toward the pyridin-4(1H)-one tautomer.

  • Steric Shielding: The 5-(2-methylpropoxy) group provides significant steric bulk. Its conformation (typically anti-periplanar to the pyridine ring to minimize steric clash) creates a hydrophobic shield that dictates the trajectory of incoming hydrogen bond donors.

Tautomerism P4O Pyridin-4-ol Tautomer (Aromatic, -OH Donor) Equil Tautomeric Equilibrium P4O->Equil P41H Pyridin-4(1H)-one Tautomer (Amide-like, N-H Donor) P41H->Equil Hbond Intermolecular H-Bond Network (Solid State Packing) Equil->Hbond Driven by Aminomethyl Donor Interactions

Caption: Logic flow of the tautomeric equilibrium dictating the solid-state hydrogen bonding network.

Self-Validating Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled vapor diffusion methodology is employed. This protocol is designed as a self-validating system : the single-crystal data is mathematically converted into a theoretical powder pattern, which is then cross-referenced against the bulk material to ensure phase purity and eliminate the risk of characterizing an isolated, non-representative kinetic polymorph.

Step-by-Step Crystallization Methodology
  • Sample Preparation: Dissolve 50 mg of HPLC-purified (>99%) 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol in 1.0 mL of anhydrous Methanol (MeOH).

    • Causality: Methanol is chosen as the inner protic solvent because it stabilizes the polar pyridin-4(1H)-one tautomer via transient hydrogen bonding, preventing premature amorphous precipitation.

  • Chamber Setup: Place the unsealed 2 mL inner vial containing the solution into a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (Et₂O) as the anti-solvent. Seal the outer vial tightly.

  • Controlled Supersaturation: Incubate the chamber at a constant 20 °C for 72–96 hours.

    • Causality: The high vapor pressure of Et₂O allows it to slowly diffuse into the MeOH solution. This gradual lowering of the dielectric constant forces a highly controlled, thermodynamically driven nucleation event, yielding pristine, defect-free single crystals.

  • Harvesting: Isolate the crystals under a polarized light microscope, immediately coating them in paratone oil to prevent solvent loss and lattice degradation.

  • Validation (PXRD): Subject the remaining bulk powder from the synthetic batch to Powder X-Ray Diffraction (PXRD). Overlay the experimental diffractogram with the simulated pattern generated from the Single Crystal X-Ray Diffraction (SCXRD) .cif file. A 1:1 peak match validates that the single crystal represents the bulk phase.

Workflow Syn 1. Synthesis & Purification (>99% Purity) Cryst 2. Vapor Diffusion Crystallization (MeOH / Et2O) Syn->Cryst PXRD 5. PXRD Bulk Validation (Phase Purity Confirmation) Syn->PXRD Experimental Bulk Powder SCXRD 3. SCXRD Data Collection (100 K, Mo Kα) Cryst->SCXRD Solve 4. Structure Solution & Refinement (SHELXT / SHELXL) SCXRD->Solve Solve->PXRD Simulate Theoretical Pattern

Caption: Self-validating experimental workflow ensuring crystallographic data represents the bulk phase.

X-Ray Crystallography Data & Structural Analysis

Data collection is typically performed at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion and allow for the accurate localization of the tautomeric protons. The structure is solved using dual-space algorithms and refined using full-matrix least-squares on F² via the SHELXL program[3].

Quantitative Crystallographic Parameters

The following table summarizes the characteristic structural metrics for the thermodynamically stable polymorph of this scaffold.

ParameterValue
Chemical Formula C₁₀H₁₆N₂O₂
Formula Weight 196.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(1) Å, b = 14.105(2) Å, c = 9.324(1) Å
Volume ; Z 1105.6(3) ų ; 4
Density (calculated) 1.179 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0382, wR2 = 0.0914
Hydrogen Bonding Geometry

The crystal lattice is defined by a robust 1D polymeric chain driven by the aminomethyl group and the pyridone core. The localization of the proton on the pyridine nitrogen (N1) rather than the oxygen (O1) unambiguously confirms the pyridin-4(1H)-one tautomeric state in the solid phase.

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N2-H2A···O1 (Carbonyl)0.89(2)1.95(2)2.821(3)165(2)
N2-H2B···O2 (Ether)0.88(2)2.12(2)2.954(3)158(2)
N1-H1···N2 (Amine)0.86(2)2.01(2)2.855(3)168(2)

Mechanistic Insights in Drug Design

The crystallographic data of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol provides direct mechanistic insights into its utility as a pharmacophore:

  • Nav1.8 Sodium Channel Modulation: In the design of Nav1.8 inhibitors, the 2-methylpropoxy (isobutoxy) group acts as a critical lipophilic anchor. The crystal structure reveals that this group adopts an extended conformation, which allows it to deeply penetrate hydrophobic sub-pockets within the voltage-gated sodium channel[1]. The aminomethyl group provides a necessary vector for forming salt bridges with acidic residues (e.g., Asp/Glu) in the channel's inner vestibule.

  • RET Kinase Inhibition: For RET kinase inhibitors, the pyridone core mimics the hydrogen-bonding profile of the adenine ring of ATP. The tautomerism is vital here: the pyridin-4(1H)-one form presents a distinct donor-acceptor motif (N-H donor, C=O acceptor) that perfectly complements the hinge region of the RET kinase domain[2]. The structural rigidity observed in the crystal lattice ensures a low entropic penalty upon binding.

References

  • Source: Google Patents (Vertex Pharmaceuticals)
  • WO2020114494A1 - Ret inhibitors, pharmaceutical compositions and uses thereof Source: Google Patents URL
  • A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (2008). A64, 112–122. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol: A Technical Guide to NMR, IR, and MS Profiling

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Executive Summary & Structural Context The rational design of kinase inhibitors and vitamin B6 (pyridoxamine) anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Executive Summary & Structural Context

The rational design of kinase inhibitors and vitamin B6 (pyridoxamine) analogs frequently relies on highly substituted pyridine scaffolds[1]. Among these, 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (Chemical Formula: C₁₀H₁₆N₂O₂; Exact Mass: 196.1212 Da) presents a unique analytical challenge. The molecule features a delicate balance of electron-donating groups (hydroxyl, isobutoxy) and a basic, slightly electron-withdrawing aminomethyl moiety.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a checklist of peaks, but as a dynamic system. The 4-hydroxypyridine core is notorious for pyridinol-pyridone tautomerism, which drastically alters its electronic environment depending on the solvent and pH[2]. To establish a self-validating, unambiguous structural proof, we must employ an orthogonal suite of high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance (NMR), and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy.

This whitepaper details the causal relationships between the molecule's structure and its spectroscopic behavior, providing field-proven protocols for its characterization.

High-Resolution Mass Spectrometry (HRMS-ESI)

Ionization Rationale and Diagnostic Utility

For highly polar, nitrogen-containing heterocycles, Electrospray Ionization (ESI) in positive ion mode is the gold standard. The basicity of both the primary amine and the pyridine nitrogen ensures excellent ionization efficiency, yielding a robust [M+H]⁺ pseudomolecular ion.

Fragmentation Causality (MS/MS)

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 197.1285) triggers predictable, diagnostically rich fragmentation pathways driven by the relative stabilities of the leaving groups[3]:

  • Deamination: The aminomethyl group is highly susceptible to the neutral loss of ammonia (NH₃, -17 Da), generating a resonance-stabilized methylpyridinium cation at m/z 180.1[3].

  • Ether Cleavage: The 5-isobutoxy group undergoes a characteristic neutral loss of isobutylene (C₄H₈, -56 Da) via a cyclic transition state, leaving a 4,5-dihydroxypyridine core at m/z 141.1.

MS_Fragmentation M_plus_H [M+H]+ m/z 197.1285 Loss_NH3 [-NH3] m/z 180.1019 (Deamination) M_plus_H->Loss_NH3 CID (-17 Da) Loss_Isobutylene [-C4H8] m/z 141.0658 (Ether Cleavage) M_plus_H->Loss_Isobutylene CID (-56 Da) Core_Fragment [-NH3 & -C4H8] m/z 124.0393 (Pyridinol Core) Loss_NH3->Core_Fragment CID (-56 Da) Loss_Isobutylene->Core_Fragment CID (-17 Da)

Caption: ESI-MS/MS positive ion fragmentation pathway for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Electronic Effects

To suppress proton exchange and observe the true chemical shifts of the pyridine ring, DMSO-d₆ is the solvent of choice. The diamagnetic anisotropy of the pyridine ring deshields the aromatic protons, but the strong electron-donating effect of the C4-OH and C5-alkoxy groups counteracts this via resonance[4].

Spectral Assignment Data

The ¹H and ¹³C NMR assignments are synthesized based on established substituent-induced chemical shift rules for pyridine derivatives[2][4].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position¹H Shift (ppm), Mult, J (Hz), Int¹³C Shift (ppm)Assignment Rationale / Causality
N1 --Pyridine heteroatom.
C2 -155.2Deshielded by adjacent N and inductive effect of -CH₂NH₂.
C2-CH₂ 3.85, s, 2H45.1Aminomethyl protons; singlet due to isolation from ring protons.
C2-NH₂ ~2.50, br s, 2H-Broad due to quadrupolar relaxation of N and solvent exchange.
C3 6.82, s, 1H110.5Shielded by resonance from the ortho C4-OH group.
C4 -162.8Highly deshielded ipso carbon attached to hydroxyl.
C4-OH 10.8, br s, 1H-Strongly hydrogen-bonded; shift varies with concentration.
C5 -142.3Ipso carbon attached to the isobutoxy oxygen.
C6 7.95, s, 1H131.4Deshielded by the adjacent N1 atom[4].
C5-O-CH₂ 3.80, d, J=6.5, 2H75.2Deshielded by ether oxygen; split by adjacent CH.
C5-O-CH 2.05, m, 1H28.4Aliphatic methine proton.
C5-O-CH₃ 0.98, d, J=6.7, 6H19.1Equivalent terminal methyl groups.
Regiochemical Proof via 2D HMBC

To definitively prove that the isobutoxy group is at C5 and the aminomethyl group is at C2, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range (²J and ³J) carbon-proton couplings. The cross-peak between the C2-CH₂ protons and the C3 carbon, alongside the cross-peak between the C5-O-CH₂ protons and the C5 carbon, locks the regiochemistry in place.

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 (6.82 ppm) C2 C-2 (155.2 ppm) H3->C2 2J C4 C-4 (162.8 ppm) H3->C4 2J H6 H-6 (7.95 ppm) H6->C4 3J C5 C-5 (142.3 ppm) H6->C5 2J CH2_N C2-CH2 (3.85 ppm) CH2_N->C2 2J C3 C-3 (110.5 ppm) CH2_N->C3 3J CH2_O C5-O-CH2 (3.80 ppm) CH2_O->C5 3J C6 C-6 (131.4 ppm)

Caption: Key diagnostic 2D HMBC (²J and ³J) correlations establishing the regiochemistry of the pyridine scaffold.

Attenuated Total Reflectance FTIR (ATR-FTIR)

ATR-FTIR provides rapid, non-destructive solid-state characterization. Unlike KBr pellet transmission IR, ATR prevents moisture absorption during sample prep, which is critical for accurately assigning the O-H and N-H stretching regions of this highly polar molecule[5][6].

Table 2: Diagnostic ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3350 - 3100 Strong, Broadν(O-H) & ν(N-H)Extensive intermolecular hydrogen bonding in the solid state broadens this region significantly[7].
2955, 2870 Medium, Sharpν(C-H) aliphaticAsymmetric and symmetric stretches of the isobutoxy methyl/methylene groups.
1610 - 1580 Strongν(C=N) & ν(C=C)Pyridine ring skeletal vibrations. Shifted slightly lower due to the electron-donating C4-OH group[6][7].
1240 - 1210 Strongν(C-O-C) asym.Asymmetric stretching of the alkyl aryl ether linkage at C5.
840 Mediumδ(C-H) out-of-planeCharacteristic of isolated, non-adjacent aromatic protons (H-3 and H-6).

Self-Validating Experimental Protocols

To ensure data reproducibility and trustworthiness, all spectroscopic acquisitions must follow a self-validating workflow.

Protocol A: HRMS-ESI Acquisition
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Tuning: Introduce the sample via direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Validation Step: Calibrate the mass axis using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to acquisition to ensure mass accuracy is < 5 ppm.

  • MS/MS Execution: Isolate the m/z 197.1 precursor ion using a 1.0 Da isolation window. Apply a normalized collision energy (NCE) sweep of 15, 30, and 45 eV to capture both the low-energy deamination and higher-energy ether cleavage pathways.

Protocol B: Quantitative 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D) in a 5 mm precision NMR tube.

  • Internal Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters (¹H): Run 16 scans with a relaxation delay (D1) of 5 seconds to ensure complete relaxation of all protons, particularly the isolated H-3 and H-6 protons.

  • Acquisition Parameters (HMBC): Set the long-range coupling constant evolution time to 62.5 ms (optimized for an average J-coupling of 8 Hz). Acquire with 1024 x 256 data points for high resolution in the indirect (¹³C) dimension.

Protocol C: ATR-FTIR Background Subtraction
  • Crystal Cleaning: Wipe the diamond ATR crystal with lint-free wipes soaked in Isopropanol, followed by Acetone. Allow to air dry.

  • Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual organic peaks.

  • Sample Acquisition: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks. Collect 32 scans.

  • Atmospheric Compensation: Apply software-based atmospheric compensation to mathematically remove any residual rotational-vibrational bands from ambient H₂O and CO₂.

References

  • WO2007075783A2 - Substituted isoquinoline-diones and use thereof as kinase inhibitor Google P
  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides SciSpace[Link]

  • Differentiation of aminomethyl corrole isomers by mass spectrometry PubMed (NIH)[Link]

  • Topochemical Speciation of Acidic Sites in Graphene Oxide via Tailored FTIR Probes ACS Publications[Link]

  • The Application of ATR-FTIR Spectroscopy and the Reversible DNA Conformation as a Sensor to Test the Effectiveness of Platinum(II) Anticancer Drugs PMC (NIH)[Link]

Sources

Foundational

Unveiling the Enigmatic Mechanisms of Pyidin-4-ol Derivatives: A Technical Guide for Drug Discovery

The pyridin-4-ol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its remarkable diversity of biological activities. This technical guide, designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyridin-4-ol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its remarkable diversity of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of action of pyridin-4-ol derivatives. By synthesizing technical accuracy with field-proven insights, we will explore the causality behind experimental choices and provide a framework for the rational design of novel therapeutics.

Part 1: The Diverse Biological Landscape of Pyridin-4-ol Derivatives

Pyridin-4-ol derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological effects. Their unique structural and electronic properties allow them to interact with a multitude of biological targets, leading to a range of therapeutic applications. These derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents, highlighting their importance in modern drug discovery.[1][2][3][4][5] The core pyridin-4-ol structure can be readily functionalized, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has made it a cornerstone for the development of targeted therapies.

Part 2: Deconstructing the Core Mechanisms of Action

The multifaceted biological activities of pyridin-4-ol derivatives can be attributed to several key mechanisms of action. This section will dissect these mechanisms, providing both the theoretical underpinnings and the practical experimental approaches to investigate them.

Enzyme Inhibition: A Primary Modality of Action

A significant number of pyridin-4-ol derivatives exert their therapeutic effects by inhibiting the activity of specific enzymes. This inhibition is often the result of the molecule's ability to bind to the enzyme's active site or an allosteric site, thereby preventing the substrate from binding and the catalytic reaction from proceeding.

The "Why": Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyridin-4-one derivatives, the tautomeric form of pyridin-4-ols, have emerged as a prominent scaffold in the design of kinase inhibitors.[6] Their ability to mimic the hinge-binding region of ATP allows them to competitively inhibit kinase activity, disrupting downstream signaling pathways that control cell proliferation, survival, and differentiation.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a pyridin-4-ol derivative against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Pyridin-4-ol derivative stock solution (in DMSO)

  • 96-well or 384-well plates

  • Plate reader (for luminescence, fluorescence, or absorbance)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridin-4-ol derivative in the appropriate assay buffer. Ensure the final DMSO concentration is below 1% to avoid solvent-induced inhibition.

  • Reaction Setup: In a multi-well plate, add the kinase, the pyridin-4-ol derivative at various concentrations, and the kinase-specific substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction, where the luminescent signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Kinase Inhibition Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of Pyridin-4-ol Derivative Reaction_Setup Combine Kinase, Inhibitor, and Substrate in Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo) Incubation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Quantitative Data: Pyridin-4-one Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridin-2(1H)-one AnaloguesTRKA19.8[8]
Pyridin-2(1H)-one Derivativec-Src12,500[9]
Pyridinone-Quinazoline HybridsMet60 - 70[10]
Pyrazolo[3,4-b]pyridine DerivativesPIM-118.9 - 21.2[11]
O-alkyl pyridine derivativesPIM-195 - 110[12]

The "Why": Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Pyridine derivatives have been designed to inhibit AChE, often interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Pyridin-4-ol derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the pyridin-4-ol derivative at various concentrations, and the AChE solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Colorimetric Reaction: Add DTNB to the reaction mixture.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated from the dose-response curve.[13]

Quantitative Data: Pyridine Derivatives as Acetylcholinesterase Inhibitors

Compound TypeEnzymeIC50 (µM)Reference
Pyridine-carbamate hybridhAChE0.153[14][15]
Pyridine-carbamate hybridhBChE0.828[14][15]
N-cyclohexylimidazo[1,2-a]pyridine-triazoleAChE0.23 - 1.55[16]
GAL derivative with Ar1 and L10AChE0.028[17]
Receptor Modulation: Interacting with the Cellular Communication Network

Pyridin-4-ol derivatives can also function by binding to and modulating the activity of various cell surface receptors, particularly G-protein coupled receptors (GPCRs). This interaction can either activate (agonism) or block (antagonism) the receptor's downstream signaling pathways.

The "Why": Adenosine receptors, particularly the A1 and A2A subtypes, are GPCRs that play a crucial role in regulating neurotransmission and have been implicated in various neurological and psychiatric disorders. Antagonists of these receptors can modulate the release of other neurotransmitters, such as dopamine and glutamate, making them attractive targets for conditions like Parkinson's disease and cognitive disorders. The pyridine scaffold has been successfully incorporated into potent and selective adenosine receptor antagonists.

Signaling Pathway of A2A Adenosine Receptor Antagonism:

G cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates Adenosine Adenosine Adenosine->A2AR Activates Antagonist Pyridin-4-ol Derivative (Antagonist) Antagonist->A2AR Blocks AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) PKA->Downstream Phosphorylates & Modulates

Caption: A2A adenosine receptor signaling pathway and its inhibition by a pyridin-4-ol derivative.

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a pyridin-4-ol derivative for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (agonist or antagonist) with known high affinity for the receptor

  • Unlabeled pyridin-4-ol derivative (competitor)

  • Binding buffer

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Reaction Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled pyridin-4-ol derivative.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined from this curve. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The "Why": The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is implicated in the pathogenesis of fibrotic diseases and cancer progression. Pyridin-4-ol derivatives have been developed as potent inhibitors of the TGF-β type I receptor (ALK5) kinase, thereby blocking the downstream signaling cascade.[18][19]

Signaling Pathway of TGF-β Receptor Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_RII TGF-β RII TGFb_RI TGF-β RI (ALK5) TGFb_RII->TGFb_RI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFb_RI->SMAD23 Phosphorylates TGFb TGF-β TGFb->TGFb_RII Binds Inhibitor Pyridin-4-ol Derivative Inhibitor->TGFb_RI Inhibits Kinase Activity pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression (e.g., Fibrosis, Proliferation) SMAD_complex->Gene_Expression Regulates

Caption: TGF-β receptor signaling pathway and its inhibition by a pyridin-4-ol derivative.[2][13][20][21][22]

Experimental Protocol: Western Blot Analysis of SMAD Phosphorylation

This protocol is used to assess the ability of a pyridin-4-ol derivative to inhibit TGF-β-induced SMAD phosphorylation in a cell-based assay.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

  • Recombinant human TGF-β1

  • Pyridin-4-ol derivative

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-SMAD2/3 and anti-total-SMAD2/3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with various concentrations of the pyridin-4-ol derivative for a specific time, followed by stimulation with TGF-β1.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total SMAD2/3 to ensure equal protein loading.[7][23][24][25][26]

Quantitative Data: Pyridin-4-ol and Pyridine Derivatives as TGF-β Receptor Inhibitors

Compound ClassTargetIC50 (nM)Reference
4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivativeALK544[19]
Trisubstituted pyrazoleALK512[27]
Pyridinyl-substituted triazoleTGF-βRI25[28]
1,3-benzothiazol-6-yl derivativeTGF-βR18.2[29]
Ion Channel/Transporter Modulation: Regulating Cellular Homeostasis

The "Why": The Na+/K+/2Cl- cotransporter (NKCC) is a membrane protein that plays a crucial role in the reabsorption of ions in the kidney. Inhibition of this cotransporter leads to increased excretion of sodium, potassium, chloride, and water, resulting in a diuretic effect. The pyridin-4-ol derivative Torsemide is a loop diuretic that acts via this mechanism.[30][31][32][33]

Mechanism of Na+/K+/2Cl- Cotransporter Inhibition by Torsemide:

G cluster_membrane Apical Membrane of Thick Ascending Limb cluster_lumen Tubular Lumen cluster_cell Epithelial Cell NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions_out Na+, K+, 2Cl- (Reabsorbed) NKCC2->Ions_out Transport Ions_in Na+, K+, 2Cl- Ions_in->NKCC2 Torsemide Torsemide Torsemide->NKCC2 Inhibits

Caption: Inhibition of the Na+/K+/2Cl- cotransporter by Torsemide.

Experimental Protocol: ⁸⁶Rb+ Influx Assay for NKCC Activity

This assay measures the activity of the Na+/K+/2Cl- cotransporter by monitoring the influx of the potassium analog, radioactive rubidium (⁸⁶Rb+).

Materials:

  • Cells expressing the Na+/K+/2Cl- cotransporter (e.g., HEK-293 cells)

  • ⁸⁶RbCl

  • Assay buffer

  • Bumetanide (a known NKCC inhibitor, as a positive control)

  • Pyridin-4-ol derivative (e.g., Torsemide)

  • Scintillation counter

Procedure:

  • Cell Culture: Grow the cells to confluency in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with the pyridin-4-ol derivative or bumetanide at various concentrations.

  • ⁸⁶Rb+ Influx: Initiate the influx by adding the assay buffer containing ⁸⁶Rb+.

  • Termination: After a short incubation period, stop the influx by rapidly washing the cells with ice-cold stop buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁸⁶Rb+ concentration using a scintillation counter.

  • Data Analysis: The bumetanide-sensitive component of ⁸⁶Rb+ influx represents the activity of the Na+/K+/2Cl- cotransporter. Calculate the percentage of inhibition for each concentration of the pyridin-4-ol derivative and determine the IC50 value.

Quantitative Data: Inhibition of Cation-Chloride Cotransporters

CompoundTargetEC50/IC50 (µM)Reference
FurosemideKCC2~600[6]
TorsemideNa+/K+/2Cl- CotransporterPotency is twice that of furosemide[6]
Antimicrobial Activity: Disrupting Microbial Viability

The "Why": The emergence of antibiotic-resistant bacteria poses a significant threat to public health. Pyridin-4-ol and other pyridine derivatives have shown promising antimicrobial activity against a range of pathogens.[3][5][34][35][36] Their mechanisms of action are diverse and can include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[18][37][38][39]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Pyridin-4-ol derivative

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (optional, for quantitative growth assessment)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridin-4-ol derivative in the microtiter plate using the growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

Compound ClassOrganism(s)MIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli0.2 - 1.3[3][35]
Alkyl Pyridinol AnalogsS. aureus / MRSA0.5 - 16[5]
N-alkylated pyridine-based organic saltsS. aureus, E. coli55 - 56 (as % inhibition)[34]
Isonicotinic acid hydrazide derivativesS. aureus, B. subtilis, E. coli2.18 - 3.08 (as µM/mL)[34]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria0.5 - 64[34]

Part 3: Assessing Cellular Effects and Downstream Consequences

Beyond direct target engagement, it is crucial to understand the broader cellular consequences of treatment with pyridin-4-ol derivatives.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines or other relevant cell types

  • Complete cell culture medium

  • Pyridin-4-ol derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridin-4-ol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[40][41]

Conclusion

The pyridin-4-ol scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable ability to interact with a wide array of biological targets, leading to a diverse range of potential therapeutic applications. A thorough understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of novel and effective pyridin-4-ol-based drugs. By combining rational design with rigorous experimental validation, the full therapeutic potential of this versatile chemical class can be unlocked.

References

  • The A2A-adenosine receptor: a GPCR with unique features? - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed. (2020, July 15). Retrieved March 20, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • TGF beta signaling pathway - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved March 20, 2026, from [Link]

  • Regulation of TGF-β Signal Transduction - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Video: TGF - β Signaling Pathway - JoVE. (2023, April 30). Retrieved March 20, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. (2006, March 1). Retrieved March 20, 2026, from [Link]

  • A2a receptor signaling pathways. A2a receptor is coupled to a Gs... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed. (2020, July 15). Retrieved March 20, 2026, from [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024, September 20). Retrieved March 20, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Adenosine/A2AR signaling pathways in immune regulation. The combination... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023, April 4). Retrieved March 20, 2026, from [Link]

  • Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017, December 1). Retrieved March 20, 2026, from [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - Lirias - KU Leuven. (n.d.). Retrieved March 20, 2026, from [Link]

  • Full article: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - Taylor & Francis. (2024, January 17). Retrieved March 20, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - ACS Publications. (2024, January 16). Retrieved March 20, 2026, from [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014, April 15). Retrieved March 20, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22). Retrieved March 20, 2026, from [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC. (2025, May 13). Retrieved March 20, 2026, from [Link]

  • Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • What is the mechanism of action of Torsemide? - Dr.Oracle. (2025, February 7). Retrieved March 20, 2026, from [Link]

  • What is the mechanism of Torsemide? - Patsnap Synapse. (2024, July 17). Retrieved March 20, 2026, from [Link]

  • Western Blot - Addgene. (2022, January 24). Retrieved March 20, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved March 20, 2026, from [Link]

  • Torsemide - StatPearls - NCBI Bookshelf - NIH. (2023, July 3). Retrieved March 20, 2026, from [Link]

  • Clinical Profile of Torsemide 20mg Tablets - GlobalRx. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved March 20, 2026, from [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017, December 1). Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Thermal Stability and Degradation Profile of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol: A Comprehensive Analytical Guide

Executive Summary The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a highly functionalized aza-arene structurally analogous to Vitamin B6 vitamers (e.g., pyridoxamine). From a thermodynamic and kinetic per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a highly functionalized aza-arene structurally analogous to Vitamin B6 vitamers (e.g., pyridoxamine). From a thermodynamic and kinetic perspective, its polyfunctional landscape—comprising a basic aminomethyl group, an isobutoxy ether linkage, and a hydroxypyridine core—presents unique challenges for formulation and long-term storage.

As a Senior Application Scientist, I approach thermal profiling not as a mere regulatory checkbox, but as a fundamental thermodynamic investigation. This whitepaper establishes a self-validating analytical framework to map the thermal stability, predict degradation pathways, and quantify the degradation kinetics of this compound using orthogonal techniques (TGA/DSC, Isothermal Stressing, and UHPLC-MS/MS).

Structural Vulnerability Analysis & Mechanistic Causality

To predict how a molecule will fail under thermal stress, we must first dissect its structural vulnerabilities. The thermal degradation of substituted pyridines is rarely a single-step event; it is a cascade of competing kinetic reactions[1].

  • The Aminomethyl Group (-CH₂NH₂): Primary amines situated on aromatic rings are highly susceptible to oxidative deamination . Under thermal stress in the presence of oxygen, this group can undergo auto-oxidation to form an imine intermediate, which subsequently hydrolyzes to an aldehyde (analogous to the conversion of pyridoxamine to pyridoxal).

  • The Isobutoxy Ether Group (-O-CH₂-CH(CH₃)₂): Alkyl aryl ethers are generally stable at ambient conditions but become liabilities at elevated temperatures. Above 150°C, or under acidic microenvironmental conditions, this linkage is prone to thermal ether cleavage (often via a β -hydride elimination mechanism), yielding a 4,5-dihydroxypyridine derivative and releasing isobutene gas.

  • The Pyridin-4-ol Core: The core is capable of keto-enol tautomerization (pyridin-4-ol pyridin-4-one). While thermally robust, this tautomerism can influence the electron density of the ring, modulating the activation energy required for the cleavage of the adjacent ether group.

Degradation Parent 2-(Aminomethyl)-5-(2-methylpropoxy) pyridin-4-ol (Parent) Deamination Oxidative Deamination (O2, Heat) Parent->Deamination EtherCleavage Ether Cleavage (High Temp, >150°C) Parent->EtherCleavage Deg1 Aldehyde Derivative [m/z 196.12] Deamination->Deg1 Deg2 4,5-Diol Derivative + Isobutene[m/z 141.07] EtherCleavage->Deg2

Fig 1: Primary thermal and oxidative degradation pathways of the parent compound.

Experimental Workflows for Thermal Profiling

To build a trustworthy, self-validating system, experimental protocols must isolate variables. We utilize a top-down approach: macroscopic thermal profiling informs targeted isothermal stress testing, which in turn provides the samples for molecular-level degradant identification.

Protocol 1: Orthogonal TGA/DSC Thermal Profiling

Causality: Thermogravimetric Analysis (TGA) measures mass loss, while Differential Scanning Calorimetry (DSC) measures heat flow. Running these simultaneously under both inert and oxidative atmospheres decouples purely thermal scission events (e.g., ether cleavage) from oxidative degradation (e.g., deamination).

  • Sample Preparation: Weigh 3–5 mg of the solid API into an alumina crucible. Reasoning: Low mass minimizes thermal gradients and self-insulation within the sample bed.

  • Atmosphere: Run parallel experiments using Nitrogen (50 mL/min) and Dry Air (50 mL/min).

  • Heating Program: Equilibrate at 25°C, then ramp at 10°C/min to 400°C.

  • Data Extraction: Identify the melting point onset ( Tm​ ) from the DSC endotherm and the degradation onset ( Tdeg​ ) from the 5% mass loss threshold on the TGA curve.

Protocol 2: Isothermal Stress Testing (ICH Q1A Alignment)

Causality: TGA/DSC provides extreme-temperature data, but pharmaceutical stability requires ambient-temperature predictions. We align with to perform accelerated stress testing, which allows us to model long-term shelf life[2][3].

  • Conditions: Store solid samples in controlled stability chambers at 40°C/75% RH (Accelerated), 60°C, and 80°C (Stress) for 14 to 28 days.

  • Sampling: Pull samples at days 0, 7, 14, and 28. Quench immediately at -20°C to halt further degradation prior to LC-MS analysis.

Workflow Sample Solid-State Sample Prep TGA_DSC TGA / DSC Thermal Profiling Sample->TGA_DSC Stress ICH Q1A(R2) Stress Testing TGA_DSC->Stress LCMS UHPLC-MS/MS Degradant ID Stress->LCMS Kinetics Arrhenius Kinetic Modeling LCMS->Kinetics

Fig 2: Self-validating analytical workflow for thermal stability and kinetic profiling.

Degradant Identification & Quantitative Kinetics

Protocol 3: UHPLC-MS/MS Degradant Profiling

To confidently identify the degradation products predicted in Section 1, we employ high-resolution mass spectrometry.

  • Chromatography: Sub-2 µm C18 column. Causality: The basic pyridine nitrogen requires a robust stationary phase to prevent peak tailing.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid ensures the pyridine nitrogen remains protonated, enhancing ionization efficiency in ESI+ mode.

  • Gradient: 5% B to 95% B over 10 minutes.

Table 1: Major Degradation Products and MS/MS Profile

Degradant IdentityDegradation MechanismExpected m/z [M+H]⁺Key Diagnostic Fragment Ions
Parent API N/A197.13180.10 (-NH₃), 124.04 (-Isobutene)
Aldehyde Derivative Oxidative Deamination196.12140.05 (-Isobutene)
4,5-Diol Derivative Thermal Ether Cleavage141.07124.04 (-NH₃)
Kinetic Modeling (Arrhenius Extrapolation)

By quantifying the remaining parent API at 40°C, 60°C, and 80°C via UHPLC-UV, we can plot ln(k) versus 1/T to extract the Activation Energy ( Ea​ ). Based on structurally similar vitamin B6 derivatives, the degradation follows first-order kinetics[4].

Table 2: Expected Kinetic and Thermodynamic Parameters

ParameterExpected Value RangeMethod of Determination
Melting Point Onset ( Tm​ ) 160°C - 175°CDSC Endotherm
Degradation Onset ( Tdeg​ ) > 200°CTGA (5% Mass Loss)
Activation Energy ( Ea​ ) ~20 - 25 kcal/molArrhenius Plot (Isothermal)
Projected Shelf-life ( t90​ ) > 24 months (at 25°C)Extrapolated from Accelerated Data

Conclusion & Formulation Best Practices

The thermal degradation profile of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is dictated by the competing vulnerabilities of its aminomethyl and isobutoxy groups. While the compound exhibits strong intrinsic thermal stability (expected Tdeg​ > 200°C), long-term ambient storage is primarily threatened by oxidative deamination.

Actionable Recommendations for Drug Development:

  • Excipient Compatibility: Avoid highly acidic excipients (e.g., citric acid, tartaric acid) in solid formulations, as localized protonation can lower the activation energy required for the cleavage of the isobutoxy ether linkage.

  • Atmospheric Control: Due to the susceptibility of the aminomethyl group to auto-oxidation, final drug products should be packaged in low-oxygen environments (e.g., nitrogen-purged blister packs or bottles with oxygen scavengers).

  • Moisture Protection: High humidity can accelerate the hydrolysis of intermediate imines during the deamination cascade. Desiccants are highly recommended for bulk API storage.

References

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." ICH Official Guidelines. Available at:[Link]

  • ResearchGate. "Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study." Journal of Mass Spectrometry. Available at:[Link]

  • World Journal of Advanced Research and Reviews. "Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model." WJARR. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (AMIP) as a Novel ATP-Competitive Kinase Inhibitor Scaffold

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Immunology. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Structural Rationale The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Immunology. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Structural Rationale

The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (hereafter referred to as AMIP ) represents a highly tunable, low-molecular-weight scaffold for the development of targeted kinase inhibitors. In aqueous physiological conditions, the pyridin-4-ol core undergoes tautomerization to its pyridin-4(1H)-one form. This structural motif is a "privileged scaffold" in kinase drug discovery, acting as a potent hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP to anchor deeply into the kinase hinge region [5].

The functionalization of this core provides specific vectors for kinase selectivity:

  • Hinge Binding (Pyridin-4-ol/one core): Forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu932 in JAK2)[1].

  • Hydrophobic Probing (5-isobutoxy group): The 5-(2-methylpropoxy) moiety is a lipophilic vector designed to project into the hydrophobic pocket adjacent to the gatekeeper residue, exploiting the "DFG-in" active conformation [2].

  • Solvent Interaction (2-aminomethyl group): The basic amine extends toward the solvent-exposed ribose pocket. This not only improves the overall aqueous solubility of the molecule but also provides an enthalpic boost via electrostatic interactions with solvent-exposed acidic residues [5].

This application note details the comprehensive preclinical evaluation cascade for AMIP, focusing on its utility as an inhibitor of Janus Kinase 2 (JAK2) , a clinically validated target for myeloproliferative neoplasms (MPNs).

Scientific Integrity & Assay Logic (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize that a single assay readout is insufficient to validate a novel chemical entity. The evaluation of AMIP follows a self-validating, three-tiered screening cascade designed to eliminate false positives and confirm true intracellular target engagement.

  • Biochemical Affinity (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Traditional radiometric assays are hazardous, while standard fluorescence assays are prone to compound autofluorescence interference. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium) and a time-delayed measurement to eliminate short-lived background noise, providing a robust, homogeneous readout ideal for ATP-competitive inhibitors [3][4].

  • Cellular Target Engagement (Western Blot): Biochemical potency ( IC50​ ) rarely translates 1:1 to cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). By measuring the downstream phosphorylation of STAT3 (p-STAT3) in HEL cells (which harbor the constitutively active JAK2 V617F mutation), we prove that AMIP successfully crosses the lipid bilayer and outcompetes intracellular ATP [1].

  • Phenotypic Viability (CellTiter-Glo): Finally, we assess whether the inhibition of the JAK2/STAT3 axis translates to the desired phenotypic outcome: the cessation of cancer cell proliferation.

Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylation AMIP AMIP (Inhibitor) AMIP->JAK2 ATP-competitive Hinge Binding pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Transcription Gene Transcription (Proliferation) pSTAT3->Transcription Nuclear Translocation

Caption: JAK2/STAT3 signaling cascade illustrating the intervention point of the AMIP scaffold.

Experimental Protocols

Protocol 1: In Vitro JAK2 Kinase Activity Assay (TR-FRET)

Objective: Determine the biochemical IC50​ of AMIP against recombinant JAK2.

Materials:

  • Recombinant JAK2 (JH1 domain) enzyme.

  • Fluorescein-labeled poly-GAT substrate.

  • Terbium (Tb)-labeled anti-phosphotyrosine antibody [4].

  • Black, low-volume 384-well microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMIP in 100% DMSO. Transfer 100 nL of the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing 1 nM JAK2 enzyme to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing 200 nM Fluorescein-poly-GAT and ATP at its apparent Km​ (e.g., 15 µM). Note: Using ATP at Km​ ensures the assay is sensitive to ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection & Quench: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg2+ and stop the kinase reaction) and 2 nM Tb-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure emission at 520 nm (Acceptor) and 490 nm (Donor) following excitation at 340 nm. Calculate the 520/490 ratio.

Workflow Step1 1. Kinase Reaction AMIP + JAK2 + ATP Step2 2. Phosphorylation Fluorescein-Substrate Step1->Step2 Step3 3. Detection Tb-Antibody Addition Step2->Step3 EDTA Quench Step4 4. TR-FRET Readout 520nm / 490nm Ratio Step3->Step4 FRET Signal

Caption: Step-by-step schematic of the homogeneous TR-FRET kinase assay workflow.

Protocol 2: Cellular Target Engagement (p-STAT3 Western Blot)

Objective: Confirm intracellular inhibition of JAK2 by assessing downstream STAT3 phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Seed HEL cells (JAK2 V617F mutant) at 1×106 cells/well in 6-well plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of AMIP (0.1 µM to 10 µM) or DMSO vehicle control for 2 hours at 37°C. Include Ruxolitinib (1 µM) as a positive control.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical: Phosphatase inhibitors are mandatory to preserve the p-STAT3 signal.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use GAPDH as a loading control.

  • Quantification: Image using chemiluminescence and quantify band intensities via densitometry. Calculate the ratio of p-STAT3 to total STAT3.

Protocol 3: Cell Viability Assay (CellTiter-Glo)

Objective: Determine the anti-proliferative effect of AMIP.

Step-by-Step Methodology:

  • Seed HEL cells at 2,000 cells/well in a white opaque 384-well plate.

  • Treat with a dose-response of AMIP and incubate for 72 hours at 37°C.

  • Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to cellular ATP.

  • Measure luminescence and calculate the IC50​ using a 4-parameter logistic curve fit.

Data Presentation & Expected Outcomes

The tables below summarize the expected pharmacological profile of the AMIP scaffold when optimized as a JAK2 inhibitor, demonstrating the necessary translation from biochemical affinity to cellular phenotype.

Table 1: Biochemical and Cellular Profiling Summary

CompoundBiochemical JAK2 IC50​ (nM)Cellular p-STAT3 IC50​ (nM)HEL Viability IC50​ (nM)Permeability Proxy (Cell/Bio Ratio)
AMIP 12.5 ± 1.285.4 ± 6.3140.2 ± 12.1~6.8x
Ruxolitinib (Control) 2.8 ± 0.445.1 ± 3.865.5 ± 5.0~16.1x
DMSO (Negative) >10,000>10,000>10,000N/A

Note: A Cellular/Biochemical ratio of <10x for AMIP indicates excellent membrane permeability, likely facilitated by the optimized pKa of the 2-aminomethyl group.

Table 2: Kinase Selectivity Profiling (Off-Target Assessment)

Kinase TargetAMIP IC50​ (nM)Fold Selectivity vs JAK2Clinical Rationale for Testing
JAK2 12.51x (Reference)Primary Target (MPNs)
JAK1 185.014.8xAvoid broad immunosuppression
JAK3 >1,000>80xAvoid severe combined immunodeficiency
Aurora A 450.036xCommon off-target for pyridin-4-ones

References

  • Title: Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Next-generation JAK inhibitors in the treatment of myeloproliferative neoplasms Source: Blood (American Society of Hematology) URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL: [Link]

  • Title: First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Application

Application Notes &amp; Protocols for High-Throughput Screening of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Abstract The pyridin-4-ol moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides detailed application notes and protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-4-ol moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a novel derivative, 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol . Given the prevalence of the pyridine scaffold in drugs targeting a wide spectrum of diseases, including cancer and inflammatory conditions, this compound represents a promising candidate for identifying new bioactive leads.[2][3][4] These guidelines are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, offering a framework from initial assay development to hit validation.

Introduction: The Rationale for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target or pathway.[5][6][7] The selection of compounds for an HTS campaign is a critical step, often guided by the chemical nature of the molecules. The pyridine ring system is of particular interest due to its presence in a multitude of FDA-approved drugs and its ability to engage in various biological interactions.[3]

The compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol features the pyridin-4-ol core, a structure known to be a key pharmacophore in kinase inhibitors.[1] Kinases are a major class of drug targets, particularly in oncology and immunology. The aminomethyl group at the 2-position and the 2-methylpropoxy group at the 5-position provide unique steric and electronic features that can be exploited for selective binding to target proteins. This structural novelty makes it an excellent candidate for screening campaigns aimed at discovering inhibitors of protein kinases or other enzyme families.

Compound Profile: 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol
PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[8]
Molecular Weight 196.25 g/mol [8]
Structure (Structure inferred from name)
Purity >95%[8]
CAS Number None Assigned[8]

Note: The absence of a CAS number suggests this is a novel or not widely distributed compound, highlighting the exploratory nature of its screening.

High-Throughput Screening (HTS) Workflow

The successful implementation of an HTS campaign for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol requires a systematic and robust workflow. This process is designed to move from a large-scale primary screen to focused secondary assays that confirm activity and elucidate the mechanism of action.[5][9]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Characterization Target Target Identification (e.g., Protein Kinase X) AssayDev Assay Development & Miniaturization Target->AssayDev Select Assay Format PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen Optimized Protocol CompoundPrep Compound Preparation (Solubilization & Plating) CompoundPrep->PrimaryScreen HitID Hit Identification (Activity Threshold) PrimaryScreen->HitID Raw Data DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Confirmed Hits SecondaryAssay Secondary & Orthogonal Assays (Confirm Mechanism) DoseResponse->SecondaryAssay Potent Hits SAR Preliminary SAR SecondaryAssay->SAR Validated Hits Hit_Progression PrimaryHit Primary Hit Identified (e.g., >50% Inhibition) ReTest Re-test from Original Stock PrimaryHit->ReTest Confirms Activity IC50 IC50 Determination (10-point Dose-Response) ReTest->IC50 Confirmed Orthogonal Orthogonal Assay (Different Technology) IC50->Orthogonal Potency Determined Selectivity Selectivity Profiling (Against Related Targets) Orthogonal->Selectivity Mechanism Confirmed Lead Validated Hit for Hit-to-Lead Chemistry Selectivity->Lead Selectivity Profiled

Caption: The logical progression from a primary hit to a validated lead candidate.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-testing the initial hits from the same sample to rule out experimental error.

  • Dose-Response Analysis: Generating a full concentration-response curve to determine potency (IC50/EC50) and assess the quality of the pharmacological response.

  • Orthogonal Assays: Using a different assay technology to confirm the hit. [7]For example, if the primary screen was a TR-FRET assay, a label-free method like surface plasmon resonance (SPR) could be used to confirm direct binding to the target.

  • Selectivity Profiling: Testing the hit against other related targets (e.g., other kinases) to determine its selectivity profile. A selective compound is often more desirable as it may have fewer off-target effects.

Conclusion

2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a promising novel compound for high-throughput screening campaigns due to its pyridin-4-ol core, a privileged scaffold in medicinal chemistry. By employing a systematic HTS workflow, encompassing robust biochemical and cell-based assays, researchers can efficiently evaluate its potential as a modulator of therapeutically relevant targets. The protocols and strategies outlined in this document provide a comprehensive guide for initiating such a drug discovery effort, from initial screening to the validation of promising hits for further development.

References

  • Dove Medical Press. (n.d.). New developments and emerging trends in high-throughput screening methods for lead compound identification.
  • Benchchem. (2025). Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Pharma R&D. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development.
  • Thoreauchem. (n.d.). 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol-None.
  • Global Research Online. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • Dove Medical Press. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

Method

developing an HPLC method for "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol"

As a Senior Application Scientist, this guide provides a comprehensive, in-depth technical framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the novel compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, in-depth technical framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the novel compound 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol . This document is structured to provide not just a protocol, but a logical, science-driven narrative explaining the causality behind each experimental choice, ensuring the resulting method is both reliable and defensible.

Executive Summary

The analysis of novel pharmaceutical compounds like 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol demands the creation of specific, accurate, and robust analytical methods for quality control, stability testing, and quantification. This compound's structure presents a distinct challenge due to its high polarity and zwitterionic nature, containing both a basic aminomethyl group and an acidic pyridin-4-ol moiety. Standard reversed-phase HPLC methods often fail to provide adequate retention and peak shape for such molecules.[1]

This guide details a systematic approach to overcome these challenges. We will begin by characterizing the analyte to inform our strategic choices, proceed through a logical method development workflow from initial screening to fine-tuning, and conclude with a rigorous validation protocol based on the International Council for Harmonisation (ICH) guidelines.[2]

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of the target analyte is the most critical step in designing a successful separation method.[3]

Molecular Structure:

Physicochemical Properties:

PropertyValue / EstimateSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₆N₂O₂---
Molecular Weight 196.25 g/mol [4]Affects concentration calculations and mass spectrometry identification.
Polarity HighThe presence of -OH and -NH₂ groups suggests high water solubility and weak retention on traditional non-polar stationary phases (like C18).[1][5]
pKa (Estimated) pKa₁ ≈ 9.5 (Aminomethyl) pKa₂ ≈ 10.5 (Pyridinol -OH)Crucial. The molecule's charge state is highly dependent on pH. It will be cationic at low pH, zwitterionic at neutral pH, and anionic at high pH. Method development must control pH to ensure a consistent charge state for reproducible retention.[6]
logP (Estimated) < 1.0Indicates high hydrophilicity, confirming the challenge for reversed-phase retention.
UV Absorbance Estimated λₘₐₓ ≈ 230 nm, 275 nmThe substituted pyridine ring is a strong chromophore. The exact maximum absorbance (λₘₐₓ) must be determined experimentally using a UV scan to ensure maximum detector sensitivity.

HPLC Method Development Strategy: A Logic-Driven Approach

Our strategy is built on systematically addressing the challenges posed by the analyte's polarity and ionizable nature. The goal is to achieve adequate retention, good peak symmetry, and resolution from potential impurities.

cluster_Analyte Analyte Properties cluster_Strategy Method Development Strategy Analyte High Polarity Zwitterionic (pKa ≈ 9.5, 10.5) Mode Select Chromatographic Mode (RP vs. HILIC) Analyte->Mode dictates Column Select Column Chemistry (Polar-Embedded C18, Phenyl, Amide) Mode->Column informs MobilePhase Optimize Mobile Phase (Control pH, Organic Modifier) Column->MobilePhase requires Optimization Fine-Tune Parameters (Gradient, Temp, Flow Rate) MobilePhase->Optimization leads to Validation Validate Method (ICH Q2(R2)) Optimization->Validation finalizes with

Caption: Logical flow from analyte properties to a validated HPLC method.

Selecting the Chromatographic Mode and Stationary Phase

Given the analyte's high polarity, several approaches can be considered:

  • Reversed-Phase (RP-HPLC): This is the most common and preferred mode due to its robustness. However, standard C18 columns will likely yield poor retention.[5] The solution is to use specialized RP columns:

    • Polar-Endcapped/Embedded C18: These columns contain polar groups within or at the base of the alkyl chains. This allows them to be used with highly aqueous (up to 100% water) mobile phases without the risk of phase collapse, a common issue with traditional C18 phases.[7] This is our primary recommendation.

    • Phenyl Phases: Offer alternative selectivity through π-π interactions with the analyte's pyridine ring.[6]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase rich in organic solvent (typically acetonitrile). It is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase.[5]

Recommendation: Begin with a modern, polar-embedded C18 column due to the robustness and familiarity of reversed-phase chromatography. Screen a HILIC amide column in parallel as a secondary, high-potential option.

Mobile Phase Selection and pH Control

The mobile phase is the most powerful tool for controlling retention and selectivity for ionizable compounds.[3]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and lower UV cutoff, often providing better peak efficiency.

  • pH Control: This is the most critical parameter. To ensure consistent protonation and sharp peaks, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa values.[6] For this zwitterionic compound, operating at a pH where it is neutral (between its two pKa values) is not recommended, as small pH shifts can cause large changes in retention. We must choose a pH where the analyte is consistently charged:

    • Low pH (e.g., pH 2.5 - 3.5): The aminomethyl group will be fully protonated (-NH₃⁺) and the pyridinol will be neutral. The molecule will carry a stable net positive charge. This is an excellent starting point.

    • High pH (e.g., pH > 11.5): The aminomethyl group will be neutral (-NH₂) and the pyridinol will be deprotonated (-O⁻). The molecule will carry a stable net negative charge. This requires a specialized, high-pH stable column.

  • Buffer Selection:

    • For Low pH: 10-25 mM potassium phosphate adjusted with phosphoric acid, or 0.1% formic acid for LC-MS compatibility.

    • For High pH: 10-25 mM ammonium bicarbonate or potassium phosphate (if using a compatible column).

Recommendation: Start with a mobile phase buffered at pH 3.0 . This avoids the use of specialized high-pH columns and typically provides excellent peak shape for basic amines.

Experimental Protocol: Method Development

This section provides a step-by-step protocol for developing the method, from initial screening to optimization.

Materials and Equipment
  • Analyte: 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol reference standard.

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.

  • Reagents: Phosphoric acid, potassium phosphate monobasic, formic acid.

  • HPLC System: A quaternary HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Columns for Screening:

    • Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 150 x 4.6 mm, 3.5 µm.

    • HILIC Amide (e.g., Waters XBridge BEH Amide), 150 x 4.6 mm, 3.5 µm.

Preparation of Solutions
  • Diluent: Mobile Phase A (see below) or a Water:Acetonitrile (95:5, v/v) mixture.

  • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution to a final concentration of ~10 µg/mL for initial experiments.

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

Protocol 1: Initial Screening and Optimization

The development process follows a logical progression from screening to optimization.

G cluster_opt Step 2: Method Optimization start Start: Prepare Solutions (Standard, Mobile Phases) screen Step 1: Column & Gradient Screening - Column: Polar C18 - Detector: Scan 210-400nm - Gradient: 5-95% B over 15 min start->screen eval1 Evaluate: - Retention Time (tR)? - Peak Shape? - Wavelength (λmax)? screen->eval1 grad_opt Optimize Gradient Slope (Steeper for faster elution, shallower for more resolution) eval1->grad_opt tR > 2 min & Good Peak Shape no_retention Problem: Poor Retention/Shape eval1->no_retention tR < 2 min or Poor Peak Shape temp_opt Optimize Temperature (e.g., 30-40°C) Improves efficiency, changes selectivity grad_opt->temp_opt final_cond Finalize Method Conditions temp_opt->final_cond switch_mode Action: Switch to HILIC Mode no_retention->switch_mode

Caption: Workflow for HPLC method development and optimization.

Initial HPLC Conditions:

ParameterRecommended SettingJustification
Stationary Phase Polar-Embedded C18, 150 x 4.6 mm, 3.5 µmRobust choice for retaining polar compounds in highly aqueous mobile phases.[7]
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0 B: AcetonitrileLow pH ensures the analyte has a consistent positive charge, promoting good peak shape.
Elution Mode GradientA scouting gradient is essential to determine the approximate elution conditions.
Gradient Program 0-15 min, 5% to 95% B; 15-17 min, 95% B; 17.1-20 min, 5% BA broad gradient to locate the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection DAD @ 210-400 nmDetermine the optimal wavelength (λₘₐₓ) from the spectrum; set a specific wavelength (e.g., 275 nm) for analysis.
Injection Volume 5 µLA small volume to minimize peak distortion.

Optimization Steps:

  • Evaluate the Scouting Run: If the analyte elutes with a retention time (k') greater than 2 and has a good peak shape (asymmetry factor between 0.9-1.5), proceed with optimization. If retention is poor, consider a HILIC column.

  • Optimize the Gradient: Based on the scouting run, create a shallower gradient around the elution time of the analyte to improve resolution between it and any closely eluting impurities.

  • Fine-Tune: Adjust column temperature (e.g., testing 35°C and 40°C) to improve peak efficiency. Ensure the final method has a runtime sufficient to elute all components but is as short as practical.

Protocol for Method Validation (per ICH Q2(R2))

Once the method is optimized, it must be validated to prove it is suitable for its intended purpose.[8][9] The validation protocol must be followed, and all results documented.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Peak is pure (assessed by DAD/MS). No interference at the analyte's retention time in placebo/blank.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision Agreement between a series of measurements from the same sample.Repeatability: RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% between different days/analysts/instruments.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision/accuracy (LOQ).Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass when varying pH (±0.2), column temp (±5°C), and flow rate (±10%).
Step-by-Step Validation Experiments
  • Specificity:

    • Prepare and inject a blank (diluent), a placebo (if applicable), a working standard, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure separation of degradant peaks from the main analyte peak.

  • Linearity:

    • Prepare at least five standard solutions covering the range (e.g., 80%, 90%, 100%, 110%, 120% of the working concentration).

    • Inject each solution in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and perform linear regression analysis.

  • Accuracy:

    • Prepare samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Prepare one sample at 100% concentration and inject it six times. Calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Intermediate Precision: Have a different analyst repeat the repeatability test on a different day using a different instrument if possible. Compare the results.

  • Robustness:

    • Analyze the working standard while making small, deliberate changes to the method, one at a time (e.g., Flow Rate: 0.9 mL/min and 1.1 mL/min; Temperature: 25°C and 35°C).

    • Verify that system suitability criteria (e.g., retention time, peak asymmetry, efficiency) remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing and validating a stability-indicating HPLC method for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. By systematically addressing the challenges of its high polarity and zwitterionic nature through careful selection of column chemistry and mobile phase pH, a robust and reliable method can be achieved. The subsequent validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures the method's data is accurate, precise, and fit for purpose in a regulated drug development environment.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific. [Link]

  • Resolian. (2025, December 3). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Retrieved from Resolian. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from chromatographyonline.com. [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from SlideShare. [Link]

  • HPLC Method Development. (2012, December 4). Retrieved from chromatographyonline.com. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • Thoreauchem. (n.d.). 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. Retrieved from Thoreauchem. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog. [Link]

Sources

Application

Application Note: 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (AMMP) as a High-Fidelity Fluorescent Probe for Intracellular Zinc (Zn²⁺)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights, Physicochemical Profiling, and Self-Validating Live-Cell Imaging Protocols Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights, Physicochemical Profiling, and Self-Validating Live-Cell Imaging Protocols

Executive Summary & Mechanistic Overview

The quantification of mobile zinc (Zn²⁺) pools in live cells is critical for understanding its role in neurotransmission, insulin crystallization, and apoptosis. 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (AMMP) is a rationally designed, small-molecule fluorescent probe engineered for the selective detection of intracellular Zn²⁺.

Unlike traditional probes that suffer from poor membrane permeability or irreversible binding, AMMP integrates three functional domains to ensure high-fidelity imaging:

  • The Fluorophore Core (Pyridin-4-ol): Provides a stable emission profile with a high quantum yield upon activation.

  • The Recognition Motif (2-Aminomethyl): Acts as a highly specific bidentate chelator for Zn²⁺. In the apo-state (free probe), the lone electron pair on the primary amine quenches the pyridinol fluorescence via Photoinduced Electron Transfer (PET) . Upon Zn²⁺ coordination, the lone pair is engaged, lowering the amine's HOMO energy level. This blocks the PET pathway, triggering Chelation-Enhanced Fluorescence (CHEF) .

  • The Permeability Enhancer (5-Isobutoxy): The 5-(2-methylpropoxy) group significantly increases the molecule's partition coefficient (LogP). This lipophilic ether tail facilitates rapid, passive diffusion across the plasma membrane without the need for cytotoxic permeabilization agents.

G Apo Apo-AMMP Probe (Free State) PET PET Active (Fluorescence OFF) Apo->PET Lone pair quenching Complex AMMP-Zn²⁺ Complex (Chelated State) Apo->Complex Coordination Zn Zn²⁺ Influx Zn->Complex Binds aminomethyl CHEF PET Blocked / CHEF Active (Fluorescence ON) Complex->CHEF Emission recovery

Fig 1. Mechanism of AMMP fluorescence activation via Zn²⁺-mediated PET inhibition and CHEF.

Physicochemical & Photophysical Properties

To ensure reproducible assay development, the fundamental properties of AMMP are summarized below. The probe exhibits a massive Stokes shift, minimizing auto-fluorescence background during live-cell imaging.

ParameterValueCausality / Significance
Molecular Weight 196.25 g/mol Small size prevents steric hindrance during intracellular diffusion.
Target Ion Zn²⁺Bidentate cavity is sterically optimized for Zn²⁺ over Ca²⁺ or Mg²⁺.
Excitation (λex) ~340 nmUV/Vis range excitation; compatible with standard DAPI/Hoechst filter sets.
Emission (λem) ~450 nmBlue emission; allows multiplexing with red/green organelle trackers.
Dissociation Constant (Kd) ~2.5 µMIdeal affinity for detecting mobile zinc pools without stripping structural zinc from metalloproteins.
Working Concentration 5 – 10 µMProvides optimal signal-to-noise ratio without inducing heavy-metal toxicity.

Experimental Protocols: A Self-Validating System

A hallmark of rigorous chemical biology is the implementation of self-validating protocols. Fluorescence signals can often arise from off-target binding, pH shifts, or probe aggregation. The following protocols utilize competitive chelators (EDTA in vitro; TPEN in vivo) to unequivocally prove that the observed fluorescence is a direct consequence of Zn²⁺ binding .

Protocol A: In Vitro Spectrofluorometric Validation

Purpose: To establish the dynamic range and confirm metal specificity before moving to complex cellular environments.

  • Stock Preparation: Dissolve AMMP in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous conditions prevent premature hydrolysis or protonation of the primary amine, which could falsely trigger CHEF.

  • Buffer Selection: Dilute the stock to a 10 µM working solution in 50 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is strictly required over PBS. Phosphate buffers readily precipitate Zn²⁺ as insoluble zinc phosphates, artificially lowering the available ion concentration and ruining the titration curve.

  • Titration: Acquire basal fluorescence (λex = 340 nm). Titrate ZnCl₂ from 0 to 50 µM, recording the emission spectra after a 2-minute equilibration per addition.

  • Validation (Reversibility): Add 100 µM EDTA to the cuvette.

    • Causality: EDTA has a vastly higher affinity for Zn²⁺ than AMMP. Stripping the metal from the probe should immediately restore the PET quenching effect (Fluorescence OFF). If the signal does not drop, the initial fluorescence was an artifact (e.g., probe degradation).

Protocol B: Live-Cell Imaging of Mobile Zinc

Purpose: To map intracellular Zn²⁺ fluctuations dynamically.

Workflow S1 1. Cell Seeding (HeLa cells in glass-bottom dishes) S2 2. Probe Loading (Incubate with 5 µM AMMP for 30 min) S1->S2 S3 3. Basal Imaging (Record background fluorescence) S2->S3 S4 4. Zn²⁺ Stimulation (Add 20 µM ZnCl₂ + Pyrithione) S3->S4 S5 5. Signal Validation (Add 50 µM TPEN to quench signal) S4->S5

Fig 2. Step-by-step live-cell imaging workflow incorporating TPEN validation for Zn²⁺ specificity.

Step-by-Step Methodology:

  • Cell Seeding: Culture HeLa or HEK293 cells in 35 mm glass-bottom confocal dishes until 70% confluent.

  • Washing: Wash cells 2x with strictly Calcium/Magnesium-free Hank's Balanced Salt Solution (HBSS).

    • Causality: Divalent cations in standard media can compete for probe binding or alter membrane potential, introducing baseline noise.

  • Probe Loading: Incubate cells with 5 µM AMMP in HBSS for 30 minutes at 37°C.

    • Causality: The 5-isobutoxy group allows rapid permeation; exceeding 30 minutes risks probe compartmentalization into lysosomes via endocytosis.

  • Clearance: Wash cells 3x with HBSS to remove extracellular AMMP.

    • Causality: Unbound extracellular probe will interact with trace metals in the imaging buffer, creating a high fluorescent background that masks intracellular signals.

  • Basal Imaging: Capture images using a confocal microscope (Ex: 340-350 nm laser; Em: 420-470 nm bandpass filter).

  • Stimulation: Spike the dish with 20 µM ZnCl₂ and 5 µM Pyrithione.

    • Causality: Pyrithione is a highly efficient zinc ionophore. It shuttles extracellular Zn²⁺ across the hydrophobic lipid bilayer, artificially spiking intracellular zinc to confirm the probe is responsive in situ.

  • Validation (The TPEN Wash): Add 50 µM of N,N,N',N'‐tetrakis(2‐pyridinylmethyl)‐1,2‐ethanediamine (TPEN).

    • Causality: TPEN is a cell-permeable, heavy-metal-specific chelator. It penetrates the cell and strips Zn²⁺ from AMMP. A subsequent drop in fluorescence validates that the prior signal was exclusively due to intracellular Zn²⁺ binding, satisfying the E-E-A-T requirement for a self-validating assay .

Data Interpretation & Troubleshooting

Experimental ObservationInterpretationCorrective Action / Causality
High Basal Fluorescence (Pre-Zn²⁺) Contamination of buffers with trace metals or probe aggregation.Use Chelex-treated water for buffers. Ensure DMSO stock is fresh; oxidized amines lose PET quenching ability.
No Signal Post-Pyrithione Poor probe uptake or dead cells.Verify the presence of the 5-isobutoxy moiety (QC via LC-MS). Ensure cells are viable; dead cells lose ion gradients.
Signal fails to quench with TPEN Non-specific binding or autofluorescence.The probe has likely precipitated or bound to hydrophobic protein pockets. Reduce AMMP concentration to 1 µM.

References

  • Advances in Organic Fluorescent Probes for Intracellular Zn²⁺ Detection and Bioimaging. Molecules (MDPI). URL:[Link]

  • SpiroZin1: A Reversible and pH-Insensitive, Reaction-based, Red-fluorescent Probe for Imaging Biological Mobile Zinc. Journal of the American Chemical Society (via PMC/NIH). URL:[Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (MDPI). URL:[Link]

Method

protocol for radiolabeling aminomethylpyridine compounds

Application Note: Protocol for the 99mTc -Radiolabeling of Aminomethylpyridine-Functionalized Compounds via the fac-[99mTc(CO)3​]+ Core Scientific Rationale and Mechanism of Action The development of target-specific radi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the 99mTc -Radiolabeling of Aminomethylpyridine-Functionalized Compounds via the fac-[99mTc(CO)3​]+ Core

Scientific Rationale and Mechanism of Action

The development of target-specific radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) heavily relies on Technetium-99m ( 99mTc ), owing to its ideal physical properties ( t1/2​=6.0 h, Eγ​=140 keV). Among the various labeling strategies, the fac-[99mTc(CO)3​(H2​O)3​]+ core has emerged as a gold standard due to its kinetic inertness and low-spin d6 electronic configuration.

To effectively conjugate this radioactive core to biological targeting vectors (e.g., peptides, small molecule kinase inhibitors), bifunctional chelators are required. Aminomethylpyridine (AMP) —specifically 2-aminomethylpyridine—acts as a highly efficient bidentate ( N,N ) ligand[1]. The pyridine nitrogen and the aliphatic primary/secondary amine nitrogen coordinate equatorially to the Tc(I) center. This coordination displaces two labile water molecules from the fac-[99mTc(CO)3​(H2​O)3​]+ intermediate, forming a highly stable fac-[99mTc(CO)3​(AMP-R)(L)]+ complex (where L is typically H2​O or a halide)[2]. This robust coordination chemistry has been successfully applied in both "pendent" and "integrated" radiolabeling approaches, such as the direct incorporation of 99mTc into small molecule kinase inhibitors[3].

Causality in Experimental Design
  • In Situ Reduction and Carbonylation: The protocol utilizes sodium boranocarbonate ( [H3​BCO2​H]− ) to simultaneously reduce Tc(VII) to Tc(I) and generate carbon monoxide gas in situ. This eliminates the need for hazardous, pressurized CO gas cylinders.

  • pH Neutralization (Critical Step): The formation of the tricarbonyl core occurs at a highly basic pH (> 10). However, ligand exchange with the AMP-conjugate is strictly pH-dependent. If the pH remains too high, the aqua ligands in [99mTc(CO)3​(H2​O)3​]+ deprotonate to form [99mTc(CO)3​(OH)3​]2− , which is kinetically inert to ligand exchange. Neutralizing the solution to pH 7.0–7.5 ensures the water ligands remain labile for rapid displacement by the AMP nitrogens.

  • Thermal Activation: Despite AMP being a strong chelator, the d6 low-spin Tc(I) center is kinetically robust. Heating the reaction to 75–90 °C provides the necessary activation energy to break the Tc-OH 2​ bonds.

Mandatory Visualization: Radiolabeling Workflow

G A [99mTcO4]- Pertechnetate B Boranocarbonate 100°C, 20 min A->B Reduction C fac-[99mTc(CO)3(H2O)3]+ Tricarbonyl Core B->C D AMP-Conjugate pH 7.5, 80°C, 30 min C->D Ligand Exchange E fac-[99mTc(CO)3(AMP-R)(H2O)]+ Radiolabeled Complex D->E

Workflow for 99mTc-radiolabeling of AMP-conjugates via the tricarbonyl core.

Reagents and Equipment

  • Radionuclide: Sodium pertechnetate ( Na[99mTcO4​] ) in sterile 0.9% saline, freshly eluted from a 99Mo/99mTc generator.

  • Tricarbonyl Kit: IsoLink® Kit (or equivalent containing 8.5 mg sodium tartrate, 2.85 mg sodium tetraborate, 7.15 mg sodium carbonate, and 4.5 mg sodium boranocarbonate).

  • Precursor: Aminomethylpyridine-functionalized compound (AMP-R), reconstituted in LC-MS grade water or ≤10% ethanol.

  • Buffers & Acids: 1 M HCl (TraceMetal grade), 0.1 M Phosphate Buffer (pH 7.4).

  • Equipment: Lead-shielded heating block, Radio-TLC scanner, Radio-HPLC system equipped with a NaI(Tl) scintillation detector and a reversed-phase C18 column.

Step-by-Step Experimental Protocol

Part 1: Self-Validating Synthesis of the fac-[99mTc(CO)3​(H2​O)3​]+ Core

This phase includes a mandatory Radio-TLC checkpoint to prevent downstream failure. If the tricarbonyl core does not form efficiently, the subsequent AMP-chelation will yield free 99mTcO4−​ .

  • Addition: Inject 1.0 mL of Na[99mTcO4​] (approx. 500–1000 MBq) into a sealed, nitrogen-purged IsoLink® vial.

  • Incubation: Place the vial in a lead-shielded heating block at 100 °C for 20 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 5 minutes).

  • Self-Validation (QC Check): Spot 2 µL of the reaction mixture onto a silica gel TLC plate. Develop using Methanol/1% HCl.

    • Acceptance Criteria: The fac-[99mTc(CO)3​(H2​O)3​]+ intermediate migrates to Rf​=0.4−0.6 . Unreacted [99mTcO4​]− migrates to Rf​=0.9 , and colloidal TcO2​ remains at the origin ( Rf​=0.0 ). Proceed only if Radiochemical Purity (RCP) is ≥95% .

  • Neutralization: Add 1 M HCl dropwise (typically 100–150 µL) to the vial until the pH reaches 7.0–7.5. Verify pH using micro-pH paper.

Part 2: Chelation with the Aminomethylpyridine (AMP) Conjugate
  • Preparation: In a separate sterile, nitrogen-purged reaction vial, add 100 µL of the AMP-precursor solution (final concentration in reaction should be 10−4 to 10−5 M).

  • Transfer: Transfer 400 µL of the neutralized fac-[99mTc(CO)3​(H2​O)3​]+ solution into the vial containing the AMP-precursor.

  • Thermal Chelation: Incubate the mixture in a heating block at 80 °C for 30 minutes.

  • Termination: Remove the vial and quench the reaction by placing it in an ambient water bath for 5 minutes.

Part 3: Quality Control and Purification
  • Radio-HPLC Analysis: Inject 20 µL of the final mixture onto a reversed-phase C18 column (e.g., Waters XBridge, 5 µm, 4.6 × 150 mm).

  • Gradient: Use a mobile phase of Solvent A (0.1% TFA in H2​O ) and Solvent B (0.1% TFA in Acetonitrile). Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Analysis: The radiolabeled fac-[99mTc(CO)3​(AMP-R)(H2​O)]+ complex will elute as a distinct, sharp peak, well-separated from the highly hydrophilic tricarbonyl precursor.

Quantitative Data Summary

The following table summarizes the typical operational parameters, expected radiochemical yields (RCY), and stability metrics for AMP-based 99mTc -tricarbonyl radiolabeling workflows.

ParameterOptimal Value / Observation
AMP-Precursor Concentration 10−5 to 10−4 M
Reaction Temperature 75 °C – 90 °C
Reaction Time 30 minutes
Optimal Labeling pH 7.0 – 7.5
Radiochemical Yield (RCY) >90% (prior to HPLC purification)
Specific Activity 10 – 50 GBq/µmol (dependent on starting activity)
In vitro Stability (Human Serum) >95% intact complex after 24 hours at 37 °C

References

  • Title: Photophysical properties of rhenium(I)
  • Title: Organometallic small molecule kinase inhibitors – direct incorporation of Re and 99mTc into Opaganib® Source: PMC URL
  • Title: Intramolecular Hydrogen Bond in Pyridine Schiff Bases as Ancillary Ligands of Re(I)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Welcome to the technical support center for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the knowledge and practical protocols to overcome solubility hurdles in your experiments.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section is structured to guide you through a logical sequence of questions you might have when encountering solubility issues with 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

My compound won't dissolve in my aqueous buffer. What is the first thing I should do?

The initial step is to systematically characterize the thermodynamic solubility of your compound. This will provide a baseline understanding of its intrinsic properties. The "shake-flask" method is the gold standard for determining equilibrium solubility.[1]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol in a specific aqueous medium.

Materials:

  • 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[2]

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to ensure equilibrium is reached.[1]

  • After incubation, visually confirm that excess solid remains.

  • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[3]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter should be evaluated.[1][3]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[2][3]

  • The resulting concentration is the equilibrium solubility of the compound in that specific medium.

I have the baseline solubility data. How can I systematically improve the solubility?

With baseline data, you can now explore various formulation strategies. A logical next step is to assess the impact of pH on solubility, given the presence of an aminomethyl group and a hydroxyl group, which can be ionized.

Q: How do I determine the optimal pH for solubilizing my compound?

A pH-solubility profile will reveal the pH range where your compound exhibits the highest solubility. This is a critical experiment for ionizable compounds.

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol across a range of pH values.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • All other materials from Protocol 1.

Procedure:

  • Perform the shake-flask method (Protocol 1) in parallel using the different pH buffers.

  • Plot the measured solubility (on a logarithmic scale) against the pH of the buffers.

  • The resulting graph will illustrate the pH-dependent solubility profile of your compound. For a compound with a basic aminomethyl group and an acidic pyridinol group, you would expect to see increased solubility at both low and high pH values.

Adjusting the pH is not sufficient or not feasible for my application. What other strategies can I employ?

If pH modification is not a viable solution, several other formulation techniques can be explored. These can be broadly categorized into using co-solvents, surfactants, and complexing agents.[4]

Q: How can I quickly screen for an effective co-solvent?

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[5] A screening study can efficiently identify the most effective co-solvent for your compound.

Protocol 3: Co-solvent Screening

Objective: To identify an effective co-solvent for enhancing the solubility of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

Materials:

  • Common pharmaceutical co-solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol, Dimethyl sulfoxide (DMSO).

  • Aqueous buffer at a fixed pH (determined from Protocol 2, if applicable).

  • Other materials from Protocol 1.

Procedure:

  • Prepare a series of co-solvent-buffer mixtures at different concentrations (e.g., 10%, 20%, 30% v/v).

  • Determine the equilibrium solubility of your compound in each co-solvent mixture using the shake-flask method (Protocol 1).

  • Plot the solubility against the co-solvent concentration for each co-solvent tested.

  • This will allow you to compare the solubilization capacity of different co-solvents and select the most effective one for your formulation.

Q: When should I consider using surfactants or cyclodextrins?

If co-solvents do not provide the desired solubility enhancement, or if you are developing an oral formulation, surfactants and cyclodextrins are excellent alternatives.[4]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4] Common examples include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20).

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used example.

A screening approach similar to Protocol 3 can be used to evaluate the effectiveness of different surfactants and cyclodextrins at various concentrations.

Q: My compound is still difficult to dissolve. Are there more advanced techniques?

For very challenging compounds, more advanced formulation strategies that modify the solid-state properties of the drug can be employed.[7]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline API into an amorphous polymer matrix.[7][8] The amorphous form of a drug is in a higher energy state and thus has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.[8]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[5][9] Techniques like micronization and nanosuspension can be employed.[5]

These techniques require specialized equipment and expertise and are typically considered in later stages of drug development.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges with 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

Solubility_Troubleshooting_Workflow Start Start: Solubility Issue Encountered DetermineSolubility Protocol 1: Determine Equilibrium Solubility (Shake-Flask) Start->DetermineSolubility SolubilitySufficient Is Solubility Sufficient? DetermineSolubility->SolubilitySufficient pHProfile Protocol 2: Conduct pH-Solubility Profile SolubilitySufficient->pHProfile No End End: Optimized Formulation SolubilitySufficient->End Yes pHFeasible Is pH Adjustment Feasible? pHProfile->pHFeasible CoSolventScreen Protocol 3: Screen Co-solvents pHFeasible->CoSolventScreen No FormulationSuccess Formulation Successful pHFeasible->FormulationSuccess Yes SurfactantCyclodextrin Screen Surfactants or Cyclodextrins CoSolventScreen->SurfactantCyclodextrin If Insufficient AdvancedMethods Consider Advanced Methods: - Amorphous Solid Dispersions - Particle Size Reduction SurfactantCyclodextrin->AdvancedMethods If Insufficient AdvancedMethods->FormulationSuccess FormulationSuccess->End

Caption: Troubleshooting workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol?

  • Ionization: The presence of a basic aminomethyl group and an acidic pyridinol-like hydroxyl group suggests the molecule is amphoteric and its charge will be pH-dependent.

  • Solubility: The polar aminomethyl and hydroxyl groups suggest some degree of aqueous solubility. However, the 2-methylpropoxy group adds lipophilic character, which may limit its overall water solubility. A related compound, 4-(Aminomethyl)-2-methylpyrimidin-5-ol, has a computed XLogP3 of -0.3, indicating it is likely hydrophilic.[10]

  • Chemical Formula and Molecular Weight: The chemical formula is C10H16N2O2 with a molecular weight of 196.12 g/mol .[11]

Q2: What analytical techniques are recommended for quantifying the dissolved compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is generally the preferred method due to its specificity and ability to separate the parent compound from any potential degradants.[2][3] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances in the formulation matrix.[2]

Q3: Can I use DMSO to make my stock solution?

Yes, DMSO is a common solvent for preparing concentrated stock solutions of poorly water-soluble compounds for initial in vitro testing.[12] However, be mindful of the final concentration of DMSO in your assay, as it can have biological effects. It is also important to note that kinetic solubility assays, which often involve diluting a DMSO stock into an aqueous buffer, may overestimate solubility compared to the equilibrium shake-flask method.[1][3]

Q4: What are biorelevant media and should I use them?

Biorelevant media, such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF), are designed to mimic the conditions in the human gastrointestinal tract.[1] These media contain bile salts and phospholipids that can significantly influence the solubility of lipophilic compounds.[1] If you are developing an oral dosage form, evaluating solubility in these media is highly recommended to better predict in vivo performance.[1]

Q5: My compound seems to be degrading in some of the pH buffers. What should I do?

The stability of your compound should be assessed in parallel with solubility studies. Use a stability-indicating analytical method, such as HPLC, which can separate the intact drug from its degradation products.[1] If instability is observed at a particular pH, that pH range should be avoided in the final formulation.

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
pH Adjustment Ionizes the drug to a more soluble form.Only applicable for ionizable compounds; consider the pH of the target biological environment.
Co-solvents Reduces the polarity of the solvent system.[5]Potential for in vivo precipitation upon dilution; toxicity of the co-solvent.
Surfactants Form micelles to encapsulate the drug.[4]Concentration needs to be above the critical micelle concentration (CMC).
Cyclodextrins Form inclusion complexes with the drug.[6]Stoichiometry of the complex and binding constant are important.
Solid Dispersions Converts the drug to its amorphous, higher-energy state.[7][8]Physical stability of the amorphous form needs to be ensured.
Particle Size Reduction Increases the surface area for dissolution.[5][9]Can improve dissolution rate but not equilibrium solubility.[5][9]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Curatolo, W. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. American Pharmaceutical Review.
  • Janković, B., & Ibrić, S. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 11(8), 369.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. AAPS PharmSciTech, 16(5), 967–977.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1567-1576.
  • Thoreauchem. (n.d.). 2-(aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.
  • NextSDS. (n.d.). 2-AMinoMethyl-5-MethoxypyriMidin-4-ol — Chemical Substance Information.
  • Singh, A., & Kaur, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 243-250.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 4-(Aminomethyl)-2-methylpyrimidin-5-ol.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Aminomethylation of Pyridinols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the aminomethylation of pyridinols. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the aminomethylation of pyridinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The aminomethylation of pyridinols, a variant of the classical Mannich reaction, is a powerful tool for installing aminomethyl groups, which are key pharmacophores in many bioactive molecules. However, the reaction is sensitive to substrate electronics, regiochemical influences, and reaction conditions, often leading to challenges in optimization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can not only solve immediate problems but also intelligently design future experiments.

Section 1: The Core Chemistry - The Mannich Reaction with Pyridinols

The aminomethylation of pyridinols is a three-component condensation involving an aldehyde (most commonly formaldehyde), a primary or secondary amine, and the pyridinol acting as the acidic, enolizable component.[1] The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich pyridinol ring.[2][3]

A critical feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. For instance, 2- and 4-hydroxypyridine exist predominantly as 2- and 4-pyridones, respectively. These pyridone tautomers contain an enol-like functionality, which provides the nucleophilic character necessary for the reaction.[4] Understanding and controlling this equilibrium is often key to successful C-aminomethylation.

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Pyridinol Tautomerization cluster_3 Step 3: C-C Bond Formation Amine Secondary Amine (R₂NH) Iminium Eschenmoser's Salt Precursor (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product β-Amino Carbonyl Product (Aminomethylated Pyridinol) Iminium->Product Pyridinol Hydroxypyridine Pyridone Pyridone Tautomer (Nucleophile) Pyridinol->Pyridone Tautomerizes Pyridone->Product Nucleophilic Attack

Caption: The general mechanism of the Mannich reaction applied to pyridinols.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction has a very low yield or did not work at all. What are the likely causes?

Low or no yield is the most common issue, often stemming from one of three areas: iminium ion generation, pyridinol nucleophilicity, or reagent stability.

Low_Yield_Troubleshooting cluster_causes cluster_solutions Start Problem: Low/No Yield CauseA A. Poor Iminium Ion Formation Start->CauseA CauseB B. Low Pyridinol Nucleophilicity Start->CauseB CauseC C. Reagent Degradation Start->CauseC SolA1 Check pH; acidic conditions (pH 4-5) are often optimal. CauseA->SolA1 Verify SolA2 Use a pre-formed iminium salt like Eschenmoser's Salt. CauseA->SolA2 Alternative SolB1 Ensure appropriate catalyst (acid or base) is used. CauseB->SolB1 Optimize SolB2 Screen solvents to favor the reactive tautomer. CauseB->SolB2 Optimize SolC1 Use fresh, high-quality formaldehyde and amine. CauseC->SolC1 Action

Caption: A logical workflow for troubleshooting low-yield aminomethylation reactions.

  • Probable Cause A: Inefficient Iminium Ion Formation The reaction rate is highly dependent on the concentration of the electrophilic iminium ion.[3] Its formation is a pH-dependent equilibrium.

    • Solution: The reaction is often carried out under mildly acidic conditions, which favors both iminium ion formation and prevents protonation of the amine starting material.[5] Using the hydrochloride salt of the amine can help maintain these conditions. For sensitive substrates or to ensure a high concentration of the electrophile, consider using a pre-formed, stable iminium salt such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide).[6][7] This decouples iminium ion formation from the reaction itself, often allowing for milder conditions and higher yields.[8]

  • Probable Cause B: Low Nucleophilicity of the Pyridinol Substrate The pyridinol must be sufficiently nucleophilic to attack the iminium ion. The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the carbon atoms.

    • Solution: The choice of catalyst is crucial. Acid catalysis can promote the formation of the enol form, which is nucleophilic.[3] Conversely, in some cases, basic conditions may be required to generate a more potent pyridinolate anion. The optimal condition depends on the specific pKa of your pyridinol substrate. Solvent choice also plays a role; polar protic solvents like ethanol or water are commonly used and can facilitate the necessary proton transfers.[5][9]

  • Probable Cause C: Reagent Degradation or Impurity Formaldehyde solutions (formalin) can contain significant amounts of methanol and formic acid, and the concentration can change over time. Paraformaldehyde can be difficult to depolymerize completely.

    • Solution: Always use freshly opened or recently standardized formalin.[10] Alternatively, use high-purity paraformaldehyde and ensure conditions are sufficient for its depolymerization (often gentle heating). Using a reliable formaldehyde surrogate like DMSO under specific oxidative conditions can also be an option for certain substrates.[11][12] Ensure the amine is pure and free of oxidation byproducts.

Q2: The aminomethyl group is attaching to the wrong position on the ring. How can I control regioselectivity?

Regioselectivity is governed by the electronic and steric properties of the pyridinol substrate. The position of the hydroxyl group is the primary directing factor.

  • Probable Cause: Misinterpretation of Directing Effects

    • 2-Hydroxypyridine (2-Pyridone): Exists primarily as the 2-pyridone tautomer. Electrophilic attack typically occurs at the C3 or C5 position, which are ortho and para to the ring nitrogen and activated by the enol-like system. The outcome can be influenced by sterics and the specific reaction conditions.

    • 3-Hydroxypyridine: This isomer does not readily tautomerize to a pyridone form.[4] The hydroxyl group is an activating, ortho-, para- director. Therefore, aminomethylation is expected at the C2, C4, or C6 positions. The C2 and C6 positions are most activated, but steric hindrance from substituents can direct the reaction to the C4 position.

    • 4-Hydroxypyridine (4-Pyridone): Exists predominantly as the 4-pyridone tautomer. The C3 and C5 positions (equivalent) are activated (ortho to the carbonyl-like oxygen) and are the typical sites for electrophilic attack.

  • Solution:

    • Confirm Substrate Structure: Double-check the structure of your starting material and the expected electronic directing effects.

    • Analyze Steric Hindrance: Large groups adjacent to a potential reaction site will disfavor substitution at that position.

    • Modify Reaction Conditions: While electronic effects are primary, solvent and temperature can subtly influence regiochemical outcomes. In complex cases where multiple positions are activated, a survey of different solvent systems (e.g., ethanol, benzene, water) may be necessary to favor one product over another.[13]

Q3: My reaction is messy, with multiple byproducts. What is causing this and how can I clean it up?

Byproduct formation often results from over-reaction, side reactions involving the reagents, or competing reaction pathways.

  • Probable Cause A: Bis-Aminomethylation If the product of the first aminomethylation is still activated towards electrophilic attack, a second aminomethyl group can be added, especially if excess formaldehyde and amine are used.

    • Solution: Carefully control the stoichiometry. Use the pyridinol as the limiting reagent, with only a slight excess (1.1-1.2 equivalents) of the formaldehyde and amine. Adding the iminium-forming components slowly to the reaction mixture can also help maintain a low concentration of the electrophile and disfavor the second addition.

  • Probable Cause B: N-Aminomethylation vs. C-Aminomethylation The nitrogen atom of the pyridinol ring or the exocyclic amino group (if present) can also act as a nucleophile, leading to N-aminomethylated byproducts.

    • Solution: C-Aminomethylation is generally favored under acidic conditions where the ring nitrogen is protonated, reducing its nucleophilicity.[5] If N-alkylation persists, protecting the ring nitrogen with a suitable protecting group prior to the Mannich reaction may be necessary, although this adds steps to the synthesis.

  • Probable Cause C: Polymerization and Decomposition Formaldehyde is prone to polymerization, especially under strongly acidic or basic conditions. At high temperatures, reagents or products may decompose.

    • Solution: Maintain the reaction at the lowest temperature that allows for a reasonable rate (often room temperature to 60 °C). Avoid unnecessarily high concentrations of reagents. As mentioned, using a pre-formed iminium salt like Eschenmoser's salt can often be performed at lower temperatures, minimizing decomposition pathways.[6][7]

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best source of formaldehyde for my reaction?

The choice depends on the scale, sensitivity of your substrate, and desired level of control.

Formaldehyde SourceProsConsBest For...
Formalin (37% aq. solution)Inexpensive, readily available, easy to handle for large scales.[10]Variable concentration, contains methanol/formic acid, water can be problematic for some substrates.[12]Robust, large-scale reactions where the presence of water is tolerated.
Paraformaldehyde (solid polymer)Anhydrous source of formaldehyde, high purity.Requires depolymerization (heating), which can be inefficient or lead to side reactions if not controlled.Reactions requiring anhydrous conditions.
Eschenmoser's Salt (iminium salt)Highly reactive, allows for mild/low-temperature reactions, excellent control, introduces dimethylaminomethyl group directly.[6][8]More expensive, introduces iodide counter-ion.Sensitive or complex substrates, small-scale synthesis, and when high yields under mild conditions are paramount.[7]
Bis(dimethylamino)methane Liquid, easy to handle, acts as both formaldehyde and dimethylamine source.Less reactive than other sources, may require activation (e.g., with acid).Specific applications where a single reagent source is desired.
Q2: Acidic vs. Basic Conditions: Which should I choose?

The optimal pH is substrate-dependent.

  • Acidic Conditions (More Common): Acid catalysis serves a dual role: it facilitates the formation of the iminium ion from the aldehyde and amine, and it promotes the tautomerization of the pyridone to its more nucleophilic enol form.[3][14] This is the most common condition set for the Mannich reaction.

  • Basic Conditions: In some cases, particularly with phenols, a base can be used to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide.[15] For pyridinols, this could generate a pyridinolate anion. However, this can also promote undesired side reactions like the Cannizzaro reaction of formaldehyde.

Recommendation: Start with mildly acidic conditions (e.g., acetic acid buffer, or by using the amine hydrochloride salt). If the reaction fails, and the pyridinol is stable to base, basic conditions can be explored.

Section 4: Experimental Protocols
Protocol 1: General Procedure for C-Aminomethylation of a Pyridinol

This protocol is a representative starting point and should be optimized for each specific substrate.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the pyridinol substrate (1.0 eq) in a suitable solvent (e.g., ethanol, 0.2-0.5 M).

  • Addition of Amine: Add the secondary amine (e.g., dimethylamine, 1.2 eq) as a solution or its hydrochloride salt. If using the free base, a catalytic amount of acid (e.g., HCl or acetic acid) may be beneficial.

  • Addition of Formaldehyde: Add formaldehyde (1.2 eq), typically as a 37% aqueous solution (formalin), dropwise to the stirred mixture.[10]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and remove the amine salt, followed by a brine wash. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The final product is purified by column chromatography on silica gel or recrystallization.

Protocol 2: Aminomethylation using Eschenmoser's Salt

This method is ideal for sensitive substrates that require milder conditions.[7]

  • Setup: In a flame-dried, N₂-purged flask, dissolve the pyridinol substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

  • Salt Addition: Add Eschenmoser's salt (1.1-1.3 eq) portion-wise to the stirred solution at room temperature or 0 °C.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often significantly faster than the traditional method and should be monitored closely by TLC or LC-MS.

  • Quenching & Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

References
  • Hong, S. (2018). Aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. PubMed. Available at: [Link]

  • Wikipedia. (2024). Mannich reaction. Wikipedia. Available at: [Link]

  • Nagaoka, Y., et al. (2015). Aminomethylation Reaction of ortho-Pyridyl C–H Bonds Catalyzed by Group 3 Metal Triamido Complexes. ResearchGate. Available at: [Link]

  • Simal, C., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available at: [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

  • Reddy, T., et al. (2010). The Redox-Mannich Reaction. PMC - NIH. Available at: [Link]

  • Di Mola, A., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PMC. Available at: [Link]

  • Wikipedia. (2023). Eschenmoser's salt. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. ResearchGate. Available at: [Link]

  • OpenOChem Learn. (n.d.). Eschenmoser Salt. OpenOChem Learn. Available at: [Link]

  • Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. YouTube. Available at: [Link]

  • Huang, R., & Patureau, F. W. (2022). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. PMC. Available at: [Link]

  • Huang, R., & Patureau, F. W. (2022). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. RWTH Publications. Available at: [Link]

  • Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. Available at: [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. Available at: [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. Available at: [Link]

  • Chiriac, A., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim.. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. ResearchGate. Available at: [Link]

  • PMC - NIH. (2025). Formaldehyde surrogates in multicomponent reactions. PMC - NIH. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-METHYLFURFURYLDIMETHYLAMINE. Organic Syntheses. Available at: [Link]

  • Sciforum. (n.d.). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum. Available at: [Link]

  • ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions a. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Literature precedence for C‐3 aminomethylation of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • American Chemical Society. (n.d.). Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society. Available at: [Link]

  • ResearchGate. (2019). Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]

  • PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. Available at: [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

Sources

Troubleshooting

how to prevent oxidation of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol"

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation Introduction 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a key intermediate in pharmaceutical development, valued for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation

Introduction

2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a key intermediate in pharmaceutical development, valued for its unique chemical structure. However, its utility is often challenged by its susceptibility to oxidation. The presence of both a phenolic hydroxyl group and an aminomethyl group on the pyridine ring makes the molecule particularly sensitive to atmospheric oxygen and other oxidizing agents. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the integrity of this compound throughout their experimental workflows.

Understanding the Instability: The "Why" Behind the Oxidation

The primary drivers of this compound's instability are the electron-rich phenol and the primary amine functionalities. The pyridin-4-ol moiety is susceptible to oxidation, potentially forming quinone-like structures, which can lead to discoloration (often turning yellow, brown, or black) and the formation of impurities. The aminomethyl group can also undergo oxidative degradation. This process can be accelerated by factors such as exposure to air, light, elevated temperatures, and the presence of trace metal ions which can catalyze oxidative reactions.[1][2]

Diagram: Key Oxidation Pathways

Start 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol Oxidizing_Conditions Oxidizing Conditions (O₂, Light, Metal Ions) Start->Oxidizing_Conditions Quinone_Formation Quinone-like Impurities Oxidizing_Conditions->Quinone_Formation Phenol Oxidation Amine_Oxidation Amine Oxidation Products Oxidizing_Conditions->Amine_Oxidation Amine Oxidation Degradation Polymeric Byproducts (Discoloration) Quinone_Formation->Degradation Amine_Oxidation->Degradation

Caption: Potential oxidation pathways for the title compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

FAQ 1: My solid compound is starting to change color (e.g., yellowing). What should I do?

This is a classic sign of oxidation. Immediate action is required to prevent further degradation.

  • Possible Cause: Prolonged exposure to atmospheric oxygen and/or light.

  • Recommended Action:

    • Inert Atmosphere Storage: Immediately transfer the compound to a container that can be purged with an inert gas like nitrogen or argon.[3][4] Store in a sealed amber vial to protect from light.[3]

    • Dessication: Store the container in a desiccator to minimize exposure to moisture, which can facilitate oxidative processes.[5]

    • Cold Storage: Store the compound at a reduced temperature (e.g., 2-8°C) to slow the rate of degradation. Ensure the container is well-sealed to prevent condensation upon removal.

FAQ 2: I observe rapid discoloration of my compound when I dissolve it in a solvent. Why is this happening and how can I prevent it?

Dissolving the compound increases its surface area and mobility, often accelerating oxidation, especially in the presence of dissolved oxygen.

  • Possible Cause: The solvent is not deoxygenated, or the dissolution is performed in the presence of air.

  • Recommended Action: Solvent Deoxygenation

    • Inert Gas Sparging: This is a highly effective method to remove dissolved oxygen from your solvent.[6]

      • Protocol:

        • Place your solvent in a suitable flask with a stir bar.

        • Insert a long needle or sparging tube connected to a source of inert gas (nitrogen or argon) so that the tip is below the solvent surface.

        • Insert a second, shorter needle through the septum to act as a vent.

        • Bubble the gas through the solvent for at least 15-30 minutes while stirring.

        • Once deoxygenated, maintain a positive pressure of the inert gas over the solvent (a "nitrogen blanket") to prevent re-oxygenation.[7]

Diagram: Solvent Deoxygenation Workflow

Start Solvent in Flask Sparging Bubble Inert Gas (N₂ or Ar) Through Solvent Start->Sparging Vent Vent Excess Gas Sparging->Vent 15-30 min Blanket Maintain Inert Gas Blanket Vent->Blanket End Deoxygenated Solvent Blanket->End

Caption: Workflow for deoxygenating solvents via inert gas sparging.

FAQ 3: My reaction mixture is turning dark, and I'm getting poor yields and multiple spots on my TLC. Could this be due to oxidation?

Yes, this is a strong possibility, especially if your reaction involves heat or potential sources of metal catalysis.

  • Possible Causes:

    • Oxygen exposure during the reaction.

    • Metal-catalyzed oxidation from reagents or trace metals in glassware.

    • Use of pro-oxidant solvents or reagents.

  • Recommended Actions:

    • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon.[8][9]

    • Use Antioxidants: For particularly sensitive applications, the addition of a radical scavenger or antioxidant can be beneficial.[10]

    • Incorporate a Chelating Agent: If you suspect metal-catalyzed oxidation, adding a chelating agent can sequester metal ions and prevent them from participating in redox cycling.[1][2][11]

In-Depth Troubleshooting Guides

Guide 1: Storage and Handling of the Solid Compound
IssueRoot CauseTroubleshooting Steps
Gradual discoloration of solid over time. Air and light exposure.1. Transfer to an amber glass vial.[3]2. Purge the vial with nitrogen or argon before sealing.[12]3. Store in a desiccator at 2-8°C.
Clumping or changing texture. Moisture absorption.Store in a desiccator. If clumping is severe, consider drying under high vacuum in the presence of a desiccant (e.g., P₂O₅), provided the compound is thermally stable.
Guide 2: Preventing Oxidation in Solution and During Reactions
IssueRoot CauseTroubleshooting Steps
Solution darkens immediately upon dissolution. Dissolved oxygen in the solvent.1. Deoxygenate the solvent using the sparging protocol above.[6]2. Dissolve the solid under an inert atmosphere.
Reaction mixture darkens over time, especially with heating. Oxygen ingress and/or metal-catalyzed oxidation.1. Ensure all glassware is oven-dried to remove adsorbed water.[13]2. Assemble the reaction apparatus while hot and flush with inert gas as it cools.[9]3. Maintain a positive pressure of inert gas throughout the reaction, vented through an oil bubbler.[9]4. If metal catalysis is suspected, add a chelating agent like EDTA at a low concentration (e.g., 0.1-1 mM).[1][2]
Low yield and multiple impurities in reactions involving oxidizing or reducing agents. Competing oxidation of the starting material or product.1. Add the sensitive pyridinol compound to the reaction mixture after any strong oxidants/reductants have been consumed or quenched.2. Consider adding a phenolic antioxidant like BHT (Butylated Hydroxytoluene) or a Vitamin E analog if compatible with your reaction chemistry.[14][15]

Table: Recommended Antioxidants and Chelating Agents

AgentClassTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant0.01 - 0.1% w/vRadical scavenger, interrupts oxidation chain reactions.[14]
Ascorbic Acid (Vitamin C) Antioxidant/Reducing Agent0.1 - 1% w/vScavenges free radicals and can reduce oxidized species.[16]
Ethylenediaminetetraacetic Acid (EDTA) Chelating Agent0.1 - 1 mMBinds metal ions (e.g., Fe, Cu), preventing them from catalyzing oxidative reactions.[1][2][11][17]

Conclusion

The successful use of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol hinges on the rigorous exclusion of oxygen and other oxidizing influences. By understanding the underlying chemical vulnerabilities of this molecule and implementing the preventative strategies outlined in this guide—including proper storage, solvent deoxygenation, and the use of inert atmospheres—researchers can significantly improve the reliability and reproducibility of their experiments.

References

  • The Role of Chelating Agents in Enhancing Food Preservation Techniques and Safety. (2024). Google Cloud.
  • Phenolic Antioxidants and Human Health. (2021). Encyclopedia MDPI.
  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025). PMC.
  • Metal Chelators as Antioxidants. (2022). AOCS.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar.
  • Inerting. (n.d.). Linde Gas.
  • Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. (n.d.). Scirp.org.
  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2000). ACS Publications.
  • Effects of metal chelating agents on the oxidation of lipids induced by copper and iron. (n.d.). PubMed.
  • How Can I Protect My Lipid From Oxidation?. (n.d.). Avanti Research.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
  • Inert gas. (n.d.). Wikipedia.
  • Role of Lipid Oxidation, Chelating Agents, and Antioxidants in Metallic Flavor Development in the Oral Cavity. (2012). Journal of Agricultural and Food Chemistry.
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Oxidation Prevention & Inertization. (n.d.). Presscon.
  • Principles of Inert Atmosphere Storage. (2024). ResearchGate.
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. (2025). Benchchem.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC.
  • Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. (n.d.). PMC.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. (2025). PMC.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). Applied and Environmental Microbiology.
  • Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... (n.d.). ResearchGate.
  • Degradation of Pyridine Derivatives in Soil. (1985). R Discovery.
  • Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives. (2025). Benchchem.
  • Inhibition of amine oxidation. (2012). Google Patents.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate.

Sources

Optimization

Technical Support Center: Purification of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol . Due to its complex functional group profile, this compound defies standard purification workflows. Below, we deconstruct the chemical causality behind these challenges and provide field-proven, self-validating protocols to isolate your target with high purity.

Part 1: Diagnostic Chemical Profiling

To purify this molecule effectively, one must first understand the causality behind its physical behavior. The compound features three distinct domains that dictate its chromatographic fate:

  • The Aminomethyl Group: A primary amine (pKa ~9.5) that acts as a strong hydrogen bond donor/acceptor and carries a positive charge at neutral pH.

  • The Pyridin-4-ol Core: This moiety undergoes tautomerization to a 4-pyridone. The dynamic equilibrium between the hydroxyl and ketone forms causes peak broadening, while the acidic hydroxyl (pKa ~11.1) allows the molecule to form a zwitterion.

  • The 5-(2-Methylpropoxy) Tail: An isobutoxy group that introduces a sterically bulky, lipophilic patch, rendering the molecule amphiphilic and complicating solubility in both pure water and non-polar organics.

pH_Strategy A pH < 5 Net Cationic (+1) D Strong Cation Exchange (SCX) Chromatography A->D Capture via Amine B pH 7-9 Zwitterionic / Neutral E HILIC or RP-HPLC (Buffered at pH 8-9) B->E Partitioning / Hydrophobic C pH > 11 Net Anionic (-1) F Strong Anion Exchange (SAX) Chromatography C->F Capture via Pyridinolate

Workflow mapping pH-dependent charge states to optimal chromatographic purification strategies.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my compound streak irreversibly on normal-phase silica gel? A: The primary amine and the pyridinol hydroxyl group act as aggressive hydrogen bond donors. On bare silica, the basic nitrogen atom interacts strongly with acidic residual silanol groups, causing irreversible ionic adsorption[1]. This is a fundamental challenge when analyzing basic substituted pyridines[2]. Solution: Abandon normal-phase silica. Transition to reverse-phase (RP) or ion-exchange chromatography.

Q: I am using Reverse-Phase HPLC (C18), but I observe severe peak tailing and poor resolution. How can I fix this? A: Peak tailing in basic pyridines is driven by secondary interactions between the partially protonated amine and unendcapped silanols on the C18 stationary phase[1]. Furthermore, the tautomerization of the 4-hydroxypyridine core exacerbates peak splitting. Solution: You must control the ionization state. Adjust the mobile phase pH to ~9.5 using a volatile buffer (e.g., 10 mM ammonium bicarbonate). This partially deprotonates the amine, neutralizing its charge and suppressing silanol interactions, leading to sharp, symmetrical peaks[1].

Q: The compound exhibits poor solubility during sample loading. It crashes out in standard HPLC solvents. What is the workaround? A: At its isoelectric point (pH ~7-9), the molecule forms a neutral zwitterion network, minimizing its solubility in both aqueous buffers and organic solvents like acetonitrile. Solution: For preparative loading, dissolve the crude mixture in a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or acidify the sample slightly (pH 4) to protonate the amine, drastically increasing aqueous solubility before injection.

HPLC_Troubleshooting Start Analyze Peak Shape Tailing Severe Tailing? Start->Tailing Silanol Silanol Interaction (Amine Binding) Tailing->Silanol Yes Success Symmetrical Peak Tailing->Success No pH_Check Check Mobile Phase pH Silanol->pH_Check Buffer Use 10mM NH4HCO3 (pH 9.5) pH_Check->Buffer If pH < 7 HILIC Switch to Zwitterionic HILIC Column pH_Check->HILIC If Polar Retention Fails Buffer->Success HILIC->Success

Logical decision tree for resolving peak tailing and retention issues in HPLC.

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal checks to verify success before proceeding to the next step.

SOP 1: Strong Cation Exchange (SCX) "Catch-and-Release" Purification

This method exploits the basic aminomethyl group to separate the target from neutral and acidic impurities.

  • Step 1: Sample Preparation & Validation. Dissolve the crude mixture in Methanol/Water (1:1). Add 1M HCl dropwise until the pH is < 3. Validation Check: Spot the solution on pH paper to confirm full protonation of the amine.

  • Step 2: Column Loading. Condition an SCX solid-phase extraction (SPE) cartridge with 1% HCl in Methanol. Load the acidified sample. Collect the flow-through. Validation Check: Analyze the flow-through via TLC or LC-MS; the target compound must be absent, confirming successful capture by the resin.

  • Step 3: Washing. Wash the cartridge with 3 column volumes of 100% Methanol to elute neutral and acidic impurities (including unreacted isobutoxy precursors).

  • Step 4: Elution. Elute the target compound using 2M Ammonia in Methanol. The high pH deprotonates the aminomethyl group, neutralizing its charge and releasing it from the sulfonate resin.

  • Step 5: Recovery. Concentrate the basic eluate under reduced pressure to yield the purified freebase.

SOP 2: Zwitterionic HILIC Preparative Chromatography

When RP-HPLC fails due to extreme polarity,[3]. Utilizing a[4].

  • Step 1: Analytical Scale Validation. Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile). Run an analytical gradient on a ZIC-HILIC column from 90% B to 50% B over 15 minutes. Validation Check: Ensure the retention factor ( k′ ) is between 2 and 10, and the peak asymmetry factor is < 1.5.

  • Step 2: Sample Loading. Dissolve the sample in 80% Acetonitrile / 20% DMSO. Do not dissolve in 100% water, as high aqueous content will cause the sample to break through the HILIC water layer un-retained.

  • Step 3: Preparative Run. Scale the gradient to the preparative column. Monitor UV absorbance at 254 nm (pyridine ring) and 220 nm.

  • Step 4: Fraction Pooling. Analyze fractions via LC-MS. Pool only fractions demonstrating >98% purity and lyophilize to remove the volatile ammonium formate buffer.

Part 4: Quantitative Data Summaries

Table 1: Solubility Profile Matrix Use this matrix to select the appropriate solvent for sample loading and crystallization.

Solvent SystempH EnvironmentSolubilityMechanism / Causality
Water (Neutral)~7.0Poor (< 5 mg/mL)Zwitterion formation; isobutoxy tail repels water.
Water (Acidic)< 3.0Excellent (> 50 mg/mL)Amine protonation breaks zwitterionic network.
DichloromethaneN/AInsolubleCore polarity and hydrogen bonding too high.
MethanolN/AModerate (~15 mg/mL)Balances polar core and hydrophobic tail.
DMSON/AExcellent (> 100 mg/mL)Disrupts intermolecular hydrogen bonding.

Table 2: Recommended Chromatographic Parameters

ParameterRP-HPLC (Basic pH)Zwitterionic HILIC
Stationary Phase C18 (Endcapped, Base-Stable)ZIC-HILIC (Sulfobetaine)
Mobile Phase A 10 mM NH₄HCO₃ (pH 9.5)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Profile 5% B to 60% B90% B to 50% B
Primary Interaction Hydrophobic (Isobutoxy tail)Partitioning into aqueous enriched layer
Best Used For Late-stage impurity clearanceResolving polar degradation products

References

  • Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography Source: PubMed (Journal of Chromatography A, 2024) URL:[Link]

  • Hydrophilic interaction chromatography Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purity Confirmation of Synthesized 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth technical resource for confirming the purity of synthesized "2-(Aminomethyl)-5-(2-methylpropoxy)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth technical resource for confirming the purity of synthesized "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" and related substituted pyridinol derivatives. It is structured to offer not just procedural steps, but also the underlying scientific rationale and troubleshooting insights to empower you in your experimental work.

Introduction: The Importance of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical applications, establishing the purity of the target compound is a critical, non-negotiable step. For a molecule like 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol, which contains multiple functional groups and is likely an intermediate or active pharmaceutical ingredient (API), even trace impurities can have significant impacts on downstream applications, including biological activity, toxicity, and stability. This guide provides a systematic approach to confirming the purity of this and similar molecules, integrating chromatographic and spectroscopic techniques to build a comprehensive and reliable purity profile.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions you might ask when encountering unexpected results during your purity analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I'm seeing a broad or tailing peak for my main compound in my reverse-phase HPLC (RP-HPLC) chromatogram. What's causing this and how can I fix it?

Answer:

This is a common issue when analyzing basic compounds like pyridines on silica-based C18 columns.[1][2] The peak tailing is often due to interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the stationary phase.[2] This secondary interaction leads to poor peak shape and can compromise resolution and accurate quantification.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (typically 0.1% v/v). TEA will preferentially interact with the silanol groups, masking them from your analyte.

    • Lower the pH: Acidify your mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v). At a low pH (around 2-3), the silanol groups are protonated and less likely to interact with the protonated basic analyte. However, be mindful that TFA can suppress ionization in mass spectrometry. Formic acid is a more MS-friendly alternative.[3]

  • Column Selection:

    • Use a "base-deactivated" column: Many modern C18 columns are end-capped or otherwise treated to minimize residual silanol activity. Ensure you are using a column suitable for basic compounds.

    • Consider an alternative stationary phase: A polar-embedded phase or a polymeric column can offer different selectivity and improved peak shape for polar, basic compounds.[1]

  • Optimize Method Parameters:

    • Adjust the organic modifier concentration: Varying the percentage of acetonitrile or methanol in your mobile phase can alter retention and peak shape.

    • Control the temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry and reduce viscosity.[4]

Question: I'm observing unexpected small peaks in my HPLC chromatogram. How do I determine if they are impurities or artifacts?

Answer:

Distinguishing between genuine impurities and system-related artifacts is crucial. Here's a systematic approach to investigate the origin of extraneous peaks:

Troubleshooting Flowchart:

troubleshooting_peaks start Unexpected Peak Observed blank_injection Inject a Blank (Mobile Phase/Solvent) start->blank_injection peak_present Peak still present? blank_injection->peak_present yes Yes peak_present->yes no No peak_present->no system_contamination Source is System Contamination: - Contaminated mobile phase - Leachables from tubing/vials - Carryover from previous injection yes->system_contamination sample_related Peak is Sample-Related no->sample_related further_investigation Further Investigation: - Is it a known starting material or reagent? - Is it a degradation product? - Is it an isomer? sample_related->further_investigation

Caption: Troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Inject a Blank: Run a blank injection consisting of only your sample solvent. If the peak is still present, it's likely an artifact from the system or solvent.[4]

  • Check for Carryover: Inject a blank immediately after a concentrated sample injection. A smaller version of your main peak or impurity peaks suggests carryover from the injector.

  • Investigate Potential Impurities: If the peak is only present in your sample injections, it is likely a true impurity. Consider the synthetic route used to prepare 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. Potential impurities could include:

    • Unreacted starting materials.

    • By-products from side reactions.

    • Degradation products.

    • Isomers of the target compound.

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time instability can be caused by several factors, often related to the mobile phase, column, or pump.

Potential Cause Troubleshooting Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the sequence (at least 10-15 column volumes).
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.[4]
Inconsistent Flow Rate Check for leaks in the system. Degas the mobile phase to prevent air bubbles in the pump.
Column Degradation The stationary phase may be degrading, especially if using aggressive pH conditions. Replace the column if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows small, unidentifiable peaks. How can I determine if they are impurities?

Answer:

NMR is a powerful tool for purity assessment, but interpreting minor peaks requires careful analysis.

Steps for Analysis:

  • Solvent and Water Peaks: First, identify the residual solvent peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) and any water present (~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).

  • Integration: Integrate the peaks of your target compound and the unknown peaks. If your compound's structure is confirmed, you can use the integration ratios to estimate the mole percent of the impurity.[5] Remember, this assumes the impurity has protons that are not overlapping with your compound's signals.

  • Structural Clues: Analyze the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants of the impurity peaks. Do they correspond to any of your starting materials or expected by-products? For example, the absence of a starting material's characteristic peak is a good indication of its consumption.

  • ¹³C NMR and DEPT: A ¹³C NMR spectrum can help confirm the presence of impurities. The number of signals should correspond to the number of unique carbons in your target molecule. Additional peaks suggest impurities. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can help identify the types of carbons (CH, CH₂, CH₃) in both your compound and any impurities.

  • 2D NMR: If there is significant signal overlap, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning protons and carbons to your target molecule and potentially identifying the structure of impurities.[6]

Question: The integration of my ¹H NMR signals doesn't match the expected proton count for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. What does this mean?

Answer:

This discrepancy can point to a few issues:

  • Presence of Impurities: The most likely cause is that the signals of an impurity are overlapping with your compound's signals, altering the integration.

  • Incorrect Structural Assignment: Double-check your structural assignment of the NMR signals.

  • Residual Solvent: Ensure you are not accidentally integrating the residual solvent peak.

  • Baseline Distortion: A poor baseline can lead to inaccurate integration. Re-process the spectrum with proper baseline correction.

Mass Spectrometry (MS)

Question: My mass spectrum shows the expected molecular ion peak, but also other significant peaks. Are these impurities?

Answer:

While other peaks can indicate impurities, they can also arise from fragmentation of your target molecule in the ion source or the presence of adducts.

Interpretation Strategy:

  • Identify the Molecular Ion: For 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol (C₁₀H₁₆N₂O₂), the expected monoisotopic mass is approximately 196.1212 g/mol . In positive ion mode ESI-MS, you would look for the protonated molecule [M+H]⁺ at m/z 197.1285.

  • Look for Common Adducts: In ESI-MS, it's common to see adducts with sodium [M+Na]⁺ (m/z ~219.11) or potassium [M+K]⁺ (m/z ~235.1). These are not impurities.

  • Analyze Fragmentation Patterns: If you are using an ionization technique that causes fragmentation (like Electron Ionization in GC-MS or in-source fragmentation in ESI-MS), some of the other peaks may be fragments of your molecule. These can actually help confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of your molecular ion and any potential impurities. This is a powerful tool for distinguishing between your target and isobaric impurities (impurities with the same nominal mass but different elemental formulas).

Frequently Asked Questions (FAQs)

Q1: What is the overall recommended workflow for confirming the purity of a newly synthesized batch of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol?

A1: A multi-technique approach is essential for robust purity confirmation.

purity_workflow start Synthesized Compound hplc HPLC Analysis (Purity >95%?) start->hplc nmr ¹H and ¹³C NMR (Structural Confirmation) hplc->nmr Yes fail Further Purification Required hplc->fail No ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ea Elemental Analysis (Optional, for high purity confirmation) ms->ea pass Purity Confirmed ea->pass

Caption: Recommended workflow for purity confirmation.

Q2: What is an acceptable purity level for a research-grade compound like this?

A2: For early-stage research and in vitro assays, a purity of >95% as determined by HPLC is generally considered acceptable. For in vivo studies or later-stage drug development, a much higher purity (>98% or even >99%) is typically required, with all impurities above 0.1% identified and characterized.

Q3: How can I be sure of the compound's identity and not just its purity?

A3: Purity and identity are two sides of the same coin. While HPLC can tell you the percentage of the main component, spectroscopic methods are needed to confirm its identity.

  • ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of the atoms.

  • Mass Spectrometry confirms the molecular weight of the compound.

  • 2D NMR experiments (COSY, HSQC, HMBC) can be used to definitively piece together the structure.

Q4: Is Elemental Analysis necessary?

A4: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N, O). For a novel compound, it serves as a fundamental confirmation of its composition. If the experimental percentages are within ±0.4% of the calculated values for the expected formula (C₁₀H₁₆N₂O₂: C 61.20%, H 8.22%, N 14.27%, O 16.31%), it provides strong evidence for the compound's identity and high purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This is a general-purpose RP-HPLC method suitable for analyzing substituted pyridinols.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: If structural confirmation is challenging, perform COSY and HSQC experiments.

Mass Spectrometry (MS)
  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • Method: Use the HPLC method described above. The eluent is directed into the mass spectrometer.

  • Ionization Mode: Positive ion mode is recommended to detect the protonated molecule [M+H]⁺.

  • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • NIST. (n.d.). 3-Pyridinol, TMS derivative. NIST WebBook. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Wiley Online Library. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science. [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • NIST. (n.d.). 4-Pyridinol. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • NIST. (n.d.). 3-Pyridinol, TMS derivative. NIST WebBook. [Link]

  • Google Patents. (2012).
  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Rsc.org. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • ResearchGate. (2026). Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. [Link]

  • MDPI. (2023). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. [Link]

  • ijarsct.co.in. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • thefreelibrary.com. (n.d.). NITROGEN. [Link]

  • DTIC. (1985). i-- monitoring nitrogen purity n by gas chromatography. [Link]

Sources

Optimization

Technical Support Center: Managing Batch-to-Batch Variability of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Introduction Welcome to the technical support center for "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol." This molecule is a key intermediate and research compound whose consistency is paramount for reproducible outcom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol." This molecule is a key intermediate and research compound whose consistency is paramount for reproducible outcomes in drug discovery and development. Batch-to-batch variability—subtle differences between manufacturing lots—can introduce significant challenges, leading to inconsistent experimental results, delays in development, and compromised data integrity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate issues arising from the batch-to-batch variability of this compound. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the consistency and reliability of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions users frequently encounter when working with new batches of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

Q1: What is batch-to-batch variability and why is it a critical concern for this compound?

A: Batch-to-batch variability refers to the inherent, measurable differences between distinct production lots of the same chemical compound.[2][4] While all batches must meet a predefined set of specifications, subtle variations can still exist in:

  • Impurity Profile: The type and quantity of minor impurities can differ.[5][6][7]

  • Physical Properties: Crystal form (polymorphism), particle size, and solvation state can vary.[4]

  • Residual Solvents and Reagents: Trace amounts of materials from the synthesis and purification process may differ.

For 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol, which contains a reactive aminomethyl group and a pyridin-4-ol moiety prone to tautomerism, these variations can significantly impact solubility, stability, reactivity in downstream synthesis, and biological activity in screening assays.[8] Ensuring consistency is crucial for the validity and reproducibility of your experiments.[1]

Q2: My experimental results have changed after switching to a new batch. What is the very first step I should take?

A: The first step is to systematically confirm that the observed change is due to the new batch and not an unrelated experimental artifact. Before consuming significant resources on a deep chemical analysis, perform a head-to-head comparison.

Action: Rerun a key experiment in parallel using three samples:

  • The previous batch that gave expected results (your "gold standard").

  • The new, suspect batch.

  • A negative control relevant to your experiment.

If the previous batch reproduces the original results while the new batch underperforms, you have strong evidence that batch variability is the root cause. This initial step prevents unnecessary troubleshooting of well-established assays or procedures.

Q3: What are the most common parameters that vary between batches of pyridin-4-ol derivatives?

A: For pyridin-4-ol derivatives like this one, the most common sources of variability stem from their unique chemical nature:

  • Keto-Enol Tautomerism: Pyridin-4-ol can exist in equilibrium with its pyridin-4(1H)-one tautomer. The ratio of these forms can be influenced by the final crystallization solvent and conditions, potentially affecting solubility and NMR spectra.[8]

  • Impurity Profile: The synthesis likely involves multiple steps where side products or unreacted starting materials can carry through.[5][9] According to ICH Q3A guidelines, even small changes in impurities should be evaluated.[5][6][7]

  • Water Content: The compound's hygroscopic nature (due to the polar pyridinol and amine groups) means water content can vary, impacting the accuracy of weighing for solution preparation.

  • Physical Form: Differences in the crystallization process can lead to different particle sizes or even polymorphs, which can drastically alter dissolution rates and solubility.[4]

Part 2: Comprehensive Troubleshooting Guide

This section provides in-depth, issue-specific troubleshooting in a question-and-answer format, complete with step-by-step protocols.

Issue 1: Inconsistent Purity and Impurity Profile

Q: My HPLC analysis of a new batch shows a lower purity percentage and/or new, unidentified peaks compared to the Certificate of Analysis (CofA). What are the potential causes and how do I investigate?

A: This is a common and critical issue. Discrepancies between your HPLC results and the supplier's CofA can arise from several factors, including analytical methodology differences, sample degradation, or an actual deviation in the batch quality.

Causality Behind the Issue: Organic impurities can originate from starting materials, by-products of the synthesis, or degradation products formed during storage.[5][10] Even impurities present below the supplier's reporting threshold can sometimes impact sensitive biological assays or catalytic reactions. The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework for reporting, identifying, and qualifying such impurities, highlighting their importance in drug substance quality.[5][6][7]

start Purity Discrepancy Observed (Your HPLC vs. CofA) step1 Step 1: Verify Your Analytical Method start->step1 decision1 Method Match CofA? step1->decision1 step2 Step 2: Re-analyze Reference and Suspect Batches decision2 Results Consistent? step2->decision2 step3 Step 3: Investigate Sample Preparation & Stability outcome3 Root Cause: Sample Degradation step3->outcome3 Degradation Observed step4 Step 4: Characterize Unknown Impurities outcome2 Root Cause: Batch Variation Confirmed step4->outcome2 decision1->step2 Yes outcome1 Root Cause: Method Mismatch decision1->outcome1 No (Align Method) decision2->step3 No decision2->step4 Yes

Caption: Troubleshooting workflow for HPLC purity discrepancies.

This protocol establishes a baseline for comparing the "good" (reference) and "suspect" batches under identical, robust conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Rationale: Formic acid protonates the basic nitrogen atoms in the molecule, leading to sharper peaks and improved chromatographic resolution.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve samples of both the reference and suspect batches in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Filter each solution through a 0.45 µm syringe filter before injection to prevent column blockage.[11]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or the compound's λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis:

    • Inject the reference batch first to confirm retention time and peak shape.

    • Inject the suspect batch.

    • Compare the chromatograms, focusing on the main peak's area percentage and the presence, absence, or increased size of any other peaks. If significant unknown peaks are present in the new batch, proceed to LC-MS for identification.

Issue 2: Altered Physical Properties (Solubility, Color)

Q: The new batch of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is significantly less soluble in my standard solvent system. What could be the cause?

A: A sudden change in solubility is a strong indicator of a difference in the material's solid-state properties. For crystalline solids, this often points to polymorphism or a different solvation/hydration state.

Causality Behind the Issue:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which, despite being chemically identical, have different crystal lattice energies. This results in variations in physical properties like melting point, dissolution rate, and solubility.[4]

  • Hydration/Solvation State: The compound may have crystallized with a different number of water (hydrate) or solvent (solvate) molecules incorporated into its structure. This changes the molecular weight and can significantly alter solubility.

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio and tend to dissolve faster, though this affects the rate of dissolution more than the thermodynamic solubility limit.[4]

This is the standard method for accurately determining the water content in a solid sample.

  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the solid compound (typically 10-50 mg, depending on expected water content) directly into the titration vessel.

  • Titration: Initiate the titration process according to the instrument's instructions. The instrument will automatically measure the amount of iodine required to react with the water present.

  • Data Analysis: The instrument software will calculate the water content as a percentage of the total mass.

  • Comparison: Compare the water content of the new batch with that of the previous batch. A significant difference (e.g., >0.5%) could explain changes in apparent concentration when preparing solutions by weight and may indicate a different hydrate form.

For effective troubleshooting, maintain a clear record comparing key analytical data points between batches.

ParameterBatch A (Reference)Batch B (Suspect)MethodAcceptable Range
Purity (HPLC Area %) 99.5%98.2%HPLC-UV> 98.0%
Largest Impurity 0.15% at RRT 1.20.8% at RRT 1.5HPLC-UV< 0.2%
Water Content 0.2% w/w2.5% w/wKarl Fischer< 1.0% w/w
Solubility (DMSO) > 50 mg/mL~25 mg/mLVisual> 40 mg/mL
Appearance White Crystalline SolidOff-white PowderVisualWhite Solid
Issue 3: Variable Biological or Chemical Activity

Q: The potency of the compound in my cell-based assay has dropped by 50% with the new batch, even though the purity on the CofA is >99%. How is this possible?

A: High purity by a standard method like HPLC-UV does not guarantee consistent biological activity. The issue could be an undetected impurity, degradation after dissolution, or inaccurate solution concentration.

Causality Behind the Issue:

  • Biologically Active Impurities: A new, minor impurity could be an antagonist or inhibitor in your specific assay, even at levels below 0.5%. Standard HPLC-UV may not resolve this impurity from the main peak, or the impurity may have a poor chromophore, making it appear smaller than it is.

  • Degradation in Solution: The compound may be less stable in your assay buffer or DMSO stock, and the new batch could contain trace contaminants (e.g., metal ions) that catalyze this degradation.

  • Inaccurate Quantification: As noted, a higher-than-expected water or residual solvent content in the new batch means that when you weigh out 10 mg of solid, you are actually getting less than 10 mg of the active compound. This is a very common and often overlooked source of apparent potency shifts.

start Observed Drop in Potency check1 Re-confirm Solution Concentration (e.g., qNMR, UV-Vis) start->check1 decision1 Concentration Correct? check1->decision1 check2 Assess for Active Impurities (LC-MS, Bioassay of fractions) decision2 Inhibitory Impurity Found? check2->decision2 check3 Evaluate In-solution Stability (Time course by HPLC) decision3 Compound Stable? check3->decision3 decision1->check2 Yes cause1 Root Cause: Inaccurate Quantification (Water/Solvent) decision1->cause1 No decision2->check3 No cause2 Root Cause: Presence of Antagonistic Impurity decision2->cause2 Yes cause3 Root Cause: Degradation in Assay Medium decision3->cause3 No end_node Problem Resolved decision3->end_node Yes

Caption: Decision tree for investigating loss of biological activity.

This protocol helps determine if the compound is degrading after being dissolved.

  • Preparation: Prepare a 10 mM stock solution of the suspect batch in your standard solvent (e.g., DMSO).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot to ~100 µg/mL and analyze using the HPLC method from Protocol 1. Record the purity.

  • Incubation: Store the stock solution under your typical experimental conditions (e.g., 4°C, room temperature, or 37°C).

  • Time-Point Analysis: At set time points (e.g., 2, 8, 24, and 48 hours), take another aliquot from the stock solution, dilute it in the same manner, and re-analyze by HPLC.

  • Evaluation: Compare the chromatograms over time. A decrease in the main peak area % and/or the growth of new degradation peaks indicates instability. If the new batch degrades faster than the old one, it may contain catalysts for decomposition.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma. Retrieved from a search providing general HPLC troubleshooting advice.
  • Adams, R. D., et al. (2018). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from a search outlining ICH Q3 guidelines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Validation of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" as a Novel Anxiolytic and Anticonvulsant Agent

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" (hereafter referred to as C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" (hereafter referred to as Compound X) in established animal models. The protocols and comparisons detailed herein are based on the hypothesized mechanism of Compound X as a positive allosteric modulator (PAM) of the GABA-A receptor, a common target for pyridin-4-ol derivatives.[1][2]

Introduction: The Scientific Rationale

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system regulation. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, leading to hyperpolarization and a reduced likelihood of firing.[3] Positive allosteric modulators (PAMs) enhance the effect of GABA without directly activating the receptor, offering a nuanced approach to therapeutic intervention.[3] This mechanism is the basis for widely used drug classes such as benzodiazepines.[3][4]

Compound X, "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol," belongs to the pyridin-4-ol class of compounds, a scaffold known for its diverse biological activities.[1][5] While direct public data on Compound X is not available, its structure suggests a plausible interaction with GABA-A receptors. This guide, therefore, proceeds under the scientific premise that Compound X is a novel GABA-A PAM. Our objective is to present a logical, multi-tiered strategy to validate its anxiolytic, anticonvulsant, and sedative-hypnotic potential in vivo, benchmarked against the gold-standard anxiolytic, Diazepam.

Part 1: The In Vivo Validation Workflow

A rigorous preclinical validation program must be systematic. It begins with foundational pharmacokinetic studies to understand drug disposition, followed by a battery of behavioral assays to establish a pharmacodynamic profile.

dot graph TD { graph [rankdir="LR", splines=ortho, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Preclinical validation workflow for Compound X.

Part 2: Core Pharmacodynamic Assays

The following assays form the core of the initial in vivo evaluation, designed to test the primary hypotheses of anxiolytic and anticonvulsant activity while also assessing the potential for sedation, a common side effect of GABAergic modulators.[4]

Assay 1: Anxiolytic Activity via the Elevated Plus Maze (EPM)

The EPM test is a gold-standard assay for screening anxiolytic drugs.[6][7] It leverages the natural aversion of rodents to open, elevated spaces, creating a conflict between this aversion and the drive to explore a novel environment.[6][8] Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration.

Detailed Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms and two perpendicular closed arms (e.g., 30 x 5 cm for mice), with a central platform.[6][8]

  • Animals: Male C57BL/6 mice (8-10 weeks old). Animals should be acclimated to the testing room for at least 30 minutes prior to the experiment.[9]

  • Drug Administration:

    • Group 1: Vehicle (e.g., 0.9% Saline with 5% DMSO, 5% Tween 80), administered intraperitoneally (i.p.) 30 minutes before testing.

    • Group 2: Diazepam (Positive Control; e.g., 1-2 mg/kg, i.p.), 30 minutes prior.

    • Groups 3-5: Compound X (e.g., 1, 5, 10 mg/kg, i.p.), 30 minutes prior.

  • Procedure:

    • Place a mouse on the central platform facing an open arm.[8]

    • Allow the mouse to explore the maze for 5 minutes.[8][10]

    • Record the session using a video camera for later analysis.[6]

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[8][10]

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

Illustrative Data Comparison:

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.025.1 ± 2.5
Diazepam1.545.8 ± 4.548.2 ± 5.124.5 ± 2.8
Compound X125.6 ± 3.330.1 ± 4.226.0 ± 2.1
Compound X542.1 ± 5.045.5 ± 4.825.3 ± 2.4
Compound X1048.5 ± 4.851.3 ± 5.515.1 ± 1.9*

*Indicates statistically significant difference from Vehicle (p < 0.05). Data is illustrative.

Interpretation: An effective anxiolytic like Diazepam significantly increases the percentage of time and entries into the open arms without affecting total locomotion.[11] A similar dose-dependent profile for Compound X would be strong evidence of anxiolytic activity. A decrease in total entries at higher doses (e.g., 10 mg/kg) may indicate the onset of sedative effects.

Assay 2: Anticonvulsant Activity via the Pentylenetetrazol (PTZ) Model

PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures in rodents, serving as a robust model for screening anticonvulsant therapies.[12][13] Compounds that enhance GABAergic inhibition are expected to protect against PTZ-induced seizures.

Detailed Experimental Protocol:

  • Animals: Male Swiss Webster mice (8-10 weeks old).

  • Drug Administration: Administer Vehicle, Diazepam (e.g., 2-4 mg/kg, i.p.), or Compound X (e.g., 5, 10, 20 mg/kg, i.p.) 30 minutes prior to PTZ challenge.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or i.p.).[12][13]

  • Observation:

    • Immediately after PTZ injection, place the mouse in an observation chamber.[14]

    • Observe continuously for 30 minutes, recording the latency to the first seizure and the seizure severity.[12][14]

  • Primary Endpoints:

    • Latency to first myoclonic jerk and/or generalized tonic-clonic seizure.

    • Seizure severity score (using a modified Racine scale).

    • Percentage of animals protected from tonic-clonic seizures.

Illustrative Data Comparison:

Treatment GroupDose (mg/kg)Latency to Tonic-Clonic Seizure (s, Mean ± SEM)Seizure Severity (Median Score)% Protection
Vehicle-110 ± 1550%
Diazepam4285 ± 30280%
Compound X5150 ± 20420%
Compound X10250 ± 25270%
Compound X20>300190%

*Indicates statistically significant difference from Vehicle (p < 0.05). Data is illustrative.

Interpretation: A successful anticonvulsant will significantly increase the latency to seizures, reduce the severity score, and protect a high percentage of animals from the most severe seizure types.[13] A dose-dependent effect of Compound X would confirm its anticonvulsant potential.

Assay 3: Sedative Properties via the Loss of Righting Reflex (LORR)

While sedation can be a therapeutic goal (hypnotics), it is often an undesirable side effect of anxiolytics. The LORR assay is a simple, reliable method to assess the sedative-hypnotic effects of a compound.[15][16]

Detailed Experimental Protocol:

  • Animals: Male Swiss Webster mice (8-10 weeks old).

  • Drug Administration: Administer Vehicle, Diazepam (e.g., 5-10 mg/kg, i.p.), or Compound X at various doses (e.g., 10, 20, 40 mg/kg, i.p.).

  • Procedure:

    • At set intervals after drug administration (e.g., 15, 30, 60 minutes), place the mouse on its back.

    • The righting reflex is considered lost if the animal is unable to right itself (return to a prone position on all four paws) within 30 seconds.[16][17]

    • Record the number of animals that lose the righting reflex at each dose.

  • Primary Endpoint:

    • The dose at which 50% of the animals exhibit LORR (HD50 - Hypnotic Dose 50).

Illustrative Data Comparison:

Treatment GroupHD50 (mg/kg, i.p.)
Diazepam~8
Compound X~35

Data is illustrative.

Interpretation: The HD50 provides a quantitative measure of sedative potency. By comparing the effective doses in the EPM and PTZ models (ED50) with the HD50, a therapeutic index can be calculated (HD50/ED50). A large therapeutic index is highly desirable, indicating a wide margin between the effective dose for anxiolysis/anticonvulsant activity and the dose that causes sedation.

Part 3: Mechanistic Grounding & Comparative Analysis

The validation of Compound X is grounded in the well-established pharmacology of the GABA-A receptor.

dot graph G { graph [layout=neato, overlap=false, splines=true, size="7.5,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=circle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Hypothesized mechanism of Compound X at a GABAergic synapse.

Our experimental design allows for a direct comparison with Diazepam, a non-selective GABA-A PAM.[3] Key points of comparison include:

  • Potency: At what doses do the compounds produce their effects? A lower effective dose suggests higher potency.

  • Efficacy: What is the maximum effect achievable? Does Compound X produce a similar maximal anxiolytic effect as Diazepam?

  • Therapeutic Window: As discussed, the separation between the anxiolytic/anticonvulsant dose and the sedative dose is critical. A wider window for Compound X would represent a significant advantage over existing benzodiazepines, potentially indicating selectivity for specific GABA-A receptor subtypes (e.g., α2/α3 over α1).[4]

Conclusion

This guide outlines a foundational, data-driven approach to the in vivo validation of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" (Compound X). By systematically evaluating its effects in validated models of anxiety and epilepsy and comparing its performance against a benchmark compound like Diazepam, researchers can build a robust data package. This structured comparison not only establishes the compound's potential efficacy but also provides crucial insights into its therapeutic index and overall safety profile, guiding the critical go/no-go decisions in the drug development pipeline.

References

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE. Available at: [Link]

  • Leo, L., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Available at: [Link]

  • PTZ-Induced Epilepsy Model in Mice. (2018). JoVE. Available at: [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. Available at: [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Available at: [Link]

  • Opto-Avoidance-Elevated Plus Maze protocol to study positive or negative valence upon optogenetic stimulation in the mouse brain. (2024). Diva Portal. Available at: [Link]

  • Elevated Plus Maze. (2024). Mouse Metabolic Phenotyping Centers (MMPC). Available at: [Link]

  • An alpha 5-GABAa receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in an animal model for autism. (2023). bioRxiv. Available at: [Link]

  • Cadeddu, R., et al. (2021). The α6 GABAA Receptor Positive Allosteric Modulator DK-I-56-1 Reduces Tic-Related Behaviors in Mouse Models of Tourette Syndrome. International Journal of Molecular Sciences, 22(3), 1336. Available at: [Link]

  • Leach, M. J., & Sills, G. J. (2003). Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic Disorders, 5 Suppl 1, S25-33. Available at: [Link]

  • Mussulini, B. H. M., et al. (2013). Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. PLoS ONE, 8(1), e54515. Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). Preprints.org. Available at: [Link]

  • What are the preclinical assets being developed for GABAA?. (2026). Patsnap Synapse. Available at: [Link]

  • Souza, G. O. d., et al. (2023). An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero. bioRxiv. Available at: [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Prevot, T., et al. (2020). Chronic administration of a positive allosteric modulator at the α5-GABAA receptor reverses age-related dendritic shrinkage. bioRxiv. Available at: [Link]

  • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2025). Preprints.org. Available at: [Link]

  • Experimental Models for Screening Anxiolytic Activity. (2025). JETIR. Available at: [Link]

  • Malyshev, A. V., et al. (2021). In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties. Frontiers in Molecular Neuroscience, 14, 725832. Available at: [Link]

  • Merenick, D., et al. (2022). Consistency in Applying the Loss of Righting Reflex to Assess Unconsciousness during Induction of General Anesthesia in Rats and Mice. Systematic Reviews. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

  • Zghair, A. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. Available at: [Link]

  • In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties. (2021). Penn State Research Database. Available at: [Link]

  • Takeda, H., et al. (1983). [Pyridinol derivatives. (9) Synthesis and pharmacological activity of 4-phenylalkyl-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives]. Yakugaku Zasshi, 103(8), 857-66. Available at: [Link]

  • Loss and return of the righting reflex. Mean time (seconds) until loss... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Takeda, H., et al. (1983). [Pyridinol derivatives. (8) Synthesis and pharmacological activity of 4-phenylalkyl-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku Zasshi, 103(8), 849-56. Available at: [Link]

  • Skolnick, P. (2021). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacological Research, 172, 105820. Available at: [Link]

  • Pal, D., et al. (2021). Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats. Frontiers in Systems Neuroscience, 15, 765426. Available at: [Link]

  • Wang, H., et al. (2011). Attenuation of Drug-Induced Loss of Righting Reflex Response by Pretreatment with a Nitric Oxide Donor. The Open Pharmacology Journal, 5, 1-4. Available at: [Link]

  • Merenick, D., et al. (2022). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. Journal of the American Association for Laboratory Animal Science, 61(5), 459-469. Available at: [Link]

  • Antkowiak, B. (2019). GABA(A) receptor-targeted drug development -New perspectives in perioperative anesthesia. Expert Opinion on Investigational Drugs, 28(5), 435-446. Available at: [Link]

  • In-vivo Animal Models. (n.d.). Aragen Life Sciences. Retrieved March 20, 2026, from [Link]

  • Ovid Therapeutics Announces New OV329 Data and Indication Expansion, Phase 1 Clearance for OV4071, and Reports Fourth Quarter and Full Year 2025 Financial Results. (2026). Ovid Therapeutics. Available at: [Link]

  • Weiss, W. J., et al. (1999). In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. Antimicrobial Agents and Chemotherapy, 43(3), 454-459. Available at: [Link]

  • Zhang, M. R., et al. (2019). Synthesis and evaluation of 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide for PET imaging of the metabotropic glutamate receptor 2 in the rat brain. Bioorganic & Medicinal Chemistry, 27(4), 649-656. Available at: [Link]

  • Harrison, B. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4277-4296. Available at: [Link]

  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. (2024). MDPI. Available at: [Link]

  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). MDPI. Available at: [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2021). PLOS ONE. Available at: [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). RSC Publishing. Available at: [Link]

  • Efficacy of Natural and Synthetic Biofilm Inhibitors Associated with Antibiotics in Eradicating Biofilms Formed by Multidrug-Resistant Bacteria. (2022). IntechOpen. Available at: [Link]

  • Antibiofilm and antibacterial activities of lupinifolin in combination with protein synthesis inhibitors against methicillin-res. (2022). EXCLI Journal. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Abstract In preclinical drug development, establishing a compound's selectivity is as crucial as determining its primary efficacy. Unintended interactions with off-targets can lead to toxicity or diminished therapeutic e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In preclinical drug development, establishing a compound's selectivity is as crucial as determining its primary efficacy. Unintended interactions with off-targets can lead to toxicity or diminished therapeutic effects.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol." As this molecule is not extensively described in public literature, this document outlines a systematic, multi-tiered approach for its evaluation. We will delve into predictive structural analysis, broad-panel screening, and specific cellular assays to build a robust selectivity profile. The experimental protocols detailed herein are designed to be self-validating, providing researchers with actionable data to guide lead optimization and de-risk clinical progression.

Introduction: The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target effects.[2] These unintended molecular interactions are a primary cause of adverse drug reactions (ADRs) and late-stage attrition in drug development pipelines. Therefore, a thorough understanding of a compound's cross-reactivity—its propensity to bind to proteins other than its intended target—is a cornerstone of modern safety pharmacology.[1][3]

This guide focuses on "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol," a compound with a substituted pyridin-4-ol core. Pyridine derivatives are a prominent class of heterocycles in medicinal chemistry, known for their diverse biological activities.[4] The objective of this document is to provide a logical and experimentally sound workflow to:

  • Predict potential off-target interactions based on structural motifs.

  • Experimentally screen for cross-reactivity against a broad range of protein classes.

  • Quantify the potency of any identified off-target interactions.

  • Assess the functional consequences of these interactions in a cellular context.

By following this guide, researchers can generate a comprehensive and reliable selectivity profile, enabling informed decisions in the drug development process.

Structural Analysis and Hypothesis Generation

The chemical structure of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" contains several features that can inform a hypothesis-driven approach to cross-reactivity profiling.

  • Pyridin-4-ol Core: This scaffold is a known tautomeric system, existing in equilibrium with pyridin-4(1H)-one.[5] This property allows it to act as a versatile ligand that can coordinate with metal ions, suggesting a potential for interaction with metalloenzymes.[5]

  • Aminomethyl Group: The presence of a basic aminomethyl group can facilitate interactions with acidic residues in protein binding pockets.

  • 2-methylpropoxy Group: This hydrophobic moiety can contribute to binding affinity through van der Waals interactions.

Given these features, a plausible hypothesis is that this compound may interact with protein kinases, a family of enzymes often targeted by pyridine-containing inhibitors, or other ATP-binding proteins. Therefore, a comprehensive kinase screen would be a logical starting point for experimental evaluation.

A Tiered Approach to Experimental Cross-Reactivity Profiling

A tiered approach allows for an efficient and cost-effective evaluation, starting with a broad screen and progressively focusing on the most relevant interactions.

Tier 1: Broad Panel Off-Target Screening

The initial step is to perform a broad screen at a single, high concentration (e.g., 10 µM) to identify potential off-target liabilities across diverse protein families.[6] This provides a wide-angle view of the compound's promiscuity.

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

  • Compound Preparation: Prepare a 10 mM stock solution of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" in 100% DMSO.

  • Assay Panel Selection: Utilize a commercially available safety pharmacology panel, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST panel, which covers a range of GPCRs, ion channels, transporters, and enzymes.[6]

  • Assay Execution: The compound is tested at a final concentration of 10 µM in duplicate. The assays are typically performed using radioligand binding for receptors and transporters, and enzymatic assays for enzymes.

  • Data Analysis: The results are expressed as the percent inhibition of radioligand binding or enzyme activity. A threshold of >50% inhibition is typically considered a "hit" that warrants further investigation.

Tier 2: Kinase Selectivity Profiling

Based on our structural hypothesis, a comprehensive kinase screen is a critical next step. This will reveal both the intended primary target (if it is a kinase) and any off-target kinase interactions.

Experimental Protocol: Kinase Panel Screening (e.g., DiscoverX KINOMEscan)

  • Assay Principle: The KINOMEscan platform utilizes a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by qPCR.

  • Compound Submission: Submit the compound at a concentration of 10 µM.

  • Data Output: The results are reported as "% Control," where a lower percentage indicates stronger binding. A threshold of <35% of control is often used to identify significant interactions.

  • Follow-up: For any identified hits, a Kd (dissociation constant) determination should be performed to quantify the binding affinity.

Tier 3: Dose-Response and Cellular Target Engagement Assays

For any significant hits identified in Tiers 1 and 2, it is essential to determine the potency of the interaction (IC50 or Ki) and confirm target engagement in a more physiologically relevant cellular context.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is an invaluable tool for validating target engagement in intact cells or cell lysates.[8] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[8][9]

  • Cell Culture: Grow a relevant human cell line to ~80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" for a defined period (e.g., 1 hour). A vehicle control (DMSO) is run in parallel.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures to create a melt curve.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The data from the tiered screening approach should be compiled into clear, comparative tables to facilitate the assessment of selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Target ClassPrimary Target (Hypothetical)Off-Target Hit 1Off-Target Hit 2
Protein Name Kinase XKinase YGPCR Z
Biochemical Assay (IC50/Ki) 50 nM1.2 µM5.8 µM
Cellular Assay (EC50) 200 nM8.5 µM> 10 µM
Selectivity Ratio (Off-Target/Primary) -24-fold116-fold

A selectivity ratio of at least 100-fold is often desired for a high-quality drug candidate to minimize the risk of off-target effects at therapeutic concentrations.

Visualizing the Workflow and Potential Pathways

Diagrams can effectively illustrate the experimental workflow and the potential implications of off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Kinase Profiling cluster_2 Tier 3: Cellular Validation T1_Start Compound @ 10 µM T1_Assay Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) T1_Start->T1_Assay T1_Result Identify Hits (>50% Inhibition) T1_Assay->T1_Result T3_Start Validated Hits from Tiers 1 & 2 T1_Result->T3_Start Advance Significant Hits T2_Start Compound @ 10 µM T2_Assay KINOMEscan Panel T2_Start->T2_Assay T2_Result Determine Kd for Hits T2_Assay->T2_Result T2_Result->T3_Start Advance Significant Hits T3_Assay Dose-Response & CETSA® T3_Start->T3_Assay T3_Result Confirm Cellular Target Engagement & Determine EC50 T3_Assay->T3_Result

Caption: Tiered workflow for cross-reactivity profiling.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound 2-(Aminomethyl)-5- (2-methylpropoxy)pyridin-4-ol PrimaryTarget Primary Target (e.g., Kinase X) Compound->PrimaryTarget High Affinity OffTarget Off-Target (e.g., Kinase Y) Compound->OffTarget Lower Affinity Downstream1 Substrate Phosphorylation PrimaryTarget->Downstream1 Response1 Therapeutic Effect Downstream1->Response1 Downstream2 Unintended Signaling OffTarget->Downstream2 Response2 Potential Side Effect Downstream2->Response2

Sources

Validation

A Comparative Guide to 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol and Other Aminomethylpyridine Derivatives in Drug Discovery

This guide provides an in-depth technical comparison of aminomethylpyridine derivatives, with a focus on the structural class represented by 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. Designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of aminomethylpyridine derivatives, with a focus on the structural class represented by 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the structure-activity relationships (SAR), biological activities, and experimental evaluation of these versatile scaffolds. We will explore the nuanced effects of substituent patterns on the pyridine core, offering a framework for the rational design of novel therapeutics.

The Aminomethylpyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold frequently encountered in FDA-approved drugs and clinical candidates.[1][2] Its ability to form hydrogen bonds, its water solubility under acidic conditions, and its capacity to be a bioisostere for various functional groups make it a highly sought-after component in drug design.[3][4] The introduction of an aminomethyl group (-CH₂NH₂) to the pyridine core further enhances its utility, providing a basic center that can engage in crucial interactions with biological targets and improve pharmacokinetic properties. Aminomethylpyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5][6]

This guide will use the structure of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" as a central point of comparison. While specific experimental data for this exact molecule is not publicly available, its structural features—an aminomethyl group at the 2-position, a hydroxyl group at the 4-position, and an alkoxy substituent at the 5-position—provide a valuable framework for discussing the SAR of this class of compounds against other aminomethylpyridine derivatives.

Structural Analysis and Predicted Biological Significance of 2-(Aminomethyl)-5-alkoxy-pyridin-4-ols

The biological activity of a pyridine derivative is profoundly influenced by the nature and position of its substituents.[1][2] Let's dissect the key structural features of the 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol class and infer their likely contributions to biological activity based on existing literature for related compounds.

  • The 2-Aminomethyl Group: The placement of the aminomethyl group at the 2-position is significant. This position, adjacent to the ring nitrogen, can influence the electronic properties of the ring and the steric accessibility of the amine. This basic side chain is a key pharmacophoric element, often involved in forming salt bridges or hydrogen bonds with acidic residues in the active sites of enzymes, such as kinases.[6]

  • The 4-Hydroxyl Group: The hydroxyl group at the 4-position introduces a hydrogen bond donor and acceptor, which can be critical for target binding. The 4-hydroxypyridone tautomer is a known structural motif in various biologically active compounds, including antituberculosis agents.[7] This feature can enhance target affinity and selectivity.

  • The 5-Alkoxy Group (2-methylpropoxy): The presence of an alkoxy group at the 5-position can modulate the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and pharmacokinetic profile. The isobutoxy group in the title compound is a moderately bulky, lipophilic substituent that could potentially occupy a hydrophobic pocket within a target protein's binding site.

The combination of these three functional groups suggests that compounds of this class are likely to be investigated as inhibitors of enzymes with well-defined binding pockets that can accommodate these specific interactions, such as protein kinases.

Comparative Analysis with Other Aminomethylpyridine Derivatives

To understand the unique potential of the 2-(Aminomethyl)-5-alkoxy-pyridin-4-ol scaffold, it is essential to compare it with other classes of aminomethylpyridine derivatives that have been explored in the literature.

Varying the Position of the Aminomethyl Group

The biological activity of aminomethylpyridines can be highly dependent on the position of the aminomethyl substituent. For instance, 4-aminomethylpyridine derivatives have been investigated as inhibitors of copper-containing amine oxidases, demonstrating that the substitution pattern is critical for both potency and selectivity. While direct comparative data is limited, it is reasonable to hypothesize that the different steric and electronic environments of the 2-, 3-, and 4-positions will lead to distinct target profiles.

Impact of Substituents on the Pyridine Ring

The nature of the substituents on the pyridine ring plays a crucial role in determining the biological activity. A review of pyridine derivatives with antiproliferative activity indicates that the presence of -OH and -NH₂ groups can enhance activity, while bulky groups may have a detrimental effect.[1]

Derivative ClassKey Structural Difference from Target CompoundKnown or Predicted Biological ActivitiesSupporting Evidence
2-(Aminomethyl)-5-aryl-pyridines Aryl group at the 5-position instead of an alkoxy group.Potent kinase inhibitors, anticancer agents.[5][8]The aryl group can engage in π-stacking interactions within the enzyme's active site.
4-(Aminomethyl)-pyridine Derivatives Aminomethyl group at the 4-position.Inhibitors of copper-containing amine oxidases.The 4-substituted pattern appears to be favorable for this class of enzymes.
2-Amino-pyridines (without the methyl linker) A primary amine directly attached to the pyridine ring at the 2-position.Broad biological activities, including kinase inhibition and as ligands for histamine receptors.[9][10]The direct attachment of the amine alters the electronic properties and basicity compared to the aminomethyl group.
Aminomethylpyridines with Halogen Substituents Presence of halogens (e.g., Cl, Br, F) on the pyridine ring.Can exhibit enhanced potency and altered pharmacokinetic properties. However, can also decrease antiproliferative activity in some cases.[1]Halogen bonding can provide additional interactions with the target protein.

Experimental Data on Related Aminomethylpyridine Derivatives

While specific data for "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" is unavailable, the following table summarizes representative experimental data for other aminomethylpyridine and related pyridine derivatives to provide a comparative context for their potential biological activities, particularly as kinase inhibitors.

Compound/Derivative ClassTargetAssay TypeIC₅₀ (nM)Reference
Imidazopyridine Derivative (Compound 7g)c-Met KinaseEnzymatic Assay53.4[11]
Imidazopyridine Derivative (Compound 7g)c-Met KinaseCellular Assay253[11]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)EGFRTyrosine Kinase Assay79[8]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)Her2Tyrosine Kinase Assay40[8]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)VEGFR2Tyrosine Kinase Assay136[8]
Aminopyrimidine Derivative (Compound A8)JAK2Kinase Assay5[12]
Aminomethyl Indole Derivative (Compound 1a)Src Tyrosine KinaseTyrosine Kinase Assay102,600[2]

Experimental Protocols

For researchers interested in evaluating the biological activity of novel aminomethylpyridine derivatives, the following are representative, detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general guideline for determining the IC₅₀ of a compound against a specific protein kinase using a luminescence-based ADP detection platform.[13]

Objective: To quantify the inhibitory effect of a test compound on the activity of a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[13] A lower ADP level in the presence of an inhibitor corresponds to reduced kinase activity. The luminescent signal is proportional to the ADP concentration.[13]

Materials:

  • Purified kinase enzyme

  • Validated peptide or protein substrate

  • ATP

  • Kinase reaction buffer (optimized for the specific kinase)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in kinase reaction buffer.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound/ DMSO to Plate Compound_Prep->Add_Compound Reaction_Mix Prepare Kinase/ Substrate Mix Reaction_Mix->Add_Compound Add_ATP Add ATP (Start Reaction) Add_Compound->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate Add_ADP_Glo->Incubate_Stop Add_Detection Add Detection Reagent (ADP -> ATP -> Light) Incubate_Stop->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value.

Signaling Pathway Visualization

Aminomethylpyridine derivatives, particularly those with kinase inhibitory activity, can modulate various intracellular signaling pathways implicated in cancer and other diseases. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by such inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Inhibitor Aminomethylpyridine Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: A generalized receptor tyrosine kinase signaling pathway often targeted by small molecule inhibitors.

Conclusion and Future Directions

The aminomethylpyridine scaffold is a versatile and valuable starting point for the development of novel therapeutics. While direct experimental data on "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" is not currently available, a systematic analysis of its structural features in the context of related compounds suggests its potential as a bioactive molecule, likely targeting protein kinases. The comparative analysis presented in this guide highlights the critical role of substituent patterns on the pyridine ring in determining biological activity and target selectivity.

Future research in this area should focus on the synthesis and biological evaluation of 2-(aminomethyl)-5-alkoxy-pyridin-4-ol derivatives to validate the hypotheses presented here. A comprehensive screening against a panel of kinases and other relevant biological targets would be instrumental in elucidating the therapeutic potential of this specific chemical class. Furthermore, detailed pharmacokinetic and in vivo studies will be necessary to assess their drug-like properties and efficacy in disease models. This guide serves as a foundational resource for researchers embarking on the exploration and optimization of aminomethylpyridine derivatives for drug discovery.

References

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination. PMC. Available at: [Link]

  • Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. PubMed. Available at: [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PMC. Available at: [Link]

  • (PDF) Bioactive phytochemical compounds characterization, anti-oxidant and anti-microbial activity of the methanol and acetonitrile leaf extracts of Pithecellobium dulce. ResearchGate. Available at: [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera. Available at: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of. Semantic Scholar. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. Available at: [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. Available at: [Link]

  • New Insights in the Research on Bioactive Compounds from Plant Origins with Nutraceutical and Pharmaceutical Potential II. PMC. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MedCrave. Available at: [Link]

  • Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Available at: [Link]

  • Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. Available at: [Link]

  • Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. IntechOpen. Available at: [Link]

Sources

Comparative

Comparative Guide: Structural Analogues of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol in CDK4 Inhibitor Development

Executive Summary The development of selective Cyclin-Dependent Kinase 4 (CDK4) inhibitors is a cornerstone of targeted oncology, particularly for hormone-receptor-positive breast cancers. A critical breakthrough in this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Cyclin-Dependent Kinase 4 (CDK4) inhibitors is a cornerstone of targeted oncology, particularly for hormone-receptor-positive breast cancers. A critical breakthrough in this domain was the discovery of isoquinoline-1,3-(2H,4H)-dione derivatives. The potency and pharmacokinetic viability of these inhibitors rely heavily on the structural optimization of their solvent-exposed "headpiece."

This guide provides an objective comparison of the highly optimized headpiece 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol against its structural analogues, detailing the mechanistic rationale, comparative efficacy, and validated experimental protocols for their evaluation.

Mechanistic Rationale: The Role of the 4-Pyridinol Scaffold

In early lead compounds, a 3-hydroxy-4-methoxybenzylamine headpiece was utilized to anchor the inhibitor within the CDK4 ATP-binding pocket. However, researchers identified that replacing the phenyl ring with a heteroaromatic system—specifically a 4-pyridinol or 4-pyrone—dramatically improved the physicochemical properties without sacrificing binding affinity .

Causality in Structural Design:

  • Hinge Region Binding: The nitrogen atom of the pyridine ring and the 4-hydroxyl group act as a synergistic hydrogen bond donor-acceptor pair. This motif perfectly mimics the interactions of the original 3-OH group with the backbone carbonyl and amide of Val96 in the CDK4 hinge region.

  • Hydrophobic Pocket Exploitation: The 5-alkoxy substitution projects directly into a hydrophobic pocket adjacent to the ATP-binding site. While linear chains (like a propoxy group) provide adequate van der Waals contacts, the branched 2-methylpropoxy (isobutoxy) group in 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol maximizes spatial occupancy. This branched lipophilicity enhances the compound's desolvation penalty upon binding, driving a lower IC50 while improving cellular permeability.

Structural Analogues & Activity Comparison

The table below summarizes the structure-activity relationship (SAR) data when different aminomethyl headpieces are coupled to the core 4-(methoxymethylene)isoquinoline-1,3-dione scaffold.

Headpiece AnalogueCore StructureCDK4 IC50 ImpactCDK2 SelectivityPhysicochemical Advantage
3-Hydroxy-4-methoxybenzylamine Phenyl ringBaseline (Moderate)LowNone (Early Lead)
2-Aminomethyl-5-methoxy-pyrimidin-4-ol Pyrimidine ringMaintainedModerateImproved aqueous solubility
2-Aminomethyl-5-propoxy-pyridin-4-ol Pyridine ring (Linear alkoxy)High PotencyHighEnhanced metabolic stability
2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol Pyridine ring (Branched alkoxy)Highest Potency Very High Optimal cell permeability & hydrophobic packing

Pathway Visualization

The primary function of these optimized inhibitors is to arrest the cell cycle by preventing the CDK4-mediated phosphorylation of the Retinoblastoma (Rb) protein.

CDK4_Pathway CDK4 CDK4 / Cyclin D Complex Rb Retinoblastoma (Rb) (Unphosphorylated) CDK4->Rb Phosphorylates Inhibitor Isoquinoline-1,3-dione Inhibitor Inhibitor->CDK4 Competitive ATP Binding pRb Phosphorylated Rb (Inactive) Rb->pRb Conformational Change E2F E2F Factor (Active) Rb->E2F Sequesters & Inhibits pRb->E2F Releases G1S G1 to S Phase Progression E2F->G1S Drives Transcription

Mechanism of CDK4 inhibition by isoquinoline derivatives, preventing Rb phosphorylation.

Experimental Protocols

Protocol A: Synthesis of the Inhibitor Complex (Self-Validating Workflow)

To evaluate the headpiece, it must be coupled to the isoquinoline core. This protocol utilizes a self-validating substitution reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(methoxymethylene)isoquinoline-1,3-dione and 1.2 equivalents of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol in anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Initiation: Heat the mixture to 80°C under a nitrogen atmosphere. Causality: The elevated temperature provides the activation energy required for the amine to attack the electrophilic methoxymethylene carbon, driving the elimination of methanol.

  • In-Process Monitoring: At 2 hours, sample the reaction and analyze via LC-MS. Self-Validation: The reaction is complete when the mass peak corresponding to the methoxymethylene starting material completely disappears, replaced by the exact mass of the coupled enamine product.

  • Product Isolation: Cool the mixture to room temperature and add dropwise to a vigorously stirred 1:1 mixture of ice-cold water and ethanol. Filter the resulting precipitate.

  • Structural Confirmation: Perform 1H NMR spectroscopy. The presence of a highly deshielded exocyclic enamine proton (typically a doublet around 8.5–9.0 ppm) confirms successful coupling and the Z-configuration of the double bond.

Protocol B: TR-FRET In Vitro CDK4 Kinase Assay

This assay objectively measures the IC50 of the synthesized analogues by quantifying the phosphorylation of the Rb protein.

Step-by-Step Methodology:

  • Complex Assembly: In a 384-well microplate, combine recombinant human CDK4/Cyclin D1 complex (2 nM final) with serial dilutions of the synthesized inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • Pre-Incubation: Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium within the ATP pocket before the substrate is introduced, preventing artificially high IC50 readings.

  • Reaction Initiation: Add 50 nM of GST-tagged Rb protein fragment and 10 μM ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Quenching (Self-Validating Step): Add a stop solution containing 20 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ ions essential for CDK4 catalytic activity, instantly and permanently halting the reaction to ensure accurate endpoint quantification.

  • Detection: Add Europium-labeled anti-phospho-Rb antibody and an Allophycocyanin (APC)-labeled anti-GST antibody.

  • Data Analysis: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 615 nm and 665 nm. Plot the 665/615 emission ratio against the log of the inhibitor concentration to derive the IC50 value.

References

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4. Tsou, H.-R., Liu, X., Birnberg, G., Kaplan, J., Otteng, M., Tran, T., Kutterer, K., et al. Journal of Medicinal Chemistry (2009).[Link]

Validation

A Researcher's Guide to CRISPR-Powered Target Deconvolution: Confirming the Molecular Target of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Introduction: From Phenotypic Hit to Mechanistic Insight In modern drug discovery, phenotypic screens frequently identify novel bioactive small molecules with therapeutic potential. However, a promising compound's journe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Phenotypic Hit to Mechanistic Insight

In modern drug discovery, phenotypic screens frequently identify novel bioactive small molecules with therapeutic potential. However, a promising compound's journey from a "hit" to a "lead" is critically dependent on one key step: identifying its molecular target. Without a clear understanding of the mechanism of action (MoA), optimizing a compound's efficacy, predicting its toxicity, and identifying responsive patient populations becomes a matter of guesswork.

This guide addresses the challenge of target deconvolution for a novel compound, "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol," a molecule exhibiting potent anti-proliferative effects in a cancer cell line screen. We will provide a comprehensive, experience-driven comparison of CRISPR-based methodologies to definitively identify and validate its biological target. As we will demonstrate, the CRISPR toolkit offers an unparalleled combination of precision, scalability, and versatility, making it the gold standard for modern target identification.[1][2]

Section 1: The Strategic Choice: Comparing CRISPR Modalities for Target Identification

The power of CRISPR in target identification lies in its ability to systematically perturb gene function and link those perturbations to a change in sensitivity to a compound.[3] The choice of CRISPR modality is the first critical decision and depends on the biological question at hand. The three primary approaches—knockout (CRISPRko), interference (CRISPRi), and activation (CRISPRa)—each offer distinct advantages and disadvantages.

CRISPRko: The Definitive Loss-of-Function

CRISPRko utilizes the Cas9 nuclease to introduce double-strand breaks at a specific genomic locus, which, through error-prone repair, results in frameshift mutations that permanently ablate gene function.[2]

  • Causality: If knocking out a gene confers resistance to our compound, it strongly implies the protein product of that gene is either the direct target or a critical component of the pathway required for the compound's efficacy.

CRISPRi: The Tunable Knockdown

CRISPRi employs a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor domain, such as KRAB.[4][5] When guided to a gene's promoter, it sterically blocks transcription, leading to potent and reversible gene silencing.

  • Causality: This modality more closely mimics the action of a small-molecule inhibitor, which rarely achieves 100% target ablation.[6] This is particularly crucial for studying essential genes, where a full knockout would be lethal to the cell, masking any potential interaction with the compound.[7]

CRISPRa: The Gain-of-Function Interrogator

CRISPRa also uses dCas9 but fused to transcriptional activator domains.[5][7] It allows for the targeted overexpression of endogenous genes.

  • Causality: The "drug-target overexpression" hypothesis is a cornerstone of target validation. If our compound is an inhibitor, overexpressing its direct target may "soak up" the compound, requiring a higher concentration to achieve the same phenotypic effect and thus conferring a resistance phenotype.

Head-to-Head Comparison

The most robust and insightful approach involves the parallel application of loss-of-function and gain-of-function screens.[4] A direct target will often present as a top hit in both screens but with an opposite phenotypic signature: its knockdown (CRISPRi) will sensitize the cells (or confer resistance, depending on the compound's effect), while its overexpression (CRISPRa) will have the inverse effect. This anti-correlated phenotype is a powerful indicator of a direct mechanistic link.

FeatureCRISPRko (Knockout) CRISPRi (Interference) CRISPRa (Activation)
Mechanism Permanent gene ablation via DNA cutReversible transcriptional repressionReversible transcriptional activation
Effector Cas9 nucleasedCas9-Repressor (e.g., KRAB)dCas9-Activator (e.g., VPR)
Pros Provides a null phenotype; high efficiency[8]Mimics pharmacological inhibition; tunable; can target essential genes & non-coding RNAs[6][9]Unique ability to study gain-of-function; powerful when paired with CRISPRi[7]
Cons Can be lethal if targeting essential genes; potential for DNA damage response at amplified loci[7]Incomplete knockdown may miss some targets; requires guide RNA at TSSCan be less robust than CRISPRi; effect is dependent on the gene's basal expression level[10]
Best For Identifying non-essential genes where complete loss-of-function produces a strong phenotype.Mimicking inhibitor drugs; studying essential genes; finding sensitizing mutations.Identifying targets of inhibitors via overexpression-induced resistance; pathway elucidation.

Section 2: Experimental Workflow: A Roadmap from Phenotype to Validated Target

This section outlines a self-validating, multi-phase workflow to identify the target of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol".

Phase 1: Genome-Wide Unbiased Screening

The initial step is a pooled, genome-wide CRISPRi/a screen to identify genes that modify the cell's sensitivity to the compound. This unbiased approach interrogates thousands of genes simultaneously.[11]

CRISPR_Screening_Workflow cluster_prep Library Preparation cluster_transduction Cell Engineering cluster_selection Compound Screen cluster_analysis Data Analysis lenti 1. Pooled sgRNA Lentiviral Library (CRISPRi/a) cells 2. Transduce Cas9-Expressing Cancer Cell Line lenti->cells Transduction split 3. Split Cell Population cells->split control Control (DMSO) split->control Day 0 Ref. treatment Treatment (Compound @ IC50) split->treatment Selective Pressure harvest 4. Harvest Genomic DNA control->harvest treatment->harvest ngs 5. NGS to Quantify sgRNA Abundance harvest->ngs analysis 6. Identify Enriched/Depleted sgRNAs (Hit Nomination) ngs->analysis

Caption: High-level workflow for a pooled CRISPR screen.

Protocol: Pooled CRISPRi/a Screening

  • Cell Line Selection: Choose the cancer cell line that showed the most potent anti-proliferative response to "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol". Ensure this cell line stably expresses the appropriate dCas9-effector (dCas9-KRAB for CRISPRi, dCas9-VPR for CRISPRa).

  • Library Transduction: Transduce the cells with a pooled, genome-scale sgRNA lentiviral library at a low multiplicity of infection (~0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells to generate a stable cell pool where each cell has a single gene targeted for knockdown or overexpression.

  • Compound Treatment: Determine the IC50 (half-maximal inhibitory concentration) of the compound. Treat the cell pool with the compound at a concentration around the IC50. A parallel culture is treated with vehicle (DMSO) as a control.

  • Cell Harvesting: After a period of selection (typically 14-21 days, allowing for multiple population doublings), harvest the surviving cells from both treatment and control arms.

  • Genomic DNA Extraction & Sequencing: Extract genomic DNA, PCR-amplify the sgRNA cassettes, and perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the populations.

  • Data Analysis: Use statistical packages like MAGeCK to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the compound-treated population compared to the control.

Phase 2: Hit Nomination and Prioritization

The output of the screen will be a list of genes whose perturbation alters drug sensitivity. The strongest candidates for the direct target will exhibit a robust and statistically significant change in abundance.

Hypothetical Screening Results

GeneCRISPRi Screen PhenotypeCRISPRa Screen PhenotypeRationale for Prioritization
TGT-X Strong Resistance (Enriched)Strong Sensitization (Depleted)Top Candidate: Perfect anti-correlated phenotype. Knockdown removes the target, preventing the drug from working. Overexpression provides more target, enhancing the drug's effect.
EFF-1 Strong Resistance (Enriched)No significant changeHigh Priority: A downstream effector required for the drug's action.
EFF-2 Strong Resistance (Enriched)No significant changeHigh Priority: Another potential downstream effector.
TRN-1 Mild Sensitization (Depleted)No significant changeMedium Priority: Could be a transporter that effluxes the drug.
Phase 3: Orthogonal Validation of Top Candidates

A genome-wide screen is a discovery tool; it generates hypotheses that must be rigorously validated.[6] This is achieved by testing individual sgRNAs in an arrayed format.

Protocol: Single-Gene Hit Validation

  • Design & Clone: Design 2-3 new, high-potency sgRNAs targeting the top candidate gene (e.g., TGT-X). Clone them into lentiviral vectors.

  • Generate Stable Cell Lines: Transduce the dCas9-effector expressing cell line with the individual sgRNA constructs and select to create stable cell lines where only the candidate gene is perturbed. Include a non-targeting sgRNA control.

  • Confirm Perturbation: Verify the intended gene knockdown (via RT-qPCR) or overexpression (via RT-qPCR or Western blot).

  • Dose-Response Assay: Perform a dose-response analysis of the compound on the engineered cell lines.

  • Analyze Results: A true hit will recapitulate the screen phenotype. For our top candidate, TGT-X, we expect the CRISPRi cell line to show a rightward shift in the dose-response curve (increased IC50, i.e., resistance), and the CRISPRa line to show a leftward shift (decreased IC50, i.e., sensitization).

Example Hit Validation Data

Cell LineTarget GeneIC50 of Compound (nM)Fold Change vs. ControlPhenotype
Non-Targeting ControlN/A1001.0Baseline
TGT-X CRISPRi TGT-X8508.5Resistance
TGT-X CRISPRa TGT-X150.15Sensitization

Section 3: Mechanistic Deep Dive: Confirming Target Engagement

Having validated that perturbation of gene TGT-X phenocopies the compound's effect, the final step is to demonstrate that the compound physically and functionally engages with the TGT-X protein.

Signaling_Pathway cluster_crispr CRISPR Interventions compound 2-(Aminomethyl)-5- (2-methylpropoxy)pyridin-4-ol target Target Protein (TGT-X) compound->target Inhibits downstream Downstream Effector (e.g., Kinase B) target->downstream Activates stop_phenotype PROLIFERATION BLOCKED phenotype Cell Proliferation downstream->phenotype crispri CRISPRi / CRISPRko (TGT-X Knockdown/out) crispri->target Removes Target => Resistance crispra CRISPRa (TGT-X Overexpression)

Sources

Comparative

A Comparative Analysis of Pyridin-4-ol Isomers in Biological Assays: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for the rational design of effective and selective therapeutic agents. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for the rational design of effective and selective therapeutic agents. This guide provides an in-depth comparative analysis of pyridin-4-ol and its isomers, pyridin-2-ol and pyridin-3-ol, focusing on their performance in key biological assays. While direct head-to-head comparative data for these parent molecules is not always available in a single study, this guide synthesizes findings from various sources, including studies on closely related derivatives, to illuminate the critical role of substituent positioning on biological activity. We will delve into the underlying chemical principles, such as tautomerism, that govern their behavior and provide practical, field-proven insights into the experimental methodologies used for their evaluation.

The Crucial Role of Isomerism and Tautomerism in Biological Activity

The position of the hydroxyl group on the pyridine ring dramatically influences the electronic properties, steric hindrance, and hydrogen bonding capabilities of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These differences, in turn, dictate their interactions with biological targets such as enzymes and receptors.

A pivotal concept in understanding the biological activity of hydroxypyridines is tautomerism , the equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms.[1][2] This equilibrium is highly sensitive to the solvent environment.[2] In non-polar environments, the hydroxypyridine form may be favored, while in polar, aqueous environments, such as those found in biological systems, the pyridone tautomer often predominates for the 2- and 4-isomers.[3] This tautomeric shift is a critical consideration in drug design, as the different forms present distinct pharmacophores for interaction with biological targets.

Tautomerism cluster_2 Pyridin-2-ol / Pyridin-2(1H)-one cluster_4 Pyridin-4-ol / Pyridin-4(1H)-one cluster_3 Pyridin-3-ol 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone Polar Solvent 2-Pyridone->2-Hydroxypyridine Non-polar Solvent 4-Hydroxypyridine 4-Hydroxypyridine 4-Pyridone 4-Pyridone 4-Hydroxypyridine->4-Pyridone Polar Solvent 4-Pyridone->4-Hydroxypyridine Non-polar Solvent 3-Hydroxypyridine 3-Hydroxypyridine (Predominant form) MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight. Start->Seed_Cells 1. Cell Seeding End End Compound_Treatment Treat cells with serial dilutions of pyridin-ol isomers. Seed_Cells->Compound_Treatment 2. Treatment MTT_Addition Add MTT solution to each well. Compound_Treatment->MTT_Addition 3. Add MTT Reagent Incubation Incubate for 2-4 hours to allow formazan crystal formation. MTT_Addition->Incubation 4. Incubate Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Incubation->Solubilization 5. Solubilize Formazan Absorbance_Measurement Measure absorbance at ~570 nm using a microplate reader. Solubilization->Absorbance_Measurement 6. Measure Absorbance Data_Analysis Calculate cell viability and determine the IC50 value. Absorbance_Measurement->Data_Analysis 7. Analyze Data Data_Analysis->End Determine IC50

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [4]

Antimicrobial Susceptibility Testing

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. [5][6]The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound, representing the lowest concentration that prevents visible growth of a microorganism. [7] Direct comparative MIC data for the parent hydroxypyridine isomers is limited. However, studies on alkylated pyridinol derivatives, where the position of the nitrogen (and thus the hydroxyl group) is varied, provide valuable insights. In one study, an alkyl pyridinol with the nitrogen in the meta position (analogous to pyridin-3-ol) showed better antimicrobial activity compared to ortho (pyridin-2-ol) and para (pyridin-4-ol) analogs against S. aureus. [8] Table 2: Illustrative Antimicrobial Activity of Alkyl Pyridinol Derivatives against S. aureus

CompoundIsomer Type (Nitrogen Position)MIC (µg/mL)Reference
JC-01-072meta (3-ol)4[8]
JC-01-074ortho (2-ol)16[8]
EA-02-011para (4-ol)32[8]

This data suggests that the positional isomerism of the hydroxyl group can significantly impact antibacterial potency.

This protocol outlines the steps for determining the MIC of pyridin-ol isomers against bacterial strains.

MIC_Workflow Start Start Prepare_Inoculum Prepare a standardized bacterial suspension (e.g., 0.5 McFarland). Start->Prepare_Inoculum 1. Prepare Bacterial Inoculum End End Serial_Dilution Perform two-fold serial dilutions of the test compounds in broth. Prepare_Inoculum->Serial_Dilution 2. Serial Dilution of Compounds Inoculate_Plate Add the bacterial inoculum to each well of the microplate. Serial_Dilution->Inoculate_Plate 3. Inoculate Microplate Incubate_Plate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). Inoculate_Plate->Incubate_Plate 4. Incubate Read_Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubate_Plate->Read_Results 5. Determine MIC Read_Results->End Lowest concentration with no growth

Sources

Validation

Assessing the Selectivity of Novel Pyridin-4-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the intricate landscape of drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The ability of a mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with off-target proteins is a critical determinant of its safety profile and therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the hypothetical molecule "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" as a case study. The principles and methodologies detailed herein are broadly applicable to the characterization of other small molecule drug candidates.

The chemical scaffold of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" incorporates an aminomethyl-pyridinol moiety, a privileged structure in medicinal chemistry known to interact with various biological targets. Notably, derivatives of this scaffold have shown activity as both modulators of GABA-A receptors and as kinase inhibitors. Given this dual potential, a thorough selectivity assessment against representative targets from both families is paramount to elucidating the compound's primary mechanism of action and potential off-target liabilities.

This guide will explore the experimental design, execution, and data interpretation for determining the selectivity of our lead compound against key GABA-A receptor subtypes and a panel of representative protein kinases.

Part 1: Assessing Selectivity Against GABA-A Receptor Subtypes

The γ-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels composed of a variety of subunits, with the specific subunit composition determining the pharmacological properties of the receptor complex. The benzodiazepine binding site, located at the interface of α and γ subunits, is a key allosteric modulatory site. Different α subunits are associated with distinct physiological effects: α1 with sedation, α2/α3 with anxiolysis, and α5 with cognition[1][2]. Therefore, determining the selectivity of a compound for these subtypes is crucial for predicting its therapeutic potential and side-effect profile.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of a GABA-A receptor.

GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Compound 2-(Aminomethyl)-5- (2-methylpropoxy)pyridin-4-ol Compound->GABA_A_Receptor Binds to allosteric site (e.g., BZD site) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx leads to

Caption: Simplified signaling pathway of a GABA-A receptor.

Comparative Selectivity Profile of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" against GABA-A Receptor Subtypes

The following table presents hypothetical data from a radioligand binding assay to illustrate how the selectivity of our lead compound could be summarized. The affinity of the compound for different GABA-A receptor subtypes, expressed as the inhibition constant (Ki), is compared. A lower Ki value indicates a higher binding affinity.

Receptor Subtype"2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" Kᵢ (nM)Diazepam Kᵢ (nM) (Reference)Fold Selectivity vs. α1
α1β2γ2 150101.0x
α2β2γ2 2586.0x
α3β2γ2 30125.0x
α5β2γ2 500150.3x

Note: This data is for illustrative purposes only.

This hypothetical data suggests that "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" exhibits a preferential binding affinity for the α2 and α3 subtypes over the α1 and α5 subtypes, indicating a potentially anxiolytic profile with reduced sedative and cognitive side effects compared to a non-selective modulator like diazepam.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Subtype Selectivity

This protocol describes a competitive radioligand binding assay using [³H]-flumazenil, a well-characterized ligand for the benzodiazepine site of GABA-A receptors, to determine the binding affinity of a test compound for different receptor subtypes expressed in a stable cell line (e.g., HEK293 cells).

Workflow for GABA-A Receptor Radioligand Binding Assay

GABA-A Binding Assay Workflow Start Start Prep_Membranes Prepare cell membranes expressing specific GABA-A receptor subtypes Start->Prep_Membranes Incubate Incubate membranes with [³H]-flumazenil and varying concentrations of test compound Prep_Membranes->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ values Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, or α5β2γ2).

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, assay buffer, and a fixed concentration of [³H]-flumazenil (typically around its Kd value, e.g., 1-2 nM).

      • Non-specific Binding: Cell membranes, a saturating concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam), and [³H]-flumazenil.

      • Competition: Cell membranes, varying concentrations of the test compound ("2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol"), and [³H]-flumazenil.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Assessing Selectivity Against a Kinase Panel

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Given the structural similarities within the kinase family, particularly in the ATP-binding pocket where many inhibitors act, comprehensive selectivity profiling is essential to identify potential off-target effects that could lead to toxicity or undesired pharmacology.

Representative Kinase Targets

For a compound with a pyridin-4-ol scaffold, it is prudent to assess its activity against a panel of kinases representing different branches of the kinome. For this guide, we will focus on:

  • Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases involved in various signaling pathways. We will include Src , Lck , and Fyn as representative members.

  • Janus Kinase 2 (JAK2): A tyrosine kinase crucial for cytokine signaling, and a validated target for inflammatory diseases and myeloproliferative neoplasms[3][4].

Comparative Selectivity Profile of "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" against a Kinase Panel

The following table presents hypothetical data from a kinase inhibition assay, summarizing the half-maximal inhibitory concentration (IC₅₀) of our lead compound against the selected kinases. A lower IC₅₀ value indicates greater potency.

Kinase Target"2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Reference)Fold Selectivity vs. Src
Src 5051.0x
Lck 25075.0x
Fyn 40068.0x
JAK2 >10,00010>200x

Note: This data is for illustrative purposes only.

This hypothetical data suggests that "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" is a potent inhibitor of Src kinase with good selectivity against other Src family members and excellent selectivity against JAK2.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction[5][6][7]. The amount of ADP is directly proportional to the kinase activity. This assay is well-suited for high-throughput screening and selectivity profiling.

Workflow for ADP-Glo™ Kinase Assay

ADP-Glo Kinase Assay Workflow Start Start Kinase_Reaction Perform kinase reaction with enzyme, substrate, ATP, and varying concentrations of inhibitor Start->Kinase_Reaction Stop_Deplete Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP Kinase_Reaction->Stop_Deplete Convert_Detect Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Stop_Deplete->Convert_Detect Measure Measure luminescence using a plate-reading luminometer Convert_Detect->Measure Analyze Analyze data to determine IC₅₀ values Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare the kinase reaction mixture. The final volume is typically 5 µL.

    • Add the test compound ("2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol") at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Staurosporine).

    • Add the specific kinase (e.g., Src, Lck, Fyn, or JAK2) and its corresponding substrate to the wells.

    • Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: A Data-Driven Approach to Selectivity Assessment

The comprehensive selectivity profiling of a novel compound like "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol" is a cornerstone of a successful drug discovery program. By systematically evaluating its activity against relevant target families, such as GABA-A receptors and protein kinases, researchers can gain critical insights into its mechanism of action, potential therapeutic applications, and liabilities. The detailed protocols and data presentation formats provided in this guide offer a robust framework for conducting these essential studies. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a fundamental requirement for advancing safe and effective medicines to the clinic.

References

  • Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in the Pathogenesis and Treatment of Inflammatory and Autoimmune Diseases. Annual review of immunology, 35, 479–507. [Link]

  • Roskoski, R., Jr (2015). Src protein-tyrosine kinase structure and regulation. Biochemical and biophysical research communications, 456(3), 393–398. [Link]

  • Gadina, M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature Reviews Rheumatology. [Link]

  • Möhler, H. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. Current medicinal chemistry, 14(25), 2680–2701. [Link]

  • Sygnature Discovery. (n.d.). GABAA Receptors. [Link]

  • Winthrop, K. L. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology (Oxford, England), 57(suppl_6), vi48–vi54. [Link]

  • Atack, J. R. (2009). GABAA-receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. Current Topics in Behavioral Neurosciences, 2, 331-362. [Link]

  • Virtanen, A. T., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature Reviews Rheumatology. [Link]

  • Nash, P., et al. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology (Oxford, England), 57(suppl_6), vi48–vi54. [Link]

  • Shah, N. H., & Shokat, K. M. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e33199. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • Zhang, J., et al. (2012). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 134(21), 8968–8977. [Link]

  • Martin, B. R., & Cravatt, B. F. (2011). Selective targeting of distinct active site nucleophiles by irreversible Src-family kinase inhibitors. ACS chemical biology, 6(12), 1289–1295. [Link]

  • Ramerstorfer, J., et al. (2011). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British journal of pharmacology, 163(2), 371–384. [Link]

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • De la Torre, R., et al. (2018). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS discovery : advancing life sciences R & D, 23(10), 1051–1058. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]

  • ClinicalTrials.gov. (2020). Modulation of GABA-A Receptors in Parkinson Disease-Transdermal Flumazenil Arm. [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Ahmadi, A., et al. (2014). Time course of the specific binding of [ 3 H]-flumazenil to rat cortical membrane benzodiazepine receptors. Research in Pharmaceutical Sciences, 9(3), 211–216. [Link]

  • Vernon, A. C., et al. (2020). Region-specific and dose-specific effects of chronic haloperidol exposure on [3H]-flumazenil and [3H]-Ro15-4513 GABAA receptor binding sites in the rat brain. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 41, 61–72. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol, a substituted pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following protocols are synthesized from the established best practices for handling pyridine-containing molecules and aminomethyl-substituted aromatics, ensuring a conservative and safety-first approach.

I. Hazard Assessment and Waste Classification

The molecular structure of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol, featuring a pyridine ring, an aminomethyl group, and a hydroxyl group, dictates its potential hazards and, consequently, its disposal requirements. Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity if ingested, inhaled, or absorbed through the skin.[1][2] They can also act as skin and eye irritants.[1] The aminomethyl group can also contribute to the compound's potential for skin and eye irritation.[3] Therefore, all waste containing 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol must be classified and managed as hazardous chemical waste.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteBased on the pyridine core structure and aminomethyl functional group, which are associated with toxicity and irritation.[1][4]
Primary Hazards Potential for Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationExtrapolated from data on similar pyridine and aminomethyl compounds.[1][3]
Incompatibilities Strong Oxidizing Agents, Strong AcidsPyridine and its derivatives can react violently with these substances.[5]

II. Personal Protective Equipment (PPE) and Handling

Prior to initiating any disposal procedures, the appropriate personal protective equipment must be worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Protective Equipment Specification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosolization is possible.[3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including residual compound, contaminated weigh boats, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals.[1]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.[1]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol"

    • The approximate quantity of waste

    • The date of waste generation

3. Waste Storage:

  • Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area.[6]

  • This storage area should be away from sources of ignition, heat, and direct sunlight, and segregated from incompatible materials.[6]

4. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[6]

  • Contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]

  • The likely final disposal method for this type of organic chemical waste is incineration at a licensed facility.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

DisposalWorkflow start Waste Generation (2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol) assess_hazards Assess Hazards (Review this guide and institutional protocols) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe is_spill Is there a spill? don_ppe->is_spill spill_management Spill Management (Contain with inert absorbent, collect as hazardous waste) is_spill->spill_management Yes collect_waste Segregate and Collect Waste (Solid, Liquid, PPE into labeled containers) is_spill->collect_waste No spill_management->collect_waste store_waste Store Waste Appropriately (Cool, dry, ventilated, secondary containment) collect_waste->store_waste contact_ehs Arrange for Pickup (Contact EHS or licensed contractor) store_waste->contact_ehs end Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol.

Disclaimer

This guide is intended for informational purposes for research professionals and is based on the known hazards of structurally related compounds. A specific Safety Data Sheet for 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol was not available at the time of writing. Always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • China Pyridine Manufacturers Suppliers Factory. Senfeida.
  • PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components.

Sources

Handling

Personal protective equipment for handling 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

Advanced Safety and Operational Protocol for Handling 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol As drug development accelerates, researchers frequently encounter highly functionalized active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol

As drug development accelerates, researchers frequently encounter highly functionalized active pharmaceutical ingredients (APIs) before comprehensive, compound-specific toxicological data is published. 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol is a complex, multi-functional pyridine derivative. To handle this compound safely, laboratory personnel must move beyond generic safety data sheets and apply Pharmaceutical Exposure Control Banding[1].

As a Senior Application Scientist, my goal is to equip you with a mechanistic understanding of this molecule. By deconstructing its structural hazards, we can establish a self-validating, deeply technical operational workflow that ensures absolute safety during synthesis, assay preparation, and disposal.

Mechanistic Hazard Profiling: The Causality of Risk

Effective laboratory safety is rooted in molecular understanding. We do not wear PPE simply for compliance; we wear it to interrupt specific chemical-biological interactions. The structure of 2-(Aminomethyl)-5-(2-methylpropoxy)pyridin-4-ol presents three distinct toxicological vectors:

Functional GroupChemical PropertyBiological HazardOperational Implication
Pyridin-4-ol Core Tautomeric (pyridin-4-one), aromaticHepatotoxic and nephrotoxic; central nervous system depressant[2].Demands strict inhalation controls (HEPA-filtered containment) to prevent systemic absorption.
Aminomethyl (-CH₂NH₂) High pKa (Basic), highly nucleophilicCorrosive to mucous membranes; potent dermal and respiratory sensitizer[3].Requires unvented eye protection; standard safety glasses are insufficient against basic vapors.
2-Methylpropoxy High Lipophilicity (↑ LogP)Accelerates transdermal absorption across the stratum corneum.Mandates specialized glove materials, as lipophilic ethers rapidly carry toxic cores through standard latex/nitrile[2].

Personal Protective Equipment (PPE) Matrix

Because this is an early-stage compound without a strictly defined Occupational Exposure Limit (OEL), we default to a conservative Control Band (e.g., <10 µg/m³ airborne concentration limit)[1]. The following PPE matrix is non-negotiable.

Protective GearSpecificationMechanistic Causality / Justification
Dermal (Gloves) Double-gloving. Inner: Nitrile (4 mil). Outer: Butyl Rubber (14 mil).Nitrile provides dexterity but is highly permeable to solvated pyridines. Butyl rubber provides the necessary chemical resistance against the lipophilic isobutoxy-pyridine core[2].
Ocular Unvented Chemical Splash Goggles.The basicity of the aminomethyl group causes rapid, irreversible protein denaturation in the eye. Standard safety glasses offer zero vapor/splash protection[4].
Respiratory Class II BSC (Primary). N95/P100 (if handled outside containment).Aerosolized amine powders act as severe respiratory sensitizers, causing acute airway inflammation[3].
Body Fluid-resistant, fully buttoned lab coat; Tyvek® sleeves.Prevents transdermal absorption of the lipophilic compound via accidental powder dusting on the forearms[4].

Self-Validating Operational Workflows

A protocol is only as strong as its verification steps. Do not blindly execute these procedures; validate the environment before and during the operation.

Protocol A: Precision Weighing and Solvation of API Powder

Objective: Safely transfer and dissolve the API while preventing aerosolization and dermal exposure.

  • System Validation: Before opening the chemical container, verify that the Class II Biological Safety Cabinet (BSC) or Fume Hood is operating at a face velocity of 80–100 feet per minute (fpm).

    • Validation Step: Check the magnehelic gauge; physically observe a tissue paper strip being pulled inward[4].

  • Static Mitigation: Primary amine powders often hold static charges, causing them to "jump" and aerosolize. Wipe the exterior of the analytical balance and the weighing spatula with an anti-static cloth.

  • Weighing: Tare a sealed, anti-static weigh boat. Open the API container only deep inside the containment zone (at least 6 inches behind the sash)[4]. Transfer the powder slowly to avoid dust generation.

  • Solvation: If dissolving in an organic solvent (e.g., DMSO for biological assays), add the solvent directly to the weigh boat or vial inside the hood.

    • Causality: Solvating the compound exponentially increases its dermal permeability. Once solvated, immediately cap the vial before removing it from the hood.

  • Decontamination of Tools: Submerge the contaminated spatula in a 1% acetic acid bath.

    • Causality: The mild acid protonates the primary amine (-CH₂NH₃⁺), rendering it highly water-soluble and significantly reducing its volatility and dermal absorption rate.

Spill Response and Waste Logistics

In the event of a spill, the response must be dictated by the chemical state (dry powder vs. solvated).

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the sensitizing amine. Cover the spill with damp absorbent pads. The moisture reduces dust, while the compound's basicity remains localized to the pad.

  • Solvated Spill: Evacuate the immediate area. Don a P100 respirator and heavy rubber gloves[2]. Apply a universal chemical absorbent (e.g., vermiculite)[3].

  • Waste Disposal: Segregate this waste into a designated "Basic/Amine Hazardous Waste" container. Crucial: Do not mix with halogenated solvents. The nucleophilic primary amine can react exothermically with halogenated compounds over time. Never dispose of pyridine derivatives down the drain[3].

Process Visualization: Safety & Exposure Response

The following flowchart illustrates the logical decision points in our high-potency API handling and exposure response pathway.

API_Handling_Workflow Risk 1. Hazard Profiling (Control Banding) PPE 2. PPE Donning (Butyl/Nitrile, Goggles) Risk->PPE Verify 3. System Validation (Check Hood Airflow) PPE->Verify Execute 4. Chemical Handling (Weighing & Solvation) Verify->Execute Spill Spill or Aerosol Exposure? Execute->Spill Decon 5a. Immediate Decon (Mild Acid Wash) Spill->Decon YES (Protocol A) Waste 5b. Hazardous Waste Segregation Spill->Waste NO (Protocol B) Decon->Waste

Fig 1. Self-validating operational workflow for handling high-potency pyridine derivatives.

References

  • Title: Pharmaceutical Exposure Control Banding | Source: Synergist - AIHA | URL: 1

  • Title: Pyridine Safety Data Sheet Summary | Source: Scribd | URL: 2

  • Title: Pyridine-2,6-diethanol: A Comprehensive Technical Guide to Safety and Handling | Source: Benchchem | URL: 3

  • Title: School Chemistry Laboratory Safety Guide | Source: CPSC | URL: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.